molecular formula C10H11NO4 B1675680 (±)-LY367385 CAS No. 198419-91-9

(±)-LY367385

Numéro de catalogue: B1675680
Numéro CAS: 198419-91-9
Poids moléculaire: 209.20 g/mol
Clé InChI: SGIKDIUCJAUSRD-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Potent, selective mGlu1a antagonist. Neuroprotective and anticonvulsant in vivo.>LY367385 is a selective mGlu1a receptor antagonist, with an IC50 value of 8.8 μM for blockade of quisqualate-induced phosphoinositide hydrolysis.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKDIUCJAUSRD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042563
Record name 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198419-91-9
Record name (αS)-α-Amino-4-carboxy-2-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198419-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-4-carboxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198419919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-367385
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8UW47H17B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(±)-LY367385 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mechanism of action of (±)-LY367385, a pivotal tool in glutamate receptor research, reveals its function as a selective and competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This guide synthesizes key experimental findings to provide a comprehensive technical overview for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the mGluR1, thereby blocking the receptor's activation by the endogenous ligand, glutamate. This antagonistic action prevents the initiation of downstream intracellular signaling cascades typically mediated by mGluR1, most notably the hydrolysis of phosphoinositide. Its high potency and selectivity for mGluR1 over other mGlu receptor subtypes have established it as a critical pharmacological tool for elucidating the physiological roles of this receptor.

Quantitative Pharmacological Data

The binding affinity of this compound and its enantiomers for mGluR1 and other subtypes has been quantified through various radioligand binding assays. The data clearly demonstrates a high affinity for mGluR1 and significantly lower affinity for other mGlu receptors, underscoring its selectivity.

CompoundReceptor SubtypeK_i (nM)Test SystemRadioligand
This compound mGluR1a8.2 ± 1.2Recombinant human mGluR1a in CHO cells[³H]quisqualate
mGluR2>10,000Recombinant human mGluR2 in CHO cells[³H]LY341495
mGluR4a>10,000Recombinant human mGluR4a in CHO cells[³H]LY341495
mGluR5a1,100 ± 150Recombinant human mGluR5a in CHO cells[³H]quisqualate
mGluR6>10,000Recombinant rat mGluR6 in HEK293 cells[¹²⁵I]PI-P
mGluR7b>10,000Recombinant rat mGluR7b in CHO cells[³H]LY341495
mGluR8a>10,000Recombinant rat mGluR8a in CHO cells[³H]LY341495

Data compiled from studies on recombinant human and rat metabotropic glutamate receptors.

Signaling Pathway Inhibition

This compound functions as a potent antagonist of mGluR1-mediated phosphoinositide (PI) hydrolysis. In experimental systems using Chinese hamster ovary (CHO) cells that stably express the human mGluR1a, the compound effectively inhibits the increase in PI hydrolysis induced by glutamate. The calculated IC₅₀ value for this inhibition is 30 ± 5 nM, demonstrating its functional antagonism at the cellular level.

cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Cascade Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 This compound LY367385->mGluR1 Competitively Inhibits Gq Gq mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates inhibition_note LY367385 blocks this entire cascade by inhibiting mGluR1 activation. PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: Signaling pathway of mGluR1 and its inhibition by this compound.

Experimental Protocols

The characterization of this compound relies on specific in vitro assays. Below are the detailed methodologies for the key experiments.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (K_i) of the compound for specific receptor subtypes.

  • Cell Culture and Membrane Preparation:

    • Chinese hamster ovary (CHO) or Human embryonic kidney (HEK293) cells stably expressing the specific recombinant human or rat mGlu receptor subtype are cultured and harvested.

    • Cell pellets are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 20 minutes at 4°C. The resulting pellet, containing the cell membranes, is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • The assay is conducted in a final volume of 500 µL in 96-well plates.

    • Each well contains:

      • Cell membranes (approximately 20-100 µg of protein).

      • A specific radioligand (e.g., [³H]quisqualate for mGluR1/5 or [³H]LY341495 for other subtypes) at a concentration near its K_d value.

      • Varying concentrations of the competing test compound, this compound, ranging from 10⁻¹¹ to 10⁻⁴ M.

      • For determining non-specific binding, a high concentration of a non-labeled ligand (e.g., 1 mM L-glutamate) is added to a set of wells.

  • Incubation and Termination:

    • The mixture is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The data are analyzed using non-linear regression analysis (e.g., using Prism software). IC₅₀ values (the concentration of the compound that inhibits 50% of specific binding) are determined.

    • K_i values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

A Prepare Cell Membranes (Expressing mGluR1) B Incubate Membranes with: 1. Radioligand ([³H]quisqualate) 2. This compound (Varying Conc.) A->B Step 1 C Separate Bound from Unbound Ligand (Rapid Filtration) B->C Step 2 D Quantify Bound Radioactivity (Scintillation Counting) C->D Step 3 E Data Analysis: - Determine IC₅₀ - Calculate K_i via Cheng-Prusoff D->E Step 4

Caption: Experimental workflow for radioligand binding assays.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of a compound to antagonize receptor-mediated Gq protein signaling.

  • Cell Culture and Labeling:

    • CHO cells stably expressing human mGluR1a are plated in 24-well plates.

    • The cells are incubated for 18-24 hours with myo-[³H]inositol (e.g., 0.5 µCi/well) in inositol-free medium to allow for its incorporation into membrane phosphoinositides.

  • Compound Incubation:

    • Cells are washed to remove excess [³H]inositol.

    • A pre-incubation step of 30 minutes is performed in assay buffer (e.g., Krebs-Henseleit buffer) containing 10 mM LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

    • The antagonist, this compound, is added at various concentrations and incubated for an additional 10-20 minutes.

  • Receptor Stimulation:

    • The receptor is stimulated by adding an agonist, typically glutamate, at a concentration that produces a maximal or near-maximal response (e.g., 100 µM).

    • The cells are incubated for a further 30-60 minutes at 37°C.

  • Extraction and Quantification:

    • The reaction is terminated by aspirating the medium and adding a cold acidic solution (e.g., 0.5 M trichloroacetic acid).

    • The accumulated [³H]inositol phosphates are separated from other components using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • The radioactivity of the eluted IPs is measured by liquid scintillation counting.

  • Data Analysis:

    • The amount of [³H]IPs produced is plotted against the concentration of this compound.

    • Non-linear regression is used to fit a dose-response curve and determine the IC₅₀ value, representing the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

An In-Depth Technical Guide to (±)-LY367385: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for (±)-LY367385, a racemic compound of the selective mGlu1a receptor antagonist, LY367385. This document details the key chemical properties, outlines a step-by-step synthetic pathway based on established organic chemistry principles, and includes relevant quantitative data and experimental methodologies. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (±)-α-Amino-4-carboxy-2-methylbenzeneacetic acid, is a notable antagonist of the metabotropic glutamate receptor 1α (mGluR1α). Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (±)-α-Amino-4-carboxy-2-methylbenzeneacetic acid[1]
CAS Number 198419-90-8[1][2]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.2 g/mol [1]
SMILES OC(C(C1=C(C=C(C=C1)C(O)=O)C)N)=O[1]
Appearance Solid[1]
Purity ≥98%[1]

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized through a multi-step process, beginning with the formation of a key intermediate, 2-methylterephthalic acid, followed by transformations to introduce the α-amino acid moiety. Two potential pathways for the introduction of the amino group are presented: one via α-bromination followed by amination, and the other utilizing the Strecker synthesis.

Synthesis of the Key Intermediate: 4-Formyl-3-methylbenzoic acid

The synthesis commences with the selective oxidation of a commercially available starting material, such as 2,4-dimethylbenzoic acid, to yield 2-methylterephthalic acid. This intermediate can then be selectively reduced to the corresponding aldehyde, 4-formyl-3-methylbenzoic acid, which serves as a crucial precursor for the subsequent amino acid synthesis steps.

Pathway A: α-Bromination and Amination

This pathway involves the conversion of the phenylacetic acid derivative to an α-bromo acid, which is then displaced by an amino group.

Synthesis_Pathway_A cluster_0 Intermediate Synthesis 2_4_dimethylbenzoic_acid 2,4-Dimethylbenzoic acid 2_methylterephthalic_acid 2-Methylterephthalic acid 2_4_dimethylbenzoic_acid->2_methylterephthalic_acid Oxidation 4_carboxy_2_methylphenylacetic_acid 4-(Bromomethyl)benzoic acid 2_methylterephthalic_acid->4_carboxy_2_methylphenylacetic_acid Benzylic Bromination alpha_bromo_acid α-Bromo-4-carboxy-2-methylphenylacetic acid 4_carboxy_2_methylphenylacetic_acid->alpha_bromo_acid α-Bromination (Hell-Volhard-Zelinskii) LY367385 This compound alpha_bromo_acid->LY367385 Amination

Caption: Proposed synthesis of this compound via α-bromination and amination.

Experimental Protocol for Pathway A (Hypothetical):

  • Step 1: α-Bromination (Hell-Volhard-Zelinskii Reaction). 4-(Bromomethyl)benzoic acid would be treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield the α-bromo derivative.

  • Step 2: Amination. The resulting α-bromo-4-carboxy-2-methylphenylacetic acid would then be reacted with an excess of ammonia in a polar solvent to displace the bromide and form the racemic α-amino acid, this compound.

Pathway B: Strecker Synthesis

An alternative and widely used method for α-amino acid synthesis is the Strecker synthesis, which begins with an aldehyde.

Synthesis_Pathway_B cluster_1 Strecker Synthesis 4_formyl_3_methylbenzoic_acid 4-Formyl-3-methylbenzoic acid aminonitrile α-Aminonitrile intermediate 4_formyl_3_methylbenzoic_acid->aminonitrile NH₃, KCN LY367385 This compound aminonitrile->LY367385 Hydrolysis (H₃O⁺)

Caption: Proposed synthesis of this compound via the Strecker synthesis.

Experimental Protocol for Pathway B (Hypothetical):

  • Step 1: Formation of α-Aminonitrile. 4-Formyl-3-methylbenzoic acid would be reacted with ammonia and potassium cyanide in an aqueous solution. The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form the corresponding α-aminonitrile.

  • Step 2: Hydrolysis. The α-aminonitrile intermediate would then be hydrolyzed under acidic conditions (e.g., by heating with aqueous hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding this compound.

Pharmacological Data

This compound is an antagonist of the metabotropic glutamate receptor 1α (mGluR1α). It selectively inhibits phosphoinositide (PI) hydrolysis in cells expressing mGluR1α.

ParameterValueCell LineAssayReference(s)
IC₅₀ 19 µMAV-12 cells expressing mGluR1αPhosphoinositide (PI) hydrolysis[1]
IC₅₀ >300 µMAV-12 cells expressing mGluR5aPhosphoinositide (PI) hydrolysis[1]

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay (General)

A typical phosphoinositide hydrolysis assay to determine the IC₅₀ value would involve the following steps:

  • Cell Culture and Labeling: AV-12 cells stably expressing either mGluR1α or mGluR5a are cultured and labeled with [³H]myo-inositol.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The cells are then stimulated with a suitable mGluR agonist (e.g., quisqualate) to induce phosphoinositide hydrolysis.

  • Extraction and Quantification: The reaction is stopped, and the inositol phosphates are extracted. The amount of [³H]inositol phosphates is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced PI hydrolysis (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion

This guide has provided a detailed overview of the chemical structure and plausible synthetic routes for this compound. The proposed synthetic pathways, based on well-established chemical reactions, offer a framework for its laboratory-scale preparation. The presented pharmacological data underscores its significance as a selective mGluR1α antagonist, making it a valuable tool for research in neuroscience and drug development. The detailed experimental protocols serve as a foundation for researchers aiming to synthesize or evaluate this compound.

References

(±)-LY367385 as a selective mGluR1a antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on (±)-LY367385 as a Selective mGluR1a Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate receptor 1 (mGluR1) is a critical component of the glutamatergic system, implicated in numerous physiological and pathological processes, including synaptic plasticity, motor control, and neurodegeneration. Its role as a therapeutic target has driven the development of selective antagonists. This document provides a comprehensive technical overview of this compound, a potent and selective competitive antagonist for the mGluR1a splice variant. We will delve into its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. This guide consolidates quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows to serve as a vital resource for professionals in neuroscience research and drug development.

Pharmacological Profile of this compound

This compound, chemically known as (+)-2-Methyl-4-carboxyphenylglycine, is a widely used pharmacological tool to investigate the physiological roles of mGluR1. Its selectivity for mGluR1a over other mGluR subtypes, particularly mGluR5, makes it an invaluable agent for dissecting the specific functions of mGluR1.

Quantitative Data: Receptor Binding and Potency

The antagonist potency of this compound is typically determined by its ability to inhibit agonist-induced intracellular signaling, most commonly phosphoinositide (PI) hydrolysis. The compound demonstrates a clear selectivity for mGluR1a, with negligible activity at other mGluR subtypes at concentrations up to 100 µM[1].

Parameter Receptor Subtype Value Assay Type Reference
IC₅₀mGluR1a8.8 µMQuisqualate-Induced PI Hydrolysis[1]
IC₅₀mGluR5a> 100 µMQuisqualate-Induced PI Hydrolysis
ActivityGroup II & III mGluRsNegligibleFunctional Assays

Mechanism of Action and Signaling Pathways

Antagonism of mGluR1a Signaling

mGluR1 is a G-protein coupled receptor (GPCR) that belongs to Group I mGluRs. It is primarily coupled to the Gαq/11 protein. Upon activation by an agonist like glutamate or quisqualate, Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound acts as a competitive antagonist at the glutamate binding site on the mGluR1a receptor, preventing this signaling cascade from being initiated.[2][3]

mGluR1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1a mGluR1a Gq11 Gq/11 mGluR1a->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream Glutamate Glutamate (Agonist) Glutamate->mGluR1a Activates LY367385 This compound (Antagonist) LY367385->mGluR1a Blocks

Figure 1: mGluR1a Signaling Pathway and Antagonism by this compound.
Modulation of GABAergic Transmission and Neuroprotection

A key aspect of this compound's functional effect, particularly its neuroprotective properties, is its ability to enhance GABAergic transmission.[4][5] mGluR1 is expressed on GABAergic interneurons, where its activation tonically inhibits GABA release. By blocking these receptors, this compound removes this inhibition, leading to an increased release of GABA.[4][5][6] This enhancement of inhibitory neurotransmission helps to counteract excitotoxicity, for instance, that which is mediated by NMDA receptors, thereby conferring neuroprotection.[4][7]

Neuroprotection_Mechanism cluster_presynaptic GABAergic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron mGluR1a mGluR1a GABA_Release GABA Release mGluR1a->GABA_Release Inhibits GABA_Vesicle GABA Vesicles GABA_Vesicle->GABA_Release GABA GABA NMDA_R NMDA Receptor Excitotoxicity Excitotoxicity / Neuronal Death NMDA_R->Excitotoxicity Mediates Glutamate Endogenous Glutamate Glutamate->mGluR1a Activates LY367385 This compound LY367385->mGluR1a Blocks GABA->NMDA_R Inhibits (via Postsynaptic Hyperpolarization)

Figure 2: Neuroprotective Mechanism of this compound via GABAergic Modulation.

Experimental Protocols

The characterization of this compound relies on a suite of well-established in vitro and in vivo assays. Below are detailed protocols for key experiments.

Phosphoinositide (PI) Hydrolysis Assay

This assay is the gold standard for quantifying the activity of Gq-coupled receptors like mGluR1a and is used to determine the IC₅₀ values of antagonists.

Principle: The assay measures the accumulation of [³H]-inositol phosphates in cells pre-labeled with [³H]-myo-inositol. Receptor activation by an agonist stimulates PLC, leading to the hydrolysis of PIP₂ and the generation of radiolabeled inositol phosphates. An antagonist will inhibit this agonist-induced accumulation.

Detailed Methodology:

  • Cell Culture: Use a cell line stably expressing the mGluR1a receptor (e.g., CHO or BHK cells)[8]. Culture cells in 96-well plates to near confluency.

  • Radiolabeling: Incubate the cells overnight (18-24 hours) with myo-[³H]-inositol (e.g., 1 µCi/well) in inositol-free medium to allow for its incorporation into membrane phosphoinositides.[2]

  • Washing: Wash cells twice with a physiological buffer (e.g., Locke's buffer or HEPES-buffered saline) to remove unincorporated radiolabel.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C. This step should be performed in the presence of LiCl (e.g., 20 mM), which blocks the degradation of inositol monophosphates, thereby amplifying the signal.[2]

  • Agonist Stimulation: Add a fixed concentration of an mGluR1 agonist (e.g., quisqualate or the Group I agonist DHPG) and continue the incubation for an additional 30-60 minutes.[2]

  • Lysis and Extraction: Terminate the reaction by aspirating the medium and lysing the cells with a cold acid (e.g., 0.5 M trichloroacetic acid or formic acid).

  • Separation: Separate the soluble inositol phosphates from the lipid fraction using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Quantification: Elute the [³H]-inositol phosphates from the column and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PI_Hydrolysis_Workflow node_culture 1. Cell Culture (mGluR1a-expressing cells) node_label 2. Radiolabeling (myo-[³H]-inositol, overnight) node_culture->node_label node_wash 3. Wash Cells node_label->node_wash node_preincubate 4. Pre-incubation (LiCl + this compound) node_wash->node_preincubate node_stimulate 5. Agonist Stimulation (e.g., Quisqualate) node_preincubate->node_stimulate node_lyse 6. Cell Lysis (Cold Acid) node_stimulate->node_lyse node_separate 7. Anion-Exchange Chromatography node_lyse->node_separate node_quantify 8. Scintillation Counting (Quantify [³H]-IPs) node_separate->node_quantify node_analyze 9. Data Analysis (IC₅₀ Determination) node_quantify->node_analyze

Figure 3: Experimental Workflow for the Phosphoinositide (PI) Hydrolysis Assay.
In Vitro Electrophysiology in Hippocampal Slices

Electrophysiology is used to study the effects of this compound on synaptic transmission and plasticity.

Principle: Whole-cell patch-clamp recordings from neurons (e.g., CA1 pyramidal cells) in acute brain slices allow for the direct measurement of ion channel currents and synaptic events. The effect of this compound is assessed by observing its ability to block agonist-induced changes or to modulate synaptic plasticity like long-term potentiation (LTP) and long-term depression (LTD).[1][6]

Detailed Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rats or mice using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at room temperature or near-physiological temperature.

  • Patch-Clamp: Obtain whole-cell voltage-clamp or current-clamp recordings from CA1 pyramidal neurons using glass micropipettes filled with an appropriate internal solution.

  • Experimental Paradigms:

    • Agonist Application: Bath-apply a Group I mGluR agonist like DHPG and record the induced inward current or depolarization.[3][9] To test the antagonist, pre-apply this compound (e.g., 100 µM) for 10-20 minutes before co-application with the agonist.[1][3][9]

    • Synaptic Plasticity: Record baseline synaptic responses by stimulating afferent pathways (e.g., Schaffer collaterals). Induce LTP with high-frequency stimulation (HFS) or LTD with low-frequency stimulation (LFS).[1] Apply this compound before the induction protocol to determine its effect on the induction or expression of plasticity.[1]

    • Inhibitory Currents: Record spontaneous inhibitory postsynaptic currents (sIPSCs) to assess effects on GABAergic transmission.[3][6]

  • Data Analysis: Analyze changes in holding current, membrane potential, firing rate, synaptic response amplitude (fEPSP slope or EPSC amplitude), and the frequency/amplitude of sIPSCs using appropriate software (e.g., pCLAMP).[6]

Electrophysiology_Workflow node_slice 1. Prepare Acute Brain Slices node_recover 2. Slice Recovery (in aCSF, >1 hr) node_slice->node_recover node_record 3. Transfer to Chamber & Perfuse with aCSF node_recover->node_record node_patch 4. Obtain Whole-Cell Patch-Clamp Recording node_record->node_patch node_baseline 5. Record Baseline Activity node_patch->node_baseline node_drug 6. Bath Apply This compound node_baseline->node_drug node_stim 7. Apply Stimulus (Agonist or Electrical Protocol) node_drug->node_stim node_post 8. Record Post-Stimulus Activity node_stim->node_post node_analyze 9. Data Analysis (Compare Pre- vs. Post-Drug) node_post->node_analyze

Figure 4: General Workflow for In Vitro Electrophysiology Experiments.
In Vivo Neuroprotection Assays

These models are crucial for evaluating the therapeutic potential of this compound in pathological conditions like stroke or excitotoxic injury.

Principle: An excitotoxic lesion is created in a specific brain region of a rodent model, either by chemical injection (e.g., NMDA) or by inducing ischemia. The neuroprotective effect of this compound is assessed by quantifying the reduction in lesion volume or neuronal death compared to vehicle-treated controls.[7]

Detailed Methodology (NMDA-induced Lesion Model):

  • Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and place them in a stereotaxic frame.

  • Drug Administration: Locally infuse this compound or vehicle directly into the target brain region (e.g., caudate nucleus or striatum) via a guide cannula.[4][7]

  • Toxin Infusion: After a short pre-treatment period, infuse NMDA through the same cannula to induce an excitotoxic lesion.[7]

  • Recovery: Allow the animal to recover from anesthesia.

  • Histological Analysis: After a survival period (e.g., 24-48 hours), euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Tissue Processing: Dissect the brain, post-fix, and cryoprotect it. Cut coronal sections through the lesion site using a cryostat or microtome.

  • Staining and Quantification: Stain the sections with a marker for cell death (e.g., Fluoro-Jade) or a general cell stain (e.g., Cresyl Violet). Capture images of the stained sections and quantify the lesion volume using image analysis software.

  • Data Analysis: Compare the mean lesion volume between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test).

Conclusion

This compound is a cornerstone pharmacological tool for the study of mGluR1. Its high selectivity allows for the precise investigation of this receptor's role in synaptic function, neuronal excitability, and disease pathophysiology. The data and protocols summarized in this guide highlight its utility as a competitive antagonist, particularly in demonstrating the neuroprotective potential of mGluR1 blockade through the enhancement of GABAergic inhibition. This document serves as a foundational resource for researchers aiming to utilize this compound in their experimental designs.

References

The Discovery and Preclinical Development of LY367385: A Selective mGluR1a Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY367385, also known as (+)-2-methyl-4-carboxyphenylglycine, is a potent and selective competitive antagonist of the metabotropic glutamate receptor subtype 1a (mGluR1a). Developed by Eli Lilly and Company, this compound emerged from research into the therapeutic potential of modulating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of LY367385, including its synthesis, mechanism of action, and key in vitro and in vivo findings. While showing promise in preclinical models of neurological disorders, its progression to clinical trials remains unconfirmed.

Introduction: Targeting Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate activity can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[2][3] Metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors, modulate neuronal excitability and synaptic transmission, making them attractive therapeutic targets.[4][5] Group I mGluRs, which include mGluR1 and mGluR5, are of particular interest as their activation can potentiate N-methyl-D-aspartate (NMDA) receptor function and contribute to excitotoxic cell death.[6][7] This has driven the development of antagonists for these receptors as potential neuroprotective agents.

Discovery and Synthesis

LY367385 was first reported by scientists at Eli Lilly and Company in 1997 in the journal Bioorganic & Medicinal Chemistry Letters. While a detailed step-by-step synthesis protocol is not publicly available, the general synthesis of α-amino acids can be achieved through methods such as the Strecker synthesis or Gabriel malonic ester synthesis.[8][9] The Strecker synthesis, for instance, involves the reaction of an aldehyde or ketone with ammonia and potassium cyanide, followed by hydrolysis to yield the amino acid.[8] The Gabriel synthesis utilizes phthalimide to introduce the amino group.[9]

Preclinical Pharmacology

In Vitro Activity and Selectivity

LY367385 is characterized as a selective antagonist of the mGluR1a subtype. Its potency and selectivity have been demonstrated in various in vitro assays.

Table 1: In Vitro Activity of LY367385

AssayReceptor/SystemParameterValueReference
Phosphoinositide (PI) HydrolysismGluR1aIC508.8 µM[10]
Phosphoinositide (PI) HydrolysismGluR5aIC50> 100 µM[10]
Binding AffinitymGluR1aKi1260 nM (pKi = 5.9)[11]

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay

The PI hydrolysis assay is a functional assay used to determine the activity of Gq-coupled receptors like mGluR1. The general protocol involves:

  • Cell Culture and Receptor Expression: Cells (e.g., AV-12 cells) are engineered to express the target receptor (mGluR1a or mGluR5a).

  • Radiolabeling: The cells are incubated with a radioactive precursor, such as [³H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Agonist Stimulation: The cells are then stimulated with a known mGluR agonist, like quisqualate, in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs), the downstream products of phospholipase C activation.

  • Antagonist Inhibition: To determine the inhibitory concentration (IC50) of an antagonist like LY367385, the assay is performed with varying concentrations of the antagonist in the presence of the agonist.

  • Quantification: The accumulated radioactive IPs are then separated by ion-exchange chromatography and quantified using liquid scintillation counting. The concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation is determined as the IC50 value.[12][13][14]

In Vivo Preclinical Efficacy

The neuroprotective effects of LY367385 have been demonstrated in several animal models of excitotoxicity and ischemic brain injury.

Table 2: In Vivo Neuroprotective Efficacy of LY367385

ModelSpeciesAdministration RouteEffectReference
NMDA-induced excitotoxicityRat (cortical cultures)Co-administration with NMDAAttenuated neuronal degeneration[4][11]
NMDA-induced excitotoxicityRat (intrastriatal infusion)IntrastriatalProvided significant neuroprotection[6]
Transient global ischemiaGerbilNot specifiedNeuroprotective[4][6]

Experimental Protocol: NMDA-Induced Neurotoxicity in Rats (In Vivo)

This model is used to assess the neuroprotective potential of compounds against glutamate-induced excitotoxicity. A typical protocol involves:

  • Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.

  • Drug Administration: A guide cannula is implanted into the striatum of the brain. NMDA, an excitotoxic agent, is then infused through the cannula to induce neuronal damage.

  • Test Compound Administration: The neuroprotective agent, such as LY367385, can be administered either locally into the striatum or systemically (e.g., intraperitoneally or intravenously) before, during, or after the NMDA infusion.

  • Assessment of Neuroprotection: After a set period (e.g., 24-48 hours), the animals are euthanized, and their brains are removed. The extent of neuronal damage is assessed using histological techniques, such as staining for markers of cell death (e.g., Fluoro-Jade) or by measuring the volume of the lesion. A reduction in lesion volume in the animals treated with the test compound compared to the vehicle-treated controls indicates a neuroprotective effect.[7][15][16]

Pharmacokinetics

Detailed pharmacokinetic studies on LY367385 in preclinical species are not extensively reported in the public domain. Generally, for a drug to be effective in the central nervous system, it needs to cross the blood-brain barrier. The physicochemical properties of LY367385, an amino acid derivative, suggest that its ability to penetrate the CNS may be limited, potentially requiring direct intracerebral administration in some preclinical studies. Studies on similar compounds have shown that oral bioavailability can be low for this class of molecules.[12][17][18][19]

Mechanism of Action and Signaling Pathways

LY367385 exerts its effects by competitively blocking the binding of glutamate to the mGluR1a receptor. This receptor is coupled to the Gq/11 family of G proteins.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1a mGluR1a Glutamate->mGluR1a Activates LY367385 LY367385 LY367385->mGluR1a Inhibits Gq Gq/11 mGluR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Figure 1: Simplified mGluR1a Signaling Pathway

Upon activation by glutamate, mGluR1a activates phospholipase C (PLC) via the Gq protein.[6][20][21] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20][21] IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca²⁺).[6][21] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[11][21] These signaling events lead to a cascade of downstream cellular effects, including the modulation of ion channel activity and gene expression. By blocking this initial step, LY367385 prevents the entire downstream signaling cascade.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis and Interpretation a1 Cell Culture with mGluR1a Expression a2 Phosphoinositide Hydrolysis Assay a1->a2 a3 Determine IC50 of LY367385 a2->a3 c1 Quantify In Vitro Potency and Selectivity a3->c1 b1 Animal Model of Neurotoxicity (e.g., NMDA infusion) b2 Administer LY367385 b1->b2 b3 Assess Neuroprotection (e.g., Histology) b2->b3 c2 Evaluate In Vivo Efficacy b3->c2 c3 Correlate In Vitro and In Vivo Data c1->c3 c2->c3

Figure 2: Preclinical Evaluation Workflow for LY367385

Clinical Development

Despite its promising preclinical profile as a neuroprotective agent, there is no publicly available information indicating that LY367385 has entered into clinical trials. Pharmaceutical companies often investigate numerous compounds in the preclinical phase, and only a small fraction progress to human studies.[22][23] The reasons for the apparent discontinuation of LY367385's development are not known but could include factors such as unfavorable pharmacokinetic properties, off-target effects discovered in later-stage preclinical testing, or strategic decisions by Eli Lilly and Company.[15][24][25]

Conclusion

LY367385 stands as a significant tool compound in the study of mGluR1a function and its role in neurological processes. Its discovery and characterization provided valuable insights into the potential of targeting Group I mGluRs for therapeutic intervention in excitotoxicity-related disorders. While its own path to the clinic appears to have halted, the research surrounding LY367385 has contributed to the broader understanding of glutamatergic signaling and has informed the development of other mGluR modulators. The detailed preclinical data and methodologies associated with its evaluation continue to be relevant for researchers in the field of neuroscience and drug discovery.

References

The Pharmacological Profile of (±)-LY367385: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-LY367385, also known as (+)-2-methyl-4-carboxyphenylglycine, is a potent and selective competitive antagonist of the metabotropic glutamate receptor 1a (mGluR1a). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, selectivity, and its effects in various in vitro and in vivo models. The document details the experimental methodologies employed in key studies to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its mechanism of action and experimental application.

Introduction

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. The mGluR family is divided into three groups, with Group I, comprising mGluR1 and mGluR5, being of particular interest due to its involvement in various neurological and psychiatric disorders. This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of mGluR1. Its high selectivity for mGluR1a over other mGluR subtypes makes it an invaluable asset in neuroscience research. This guide aims to consolidate the current knowledge on the pharmacological characteristics of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological properties of this compound.

Table 1: Binding Affinity and Potency of this compound

ParameterReceptor/AssayValueReference
IC₅₀Blockade of quisqualate-induced phosphoinositide hydrolysis in cells expressing mGluR1a8.8 µM[1][2][3]
IC₅₀Blockade of quisqualate-induced phosphoinositide hydrolysis in cells expressing mGluR5a> 100 µM[1][2][3]
Apparent Dissociation Constant (K₀.₅)mGluR1 ligand binding domain0.89 µM[3]
Apparent Dissociation Constant (K₀.₅) with 2.0 mM Ca²⁺mGluR1 ligand binding domain1.2 µM[3]

Table 2: Selectivity Profile of this compound

Receptor SubtypeActivityConcentrationReference
mGluR1aAntagonistLow micromolar range[1][2][3][4]
mGluR5aNegligibleUp to 100 µM[1][2][3][4]
Group II mGluRs (mGluR2/3)Negligible actionNot specified[1][3]
Group III mGluRs (mGluR4/6/7/8)Negligible actionNot specified[1][3]

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the mGluR1a receptor. By binding to the same site as the endogenous ligand glutamate, it prevents the activation of the receptor and its downstream signaling cascades. The primary signaling pathway coupled to mGluR1 is the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 This compound LY367385->mGluR1 Blocks Gq_protein Gq/11 mGluR1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates

Figure 1: mGluR1 Signaling Pathway and the Antagonistic Action of this compound.

In Vitro and In Vivo Effects

Neuroprotection

This compound has demonstrated significant neuroprotective effects in various models of excitotoxicity. It has been shown to protect against N-methyl-D-aspartate (NMDA)-induced neuronal death in mixed cultures of murine cortical cells and in rats with intrastriatal NMDA infusions.[5][6][7] This neuroprotective effect is suggested to be mediated by an enhancement of GABAergic transmission.[5]

Modulation of Synaptic Plasticity

The compound plays a critical role in synaptic plasticity. Studies have shown that this compound impairs both the induction and late phases of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampal CA1 region when applied before high-frequency or low-frequency stimulation, respectively.[4][8]

Enhancement of GABAergic Transmission

In microdialysis studies, this compound has been observed to substantially enhance the release of GABA in the corpus striatum of freely moving animals.[5] Electrophysiological studies in cortico-striatal slices further support a role for mGluR1 in modulating GABAergic transmission, where this compound antagonizes the DHPG-induced reduction of inhibitory postsynaptic currents.[5]

Anticonvulsant and Antidepressant-like Effects

This compound has also been reported to possess anticonvulsant and antidepressant-like properties in preclinical models.[2][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Phosphoinositide Hydrolysis Assay

This assay is used to determine the potency of this compound in blocking mGluR1a-mediated signaling.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human mGluR1a.

  • Radiolabeling: Cells are incubated overnight with myo-[³H]inositol (1.5 µCi/well) in inositol-free medium to label the cellular phosphoinositide pools.

  • Antagonist Incubation: Cells are washed and pre-incubated with varying concentrations of this compound for 20 minutes in a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

  • Agonist Stimulation: The mGluR1 agonist quisqualate is added to a final concentration of 10 µM and incubated for 60 minutes at 37°C.

  • Extraction and Quantification: The reaction is terminated, and the accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography. The radioactivity is then quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% inhibition of the agonist-induced response (IC₅₀) is calculated.

PI_Hydrolysis_Workflow A CHO cells expressing mGluR1a B Incubate overnight with myo-[³H]inositol A->B C Pre-incubate with this compound B->C D Stimulate with Quisqualate (10 µM) C->D E Terminate reaction and extract [³H]inositol phosphates D->E F Anion-exchange chromatography E->F G Quantify radioactivity F->G H Calculate IC₅₀ G->H

Figure 2: Experimental Workflow for the Phosphoinositide Hydrolysis Assay.
In Vivo Microdialysis for GABA Release

This technique measures the effect of this compound on neurotransmitter levels in the brain of freely moving animals.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into the corpus striatum.

  • Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

  • Neurotransmitter Analysis: The concentration of GABA in the dialysate samples is determined by high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.

  • Data Analysis: Changes in GABA levels are expressed as a percentage of the baseline pre-drug levels.

Electrophysiological Recording of LTP/LTD in Hippocampal Slices

This method assesses the impact of this compound on synaptic plasticity.

  • Tissue Preparation: Transverse hippocampal slices (400 µm thick) are prepared from adult male Wistar rats.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

  • Drug Application: this compound (100 µM) is applied to the slices for 20 minutes prior to the induction of LTP or LTD.

  • LTP Induction: LTP is induced by high-frequency stimulation (HFS; e.g., three 1-second trains of 100 Hz stimulation, separated by 10 minutes).

  • LTD Induction: LTD is induced by low-frequency stimulation (LFS; e.g., 900 pulses at 1 Hz).

  • Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-stimulation baseline.

LTP_LTD_Workflow A Prepare hippocampal slices B Record baseline fEPSPs in CA1 A->B C Apply this compound (100 µM) B->C D Induce LTP (HFS) or LTD (LFS) C->D E Record post-induction fEPSPs D->E F Analyze fEPSP slope E->F

Figure 3: Experimental Workflow for LTP/LTD Electrophysiology.
NMDA-Induced Neurotoxicity Assay

This assay evaluates the neuroprotective effects of this compound.

  • Cell Culture: Mixed cortical cultures are prepared from fetal mice.

  • Treatment: Cultures are transiently exposed to NMDA (e.g., 100 µM for 10 minutes) in the presence or absence of varying concentrations of this compound.

  • Viability Assessment: Neuronal viability is assessed 24 hours later by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, or by using cell viability dyes such as propidium iodide.

  • Data Analysis: The reduction in NMDA-induced cell death by this compound is quantified and expressed as a percentage of the protection.

Conclusion

This compound is a highly selective and potent competitive antagonist of the mGluR1a receptor. Its pharmacological profile, characterized by its specific antagonism of mGluR1-mediated signaling, has made it an indispensable tool in neuroscience research. The compound's demonstrated effects on neuroprotection, synaptic plasticity, and GABAergic transmission highlight the significant role of mGluR1 in a range of physiological and pathological processes. The detailed experimental protocols provided in this guide are intended to support the continued investigation of mGluR1 function and the potential therapeutic applications of its modulation.

References

(±)-LY367385 solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (±)-LY367385: Solubility and Stability for the Research Professional

Introduction

This compound, with the formal name α-amino-4-carboxy-2-methyl-benzeneacetic acid, is a potent and selective antagonist of the metabotropic glutamate receptor 1α (mGluR1α).[1][2] It plays a crucial role in neuroscience research by selectively inhibiting phosphoinositide (PI) hydrolysis in cells expressing mGluR1α (IC₅₀ = 19 µM) with negligible action on mGluR5a (IC₅₀ > 300 µM) or group II and III mGluRs.[1][2] This selectivity makes it an invaluable tool for investigating the physiological and pathological roles of mGluR1, including its involvement in nociceptive processing, neuroprotection, and synaptic plasticity.[1][3][4] This guide provides a comprehensive overview of its solubility and stability, complete with experimental protocols and pathway diagrams to aid researchers in its effective use.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for accurate solution preparation and experimental design.

PropertyValueReference
CAS Number 198419-90-8[1][2]
Molecular Formula C₁₀H₁₁NO₄[1][2]
Formula Weight 209.2 g/mol [1][2]
Purity ≥98%[1][2]
Formulation Supplied as a solid[1][2]

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The data is summarized below to facilitate the preparation of stock solutions. It is important to note that batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required.

SolventConcentration (mg/mL)Concentration (mM)ConditionsReference
Water~20 mg/mL~95.6 mM-[1][2]
Water5.56 mg/mL26.58 mMRequires sonication and heating to 60°C[5]
1 eq. NaOH10.46 mg/mL50 mMRequires gentle warming and sonication

Stability and Storage

Proper storage is critical to maintain the integrity and activity of this compound. Stability data for both the solid compound and its solutions are presented below.

Solid Form
Storage TemperatureStabilityConditionsReference
-20°C≥ 4 years-[1][2]
Room TemperatureNot specified (Desiccate)Desiccate
Solution Form

The stability of this compound in solution is significantly lower than in its solid form. It is highly recommended to prepare aqueous solutions fresh for each experiment.

Storage TemperatureDurationRecommendationsReference
Room Temperature (Aqueous)Not recommended for more than one dayPrepare fresh daily[1]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles[5][6][7]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles[5][6]

Experimental Protocols

Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound.

G cluster_0 Protocol: Stock Solution Preparation start Start: Weigh this compound solid weigh weigh choose_solvent Choose appropriate solvent (e.g., Water, 1 eq. NaOH) weigh->choose_solvent add_solvent Add solvent to the solid choose_solvent->add_solvent dissolve Facilitate dissolution (Vortex, Sonicate, Gentle Warming) add_solvent->dissolve check_clarity Visually inspect for complete dissolution dissolve->check_clarity check_clarity->dissolve Precipitate remains sterilize Filter-sterilize with a 0.22 µm filter (if for cell culture) check_clarity->sterilize Clear Solution aliquot Aliquot into cryovials sterilize->aliquot store Store at recommended temperature (-20°C or -80°C) aliquot->store finish End: Solution Ready for Use store->finish Document batch and date

Workflow for preparing this compound stock solutions.

Methodology:

  • Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.

  • Solvent Addition: Add the selected solvent (e.g., high-purity water or 1 eq. NaOH) to the solid.

  • Dissolution: Aid dissolution by vortexing, sonicating in a water bath, and/or gentle warming, as specified in the solubility table.[5]

  • Clarity Check: Ensure the solution is clear and free of any particulate matter.

  • Sterilization: For biological experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.[6]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.[5][6]

Stability-Indicating HPLC Method (General Protocol)

While a specific, validated stability-indicating method for this compound is not detailed in the provided literature, a general protocol based on standard pharmaceutical practices can be established.[8] This method is designed to separate the intact drug from its potential degradation products.

G cluster_1 Protocol: Stability Assessment Workflow prep Prepare this compound solution in chosen solvent stress Subject aliquots to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Collect samples at defined time points (e.g., 0, 2, 4, 8, 24 hours) stress->sample hplc Analyze samples via HPLC (e.g., C18 column, UV detection) sample->hplc data Quantify peak area of parent compound and detect degradation products hplc->data analyze Calculate % degradation over time data->analyze report Determine stability under each condition analyze->report

General workflow for a forced degradation study.

Methodology:

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Incubate the drug solution with dilute HCl and NaOH at a controlled temperature.

    • Oxidation: Treat the drug solution with a dilute solution of hydrogen peroxide (H₂O₂).

    • Thermal Stress: Expose the solid drug and drug solution to elevated temperatures.

    • Photostability: Expose the drug solution to UV light in a photostability chamber.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

    • Analysis: Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products over time.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively antagonizing the mGluR1 receptor. Group I mGluRs, including mGluR1 and mGluR5, are G-protein coupled receptors that activate Phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing the release of intracellular calcium and activation of Protein Kinase C (PKC). By blocking mGluR1, this compound prevents these downstream signaling events.[9][10]

G cluster_pathway mGluR1 Signaling Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 This compound LY367385->mGluR1 Blocks Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitability) Ca_Release->Response PKC->Response

Antagonistic action of this compound on the mGluR1 pathway.

References

Neuroprotective Properties of LY367385: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY367385, a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), has demonstrated significant neuroprotective properties across a range of preclinical models of excitotoxicity and ischemic neuronal injury. This technical guide provides an in-depth overview of the core evidence supporting the neuroprotective efficacy of LY367385. It details the underlying mechanism of action, which primarily involves the enhancement of inhibitory GABAergic neurotransmission, and explores the interplay with the endocannabinoid system. This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for pivotal assays, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of acute and chronic neurological disorders, including stroke and neurodegenerative diseases. Metabotropic glutamate receptors (mGluRs), particularly the Group I mGluRs (mGluR1 and mGluR5), play a crucial role in modulating synaptic transmission and neuronal excitability. While activation of Group I mGluRs can exacerbate excitotoxic neuronal death, their selective blockade has emerged as a promising therapeutic strategy.

LY367385, (+)-2-methyl-4-carboxyphenylglycine, is a competitive antagonist with high selectivity for the mGluR1a splice variant.[1] Extensive research has established its neuroprotective effects in various experimental paradigms, highlighting its potential as a therapeutic agent for conditions associated with excitotoxic and ischemic brain injury.[1][2] This guide synthesizes the current knowledge on the neuroprotective properties of LY367385, with a focus on its mechanism, experimental validation, and the technical details required for its investigation.

Mechanism of Action: Enhancement of GABAergic Transmission

The primary neuroprotective mechanism of LY367385 is not direct antagonism of excitotoxic glutamate signaling but rather a potentiation of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[3] Blockade of mGluR1 receptors by LY367385 leads to an increase in GABA release from presynaptic terminals.[3] This enhanced GABAergic tone counteracts the excessive neuronal excitation characteristic of excitotoxic conditions, thereby conferring neuroprotection.

Several lines of evidence support this mechanism:

  • Occlusion by GABA: The neuroprotective effects of LY367385 are diminished in the presence of exogenously applied GABA, suggesting they share a common pathway.[3]

  • Reversal by GABA Antagonists: Co-administration of GABA-A and GABA-B receptor antagonists abolishes the neuroprotective effects of LY367385.[3]

  • Increased GABA Release: In vivo microdialysis studies have shown that LY367385 significantly enhances the extracellular levels of GABA in brain regions such as the corpus striatum.[3]

  • Electrophysiological Evidence: Patch-clamp recordings have demonstrated that LY367385 increases the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons.[4]

Interaction with the Endocannabinoid System

Recent studies have revealed a more complex signaling cascade involving the endocannabinoid system. The neuroprotective effects of mGluR1 antagonists, including LY367385, appear to be mediated, at least in part, by a presynaptic cannabinoid CB1 receptor-dependent mechanism.[4] Blockade of mGluR1 leads to the production and release of endocannabinoids, which then act retrogradely on presynaptic CB1 receptors on GABAergic interneurons to increase GABA release. This interaction is supported by findings that a CB1 receptor agonist can reverse the neuroprotective effects of LY367385.[4]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of LY367385 have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotection against NMDA-Induced Excitotoxicity
Cell TypeModelLY367385 ConcentrationNeuroprotective EffectReference
Mixed Murine Cortical CulturesNMDA Toxicity100 µMMaximal reduction of NMDA toxicity by 40-60%[5]
Cultured Rat Hippocampal Neurons0.1 mM [Mg2+]o-induced neurotoxicity100 µMNo significant increase in neuronal cell survival[6]
Table 2: In Vivo Neuroprotection in a Gerbil Model of Transient Global Ischemia
TreatmentDose / ConcentrationOutcome MeasureResultReference
LY367385 (transdialytic perfusion)1 mMPost-ischemic CA1 pyramidal cell lossReduction from 95 ± 1% to 7 ± 3%[4]
LY367385 + WIN 55,212-2 (CB1 agonist)1 mM LY367385 + 50 µM WIN 55,212-2Post-ischemic CA1 pyramidal cell lossAbolished neuroprotective effect of LY367385[4]
Table 3: Effect of LY367385 on GABAergic Transmission
Experimental ModelLY367385 ConcentrationEffectReference
Rat Hippocampal Acute Slices (Electrophysiology)100 µM and 300 µMDose-dependent increase in sIPSC frequency and amplitude[4]
Freely Moving Rats (In Vivo Microdialysis in Corpus Striatum)Not specifiedSubstantially enhanced GABA release[3]
Gerbils with Global Ischemia (In Vivo Microdialysis)1 mM (transdialytic)Increased hippocampal GABA output[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key experiments.

In Vitro Model: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol is designed to assess the neuroprotective effects of LY367385 against NMDA-induced cell death in primary neuronal cultures.

  • Cell Culture:

    • Isolate cortical neurons from E14-E18 mouse or rat embryos.

    • Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1-2 x 10^5 cells/well.

    • Culture neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin for 10-14 days in vitro (DIV) to allow for maturation.

  • NMDA-Induced Excitotoxicity:

    • On the day of the experiment, replace the culture medium with a defined salt-glycine solution.

    • Pre-incubate the neurons with various concentrations of LY367385 (e.g., 10-300 µM) or vehicle for 30 minutes.

    • Induce excitotoxicity by adding NMDA to a final concentration of 30-100 µM for 10-30 minutes.

    • Terminate the NMDA exposure by washing the cells twice with fresh, NMDA-free medium.

  • Assessment of Neuronal Viability:

    • Incubate the cells for 20-24 hours post-NMDA exposure.

    • Quantify cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Alternatively, fix the cells and stain with a nuclear dye like Hoechst 33342 to visualize and count live versus pyknotic (dead) nuclei.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices

This ex vivo model more closely mimics the in vivo environment and is suitable for studying ischemic injury.

  • Organotypic Slice Culture Preparation:

    • Dissect hippocampi from postnatal day 6-9 rat or mouse pups.

    • Section the hippocampi into 350-400 µm thick slices using a McIlwain tissue chopper.

    • Culture the slices on semi-porous membrane inserts in a 6-well plate containing culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum).

    • Maintain the cultures for 7-14 days, changing the medium every 2-3 days.

  • Oxygen-Glucose Deprivation (OGD):

    • On the day of the experiment, transfer the slice culture inserts to a glucose-free OGD medium.

    • Place the cultures in a hypoxic chamber flushed with a gas mixture of 95% N2 / 5% CO2 for 30-60 minutes at 37°C.

    • Terminate OGD by returning the slices to their original culture medium and a normoxic incubator (95% air / 5% CO2).

  • Assessment of Neuronal Damage:

    • Assess cell death 24-72 hours post-OGD.

    • A common method is to incubate the slices with propidium iodide (PI), a fluorescent dye that enters and stains the nuclei of dead cells.

    • Capture fluorescent images of the slices and quantify the PI fluorescence intensity, particularly in the vulnerable CA1 region of the hippocampus.

In Vivo Model: Transient Global Ischemia in Gerbils

This in vivo model is used to study the neuroprotective effects of LY367385 in a setting of global cerebral ischemia.

  • Induction of Ischemia:

    • Anesthetize adult Mongolian gerbils.

    • Make a midline cervical incision to expose both common carotid arteries.

    • Induce transient global ischemia by occluding both common carotid arteries with non-traumatic clips for 5 minutes.

    • Remove the clips to allow for reperfusion and suture the incision.

    • Sham-operated animals undergo the same surgical procedure without arterial occlusion.

  • Drug Administration:

    • Administer LY367385 via intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) infusion at various time points before or after the ischemic insult. Doses and timing will need to be optimized.

  • Histological Assessment of Neuronal Damage:

    • After a survival period of 7 days, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Remove the brains, postfix, and process for paraffin or cryo-sectioning.

    • Stain coronal brain sections with a neuronal marker such as cresyl violet (Nissl stain).

    • Quantify the number of surviving neurons in the CA1 region of the hippocampus, a brain area particularly vulnerable to global ischemia.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

LY367385_Neuroprotection_Pathway cluster_presynaptic Presynaptic GABAergic Neuron cluster_postsynaptic Postsynaptic Neuron mGluR1 mGluR1 Endocannabinoid_synthesis Endocannabinoid Synthesis mGluR1->Endocannabinoid_synthesis Inhibition of endocannabinoid production (basal state) CB1R CB1 Receptor GABA_release GABA Release CB1R->GABA_release Enhances GABA_vesicle GABA Vesicle Excitotoxicity Excitotoxicity GABA_release->Excitotoxicity Inhibits Neuroprotection Neuroprotection GABA_release->Neuroprotection Leads to Endocannabinoid_synthesis->CB1R Activates (retrograde) LY367385 LY367385 LY367385->mGluR1 Antagonizes

Caption: Signaling pathway of LY367385-mediated neuroprotection.

OGD_Workflow start Organotypic Hippocampal Slice Culture (7-14 DIV) wash Wash with Glucose-free Medium start->wash ogd Oxygen-Glucose Deprivation (30-60 min in hypoxic chamber) wash->ogd reperfusion Return to Normoxic Culture Conditions ogd->reperfusion drug_treatment Treat with LY367385 (pre-, during, or post-OGD) reperfusion->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation pi_staining Propidium Iodide (PI) Staining incubation->pi_staining imaging Fluorescence Microscopy pi_staining->imaging quantification Quantify PI Fluorescence in CA1 Region imaging->quantification

Caption: Experimental workflow for OGD in organotypic hippocampal slices.

Conclusion

LY367385 presents a compelling profile as a neuroprotective agent with a well-defined mechanism of action. Its ability to selectively antagonize mGluR1 and subsequently enhance GABAergic transmission provides a targeted approach to mitigating the neuronal damage caused by excitotoxicity and ischemia. The involvement of the endocannabinoid system adds another layer of complexity and potential for therapeutic modulation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of mGluR1 antagonists as a therapeutic strategy for acute and chronic neurological disorders. Continued investigation into the precise molecular interactions and the optimization of dosing and delivery will be critical for translating the preclinical promise of LY367385 into clinical reality.

References

Anticonvulsant Profile of LY367385: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticonvulsant effects of LY367385, a selective and competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), in various animal models of epilepsy. This document provides a comprehensive overview of its efficacy, detailed experimental methodologies, and the underlying mechanisms of action, serving as a valuable resource for preclinical epilepsy research.

Executive Summary

LY367385 has demonstrated notable anticonvulsant properties in several rodent models of generalized convulsive and non-convulsive seizures. Its efficacy is particularly evident in models of reflex and genetic epilepsy, such as sound-induced seizures in DBA/2 mice and genetically epilepsy-prone rats (GEPRs), as well as in a genetic model of absence seizures (lethargic mice). While ineffective in the maximal electroshock (MES) model, LY367385 shows protective effects in the 6 Hz psychomotor seizure model, suggesting a potential utility against treatment-resistant partial seizures. The primary mechanism of action is the blockade of mGluR1, which modulates neuronal excitability, in part by enhancing GABAergic transmission.

Quantitative Analysis of Anticonvulsant Efficacy

The anticonvulsant effects of LY367385 have been quantified across several animal models. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: Anticonvulsant Effects of LY367385 in Rodent Models of Generalized Seizures

Animal ModelSeizure TypeAdministrationKey Findings
DBA/2 MiceSound-Induced Clonic SeizuresIntracerebroventricular (i.c.v.)ED₅₀ = 12 nmol (5 min post-injection)
Lethargic (lh/lh) MiceSpontaneous Spike-and-Wave Discharges (Absence)Intracerebroventricular (i.c.v.)50 nmol suppressed discharges from 30 to 60 min; 250 nmol suppressed discharges from 30 to >150 min.
Genetically Epilepsy-Prone Rats (GEPRs)Sound-Induced Clonic SeizuresFocal injection into the inferior colliculus160 nmol (bilateral) fully suppressed seizures for 2-4 hours.

Table 2: Efficacy of LY367385 in Electrically-Induced Seizure Models

Animal ModelSeizure TypeAdministrationKey Findings
MiceMaximal Electroshock (MES)Not specifiedIneffective
Mice6 Hz Psychomotor SeizuresNot specifiedProduced dose-dependent protection

Detailed Experimental Protocols

This section outlines the methodologies for the key animal models used to evaluate the anticonvulsant properties of LY367385.

Sound-Induced Seizures in DBA/2 Mice

This model is used to investigate generalized tonic-clonic seizures.

  • Animals: DBA/2 mice, typically 21-28 days of age, are used due to their genetic susceptibility to audiogenic seizures.

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Procedure:

    • Mice are placed individually in a sound-attenuating chamber.

    • After a brief acclimatization period (1-2 minutes), an auditory stimulus (e.g., 120 dB bell or siren) is presented for up to 60 seconds.

    • Seizure responses are observed and scored, typically including a wild running phase, followed by clonic and then tonic seizures.

  • Drug Administration: LY367385 is administered intracerebroventricularly (i.c.v.) at various doses and at specific time points before the auditory stimulus.

  • Endpoint: The primary endpoint is the presence or absence of the clonic or tonic seizure phase. The dose that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated.

Spontaneous Spike-and-Wave Discharges in Lethargic (lh/lh) Mice

This model is a well-established genetic model of absence epilepsy.

  • Animals: Lethargic (lh/lh) mice, which exhibit spontaneous spike-and-wave discharges (SWDs) characteristic of absence seizures.

  • Surgical Preparation:

    • Mice are anesthetized and placed in a stereotaxic frame.

    • Bipolar recording electrodes are implanted bilaterally into the frontal neocortex for electroencephalogram (EEG) recording. A reference electrode is placed over the cerebellum.

    • Animals are allowed to recover from surgery before EEG recordings commence.

  • Procedure:

    • Following recovery, mice are connected to an EEG recording system in a quiet, isolated environment.

    • Baseline EEG activity is recorded to determine the pre-drug frequency and duration of SWDs.

    • LY367385 is administered (e.g., i.c.v.), and EEG is continuously recorded for a specified period (e.g., up to 3 hours).

  • Data Analysis: The number and total duration of SWDs per unit of time are quantified before and after drug administration. A significant reduction in SWD frequency and/or duration indicates anticonvulsant activity. SWDs are typically defined as rhythmic, high-amplitude (>2x baseline) discharges of 5-8 Hz lasting for at least 1 second.

Sound-Induced Seizures in Genetically Epilepsy-Prone Rats (GEPRs)

GEPRs are a genetic model of generalized tonic-clonic seizures with a well-characterized seizure susceptibility originating in the brainstem, particularly the inferior colliculus.[1][2][3][4][5]

  • Animals: Genetically Epilepsy-Prone Rats (GEPR-3s for moderate, clonic seizures; GEPR-9s for severe, tonic-clonic seizures).

  • Surgical Preparation:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted, targeting the inferior colliculus bilaterally. Stereotaxic coordinates for the inferior colliculus in rats are approximately -7.8 to -8.8 mm posterior to bregma, ±1.5 to 2.5 mm lateral to the midline, and -4.5 to -5.5 mm ventral to the skull surface.[6][7][8]

  • Procedure:

    • After a recovery period, LY367385 is administered via microinjection through the guide cannula directly into the inferior colliculus.

    • At various time points after injection, rats are exposed to an intense auditory stimulus (e.g., 100-120 dB) for up to 60 seconds.

    • Seizure responses are observed and scored based on their severity (e.g., running, clonus, tonus).

  • Endpoint: The primary endpoint is the complete suppression of the characteristic seizure response.

The 6 Hz Psychomotor Seizure Model

This model is considered a model of therapy-resistant partial seizures.

  • Animals: Adult mice (e.g., CF-1 or Swiss Webster).

  • Procedure:

    • A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus (e.g., 22, 32, or 44 mA) is delivered via corneal electrodes.

    • The resulting seizure is characterized by a "stunned" posture, forelimb clonus, and stereotyped, automatic behaviors.

  • Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) at various times before the electrical stimulation.

  • Endpoint: The endpoint is the protection from the seizure, defined as the absence of the characteristic seizure behaviors.

Mechanism of Action and Signaling Pathways

LY367385 exerts its anticonvulsant effects by selectively antagonizing the mGluR1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade that leads to increased neuronal excitability.

mGluR1 Signaling Pathway

The activation of mGluR1 by glutamate triggers the Gq alpha subunit of its associated G-protein. This initiates a cascade of intracellular events:

mGluR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Inhibits Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

mGluR1 Signaling Pathway

By blocking the binding of glutamate to mGluR1, LY367385 prevents the activation of this pathway, thereby reducing neuronal hyperexcitability that can lead to seizures.

Modulation of GABAergic Transmission

An important aspect of LY367385's mechanism of action is its ability to enhance inhibitory neurotransmission. Studies have shown that blockade of mGluR1 receptors by LY367385 leads to an increase in the release of the inhibitory neurotransmitter GABA. This effect is thought to contribute significantly to its anticonvulsant and neuroprotective properties.

GABA_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron mGluR1_pre mGluR1 GABA_release GABA Release mGluR1_pre->GABA_release Inhibits Glutamate_pre Glutamate Glutamate_pre->mGluR1_pre Activates LY367385_pre LY367385 LY367385_pre->mGluR1_pre Inhibits GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor Activates Inhibition Neuronal Inhibition GABA_receptor->Inhibition Leads to

LY367385 and GABAergic Transmission

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anticonvulsant potential of a compound like LY367385.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Interpretation Model_Selection Animal Model Selection (e.g., DBA/2, lh/lh, GEPRs) Surgical_Prep Surgical Preparation (if required, e.g., cannulation) Model_Selection->Surgical_Prep Drug_Prep LY367385 Preparation (Dose, Vehicle) Drug_Admin Drug Administration (Route, Timing) Drug_Prep->Drug_Admin Surgical_Prep->Drug_Admin Seizure_Induction Seizure Induction (Acoustic, Electrical, or Spontaneous) Drug_Admin->Seizure_Induction Observation Behavioral Observation and/or EEG Recording Seizure_Induction->Observation Data_Quant Data Quantification (Seizure Scores, ED₅₀, SWD analysis) Observation->Data_Quant Stats Statistical Analysis Data_Quant->Stats Conclusion Conclusion on Anticonvulsant Efficacy Stats->Conclusion

In Vivo Anticonvulsant Testing Workflow

Conclusion

LY367385 demonstrates a significant and specific anticonvulsant profile in animal models, particularly those of genetic and reflex epilepsies. Its efficacy in the 6 Hz model suggests potential for treating pharmacoresistant partial seizures. The mechanism of action, centered on mGluR1 antagonism and enhancement of GABAergic inhibition, provides a strong rationale for its anticonvulsant effects. This technical guide provides researchers and drug development professionals with a solid foundation for further investigation into the therapeutic potential of mGluR1 antagonists in the treatment of epilepsy.

References

The Role of LY367385 in the Elucidation of Metabotropic Glutamate Receptor 1 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY367385, or (+)-2-Methyl-4-carboxyphenylglycine, has emerged as a critical pharmacological tool for the specific investigation of the metabotropic glutamate receptor 1 (mGluR1). As a potent and selective competitive antagonist, it has been instrumental in delineating the physiological and pathological roles of mGluR1, distinguishing its functions from the closely related mGluR5, and exploring its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of LY367385, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its application in research.

Introduction to LY367385 and mGluR1

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system.[1] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[1] Group I mGluRs, which include mGluR1 and mGluR5, are typically coupled to Gαq/11 proteins and activate phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][2]

LY367385 is a highly selective antagonist for the mGluR1a subtype.[3] Its selectivity allows researchers to dissect the specific contributions of mGluR1 from mGluR5, which are often co-expressed and activated by the same endogenous ligand, glutamate. This pharmacological distinction is crucial for understanding the nuanced roles of these receptors in synaptic plasticity, neuroprotection, and disease.

Pharmacological Profile of LY367385

The utility of LY367385 as a research tool is defined by its selectivity and potency at mGluR1. The following table summarizes key quantitative data regarding its pharmacological activity.

ParameterValueReceptor SubtypeAssayReference
IC50 8.8 µMmGluR1aBlockade of quisqualate-induced phosphoinositide hydrolysis[3][4]
IC50 > 100 µMmGluR5aBlockade of quisqualate-induced phosphoinositide hydrolysis[3]
Activity at Group II & III mGluRs Negligible--[3]

The mGluR1 Signaling Pathway Modulated by LY367385

Activation of mGluR1 initiates a complex signaling cascade that can be effectively blocked by LY367385. The canonical pathway involves the activation of PLCβ, leading to IP3-mediated calcium release and DAG-mediated PKC activation.[1][2] However, mGluR1 can also signal through G-protein-independent pathways, including the activation of Src tyrosine kinase.[5] LY367385, by competitively binding to the glutamate binding site on mGluR1, prevents the initiation of these downstream signaling events.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Inhibits Gq11 Gαq/11 mGluR1->Gq11 Activates Src Src Kinase mGluR1->Src Activates (G-protein independent) PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Effects Ca2_release->Downstream PKC->Downstream Src->Downstream

Caption: Canonical and non-canonical mGluR1 signaling pathways antagonized by LY367385.

Experimental Protocols Utilizing LY367385

LY367385 has been employed in a wide array of experimental paradigms to probe the function of mGluR1. Below are detailed methodologies for key experiments.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to assess the effect of LY367385 on mGluR1-mediated synaptic currents in brain slices.

Objective: To measure the antagonism of DHPG-induced currents by LY367385 in hippocampal CA1 pyramidal neurons.

Materials:

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose; saturated with 95% O2/5% CO2.

  • Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine; pH adjusted to 7.3 with KOH.

  • (S)-3,5-Dihydroxyphenylglycine (DHPG), a Group I mGluR agonist.

  • LY367385.

  • Brain slicing apparatus (e.g., vibratome).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Prepare 300-400 µm thick coronal or sagittal brain slices from a rodent model.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min.

  • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.[6][7]

  • Record a stable baseline of synaptic activity.

  • Apply DHPG (e.g., 50-100 µM) to the bath to induce an inward current or other mGluR1-mediated response.[8][9]

  • After washing out the DHPG and allowing the cell to return to baseline, pre-incubate the slice with LY367385 (e.g., 100 µM) for 10-20 minutes.[4][8]

  • Co-apply DHPG and LY367385 and record the response.

  • Analyze the data to quantify the reduction in the DHPG-induced current by LY367385.

Patch_Clamp_Workflow A Prepare Brain Slices B Slice Recovery (aCSF, 1 hr) A->B C Establish Whole-Cell Recording B->C D Record Baseline C->D E Apply DHPG (mGluR1 Agonist) D->E F Washout E->F G Pre-incubate with LY367385 F->G H Co-apply DHPG + LY367385 G->H I Data Analysis H->I

References

Methodological & Application

Application Notes and Protocols for (±)-LY367385 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (±)-LY367385 in in vivo research settings. This document covers the mechanism of action, preparation of the compound for administration, and specific protocols for various routes of administration in rodent models, based on currently available scientific literature.

Introduction to this compound

This compound is a potent and selective competitive antagonist of the metabotropic glutamate receptor subtype 1a (mGluR1a).[1][2][3] It displays significantly lower affinity for the mGluR5a receptor and negligible action on group II and group III mGlu receptors.[4] Due to its selective antagonism of mGluR1, this compound has been investigated for its neuroprotective, anticonvulsant, and potential therapeutic effects in various neurological and psychiatric disorder models.[1][2][5]

Mechanism of Action: this compound exerts its effects by blocking the activation of mGluR1a by the excitatory neurotransmitter glutamate. mGluR1a is a G-protein coupled receptor that, upon activation, leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium levels and activation of protein kinase C (PKC). By inhibiting this pathway, this compound can modulate neuronal excitability and synaptic transmission. Interestingly, the neuroprotective effects of mGluR1 antagonists like this compound may also be mediated by an enhancement of GABAergic synaptic transmission.[6]

Signaling Pathway of mGluR1a and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway of the mGluR1a receptor and the point of inhibition by this compound.

mGluR1a_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling mGluR1 mGluR1a Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR1 Activates LY367385 This compound LY367385->mGluR1 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitability ↑ Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability

mGluR1a signaling and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported effective doses and concentrations of this compound in various experimental models.

Table 1: In Vivo Efficacious Doses

Animal ModelAdministration RouteDose/ConcentrationObserved EffectReference(s)
DBA/2 MiceIntracerebroventricular (i.c.v.)ED₅₀ = 12 nmolSuppression of sound-induced clonic seizures[1]
Lethargic (lh/lh) MiceIntracerebroventricular (i.c.v.)50-250 nmolReduction of spontaneous spike and wave discharges[1]
Genetically Epilepsy-Prone RatsIntracollicular Injection160 nmol (bilateral)Suppression of sound-induced clonic seizures[1]
RatsIntracaudate InfusionNot specifiedNeuroprotection against NMDA toxicity[2][6]
GerbilsIntraventricularNot specifiedReduction of hippocampal cell death in global ischemia[5]

Table 2: In Vitro / Ex Vivo Effective Concentrations

PreparationConcentrationObserved EffectReference(s)
Mixed Murine Cortical CulturesNot specifiedNeuroprotection against NMDA toxicity[2]
Rat Hippocampal Slices100 µMInhibition of low [Mg²⁺]o-induced epileptiform activity[3]
Rat Organotypic Hippocampal Slices300 µMAttenuation of post-ischemic injury[7]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential toxicity from the vehicle itself.

  • For Intraperitoneal (IP) and Subcutaneous (SC) Injection: While specific data for this compound is limited, common vehicles for similar compounds include:

    • A suspension in 0.5% carboxymethylcellulose (CMC) in saline.

    • A solution in a small amount of DMSO (e.g., 5-10%) further diluted with saline or PBS. The final DMSO concentration should be kept to a minimum to avoid toxicity.[8]

    • A formulation of 10% Solutol HS-15 in 90% PEG 600 has been used for other hydrophobic compounds and may be suitable for oral administration.[9]

  • For Oral Gavage:

    • A suspension in 0.5% methylcellulose in water.[10]

    • A solution prepared by first dissolving the compound in a minimal amount of a suitable solvent like PEG 300, and then diluting with saline.[11]

  • For Intracerebroventricular (i.c.v.) and Intracranial Infusion:

    • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) is typically used. The compound may first need to be dissolved in a small amount of a suitable solvent before dilution.

Protocol for Solution/Suspension Preparation (General Guidance):

  • Weigh the required amount of this compound powder in a sterile container.

  • If using a co-solvent like DMSO or PEG, add the minimal required volume to fully dissolve the powder.

  • Slowly add the primary vehicle (e.g., saline, PBS, or methylcellulose solution) to the dissolved compound while vortexing or stirring to ensure a homogenous solution or a fine suspension.

  • For solutions, ensure the final preparation is clear and free of precipitates. For suspensions, ensure it is uniformly mixed before each administration.

  • Adjust the pH if necessary, especially for direct neural applications.

  • Sterile filter the final solution for i.c.v. or intracranial infusions using a 0.22 µm syringe filter.

Administration Protocols

The following diagram provides a general workflow for an in vivo study using this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization B Randomization into Groups A->B D Vehicle/Drug Administration (e.g., IP, Oral, ICV) B->D C Preparation of This compound Solution/Suspension C->D E Induction of Experimental Model (e.g., Seizure, Ischemia) D->E F Behavioral/Physiological Monitoring E->F G Tissue Collection (e.g., Brain) F->G H Biochemical/Histological Analysis G->H I Data Analysis and Interpretation H->I

References

Application Notes and Protocols for the Preparation of (±)-LY367385 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation of stock solutions of (±)-LY367385, a selective and competitive antagonist of the metabotropic glutamate receptor 1α (mGluR1α). Included are the physicochemical properties, solubility data, detailed protocols for stock solution preparation, and recommended storage conditions to ensure the stability and efficacy of the compound in experimental settings.

Physicochemical Properties

This compound is a potent tool for studying the physiological and pathological roles of mGluR1α. Accurate preparation of stock solutions is the first critical step for reliable experimental results.

PropertyValueReference
Formal Name α-amino-4-carboxy-2-methyl-benzeneacetic acid[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.2 g/mol [1]
Purity ≥98%[1]
Appearance A solid[1]
CAS Number 198419-90-8[1][2]

Solubility Data

The solubility of this compound can vary based on the solvent and conditions such as temperature and pH. The data below has been compiled from various suppliers.

SolventMaximum ConcentrationConditionsReference
Water ~20 mg/mL (~95.6 mM)-[1]
Water 5.56 mg/mL (26.58 mM)Requires ultrasonic and warming to 60°C[2]
1 eq. NaOH 10.46 mg/mL (50 mM)Requires gentle warming and sonication[3]
0.1 M NaOH ~20.9 mg/mL (100 mM)-[4]

Note on Solvents: While some organic compounds are typically dissolved in DMSO, for this compound, aqueous-based solvents are recommended by most suppliers. If using water, ensure the final working solution is filtered and sterilized with a 0.22 µm filter before use in cell culture.[2]

Signaling Pathway of mGluR1α and Inhibition by this compound

This compound exerts its effects by selectively blocking the mGluR1α receptor, a Gq-coupled receptor. This inhibition prevents the downstream activation of Phospholipase C (PLC), thereby blocking the hydrolysis of phosphoinositides and subsequent intracellular signaling cascades.[1]

mGluR1_Pathway cluster_membrane Cell Membrane mGluR1 mGluR1α Gq Gq mGluR1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates Glutamate Glutamate Glutamate->mGluR1 Activates LY367385 This compound LY367385->mGluR1 Inhibits IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Inhibition of the mGluR1α signaling pathway by this compound.

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in 0.1 M NaOH.

Materials:

  • This compound solid (FW: 209.2 g/mol )

  • 0.1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety First: Handle this compound in accordance with the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 209.2 g/mol x 1000 mg/g = 20.92 mg

  • Weigh Compound: Accurately weigh 20.92 mg of this compound solid and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of sterile 0.1 M NaOH to the tube containing the compound.

  • Mix Thoroughly: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Short-term: Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

    • Long-term: For longer storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4][5] Before use, equilibrate the aliquot to room temperature and ensure the compound is fully dissolved.[4]

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound stock solutions.

Workflow start Start safety Wear Appropriate PPE start->safety calculate Calculate Required Mass of this compound safety->calculate weigh Weigh Compound on Calibrated Balance calculate->weigh add_solvent Add Appropriate Volume of Recommended Solvent (e.g., 0.1 M NaOH) weigh->add_solvent dissolve Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve No aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Workflow for the preparation of this compound stock solutions.

Molarity and Mass Calculation Quick Reference

This table provides pre-calculated mass values for preparing common stock solution concentrations. The molecular weight used for calculations is 209.2 g/mol .

Target ConcentrationVolumeMass of this compound Required
1 mM 1 mL0.209 mg
5 mL1.046 mg
10 mL2.092 mg
10 mM 1 mL2.092 mg
5 mL10.46 mg
10 mL20.92 mg
50 mM 1 mL10.46 mg
2 mL20.92 mg
100 mM 1 mL20.92 mg
2 mL41.84 mg

These application notes and protocols are intended to serve as a guide. Researchers should always refer to batch-specific information provided by the supplier and optimize protocols based on their specific experimental needs.

References

Application Notes and Protocols for LY367385 in Whole-Cell Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LY367385, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), in whole-cell patch-clamp electrophysiology experiments. This document outlines the pharmacological properties of LY367385, detailed protocols for its application, and expected electrophysiological outcomes based on peer-reviewed studies.

Introduction to LY367385

LY367385, with the chemical name (S)-(+)-α-amino-4-carboxy-2-methylbenzeneacetic acid, is a potent and selective competitive antagonist for the mGluR1 receptor.[1] It displays a significant affinity for mGluR1α, with an IC50 value in the low micromolar range, while exhibiting negligible effects on other mGluR subtypes at concentrations up to 100 µM.[2] This selectivity makes LY367385 an invaluable tool for dissecting the physiological roles of mGluR1 in neuronal excitability, synaptic plasticity, and various neuropathological conditions.

Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5, are Gq-coupled receptors primarily located postsynaptically.[3] Their activation initiates a signaling cascade through phospholipase C (PLC), leading to downstream effects that modulate neuronal function.[3] LY367385 is frequently employed to investigate the involvement of mGluR1 in processes such as long-term potentiation (LTP) and long-term depression (LTD), as well as its interplay with other neurotransmitter systems.[2][4]

Data Presentation

Pharmacological and Electrophysiological Properties of LY367385
ParameterValueCell/Tissue TypeExperimental ContextReference
IC50 8.8 µMRecombinant cellsBlockade of quisqualate-induced phosphoinositide hydrolysis[2]
Selectivity > 100 µMRecombinant cellsNo significant activity at mGluR5a, group II, and group III mGluRs[2]
Working Concentration 50 - 300 µMCA1 pyramidal neurons, striatal fast-spiking interneuronsWhole-cell patch-clamp recordings[5][6]
Effect on LTP Inhibition of induction and late phasesHippocampal CA1 regionApplication prior to high-frequency tetanization (HFT)[2]
Effect on LTD Impairment of induction and late phasesHippocampal CA1 regionApplication before low-frequency stimulation (LFS)[2]
Effect on sIPSCs Dose-dependent increase in frequency and amplitudeCA1 pyramidal neuronsVoltage-clamp recordings[5]
Effect on DHPG-induced depolarization BlockadeCA1 hippocampal neuronsWhole-cell patch-clamp recording[1]
Effect on DHPG-induced Ca2+ increase SuppressionCA1 hippocampal neuronsCalcium imaging[1]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol provides a generalized framework for studying the effects of LY367385 on synaptic transmission in acute brain slices. Specific parameters may require optimization based on the brain region and neuronal population of interest.

1. Preparation of Solutions

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[7] The solution should be continuously bubbled with 95% O2 and 5% CO2 (carbogen) for at least 30 minutes before use and throughout the experiment to maintain a pH of 7.4.

  • Intracellular Solution (for recording spontaneous postsynaptic currents): (in mM) 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA.[8] Adjust pH to 7.3 with KOH. For specific experimental needs, such as studying action potentials, a K-Gluconate based internal solution may be more appropriate.[9] To visualize cell morphology post-recording, a fluorescent dye like biocytin can be included.[10]

  • LY367385 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent (e.g., DMSO or NaOH, depending on the salt form of the compound). Store aliquots at -20°C. On the day of the experiment, dilute the stock solution into the aCSF to the final desired working concentration.

2. Brain Slice Preparation

  • Anesthetize the animal (e.g., rat or mouse) according to approved institutional animal care and use committee protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated aCSF.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.

  • Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus) using a vibratome.[2]

  • Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

3. Whole-Cell Patch-Clamp Recording

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[9]

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Gigaohm seal (>1 GΩ).

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[7]

  • Switch to voltage-clamp or current-clamp mode depending on the experimental goals. For recording spontaneous excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs), hold the cell at appropriate potentials (e.g., -70 mV for EPSCs and 0 mV for IPSCs).[7]

4. Application of LY367385

  • Establish a stable baseline recording for at least 5-10 minutes.

  • Switch the perfusion to aCSF containing the desired concentration of LY367385.

  • Record the cellular response for a sufficient duration to observe the full effect of the antagonist.

  • To test for reversibility, wash out the drug by perfusing with standard aCSF.

5. Data Analysis

  • Analyze the recorded currents using appropriate software (e.g., Clampfit, AxoGraph).

  • Measure parameters such as the frequency, amplitude, and kinetics of postsynaptic currents.

  • Perform statistical analysis to compare the data before, during, and after drug application.

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Antagonizes Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: mGluR1 signaling pathway and the antagonistic action of LY367385.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation Neuron_ID Identify Target Neuron Slice_Prep->Neuron_ID Solution_Prep aCSF & Internal Solution Solution_Prep->Neuron_ID LY367385_Prep LY367385 Stock & Working Solution Drug_App Perfuse with LY367385 LY367385_Prep->Drug_App Seal Form Gigaohm Seal Neuron_ID->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Stable Baseline Whole_Cell->Baseline Baseline->Drug_App Washout Washout with aCSF Drug_App->Washout Measure Measure Electrophysiological Parameters Washout->Measure Stats Statistical Comparison Measure->Stats

Caption: Experimental workflow for whole-cell patch-clamp recordings using LY367385.

Logical_Relationship LY367385 LY367385 mGluR1_Inhibition mGluR1 Inhibition LY367385->mGluR1_Inhibition GABA_Release Increased GABA Release mGluR1_Inhibition->GABA_Release leads to Postsynaptic_Depolarization Reduced Postsynaptic Depolarization (DHPG-induced) mGluR1_Inhibition->Postsynaptic_Depolarization leads to Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Release->Neuronal_Inhibition Neuroprotection Neuroprotection Neuronal_Inhibition->Neuroprotection

Caption: Logical relationship of LY367385's effect on neuronal activity.

References

Application of LY367385 in Hippocampal Slice Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY367385 is a potent and selective competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2][3][4] This characteristic makes it an invaluable pharmacological tool for elucidating the physiological roles of mGluR1 in the central nervous system, particularly in the hippocampus. In hippocampal slice preparations, LY367385 is instrumental in investigating the involvement of mGluR1 in synaptic plasticity, neuronal excitability, and intracellular signaling cascades. These application notes provide a comprehensive overview of the use of LY367385 in hippocampal slice electrophysiology and related experiments.

Mechanism of Action

LY367385 selectively blocks the activation of mGluR1 by glutamate and its agonists, such as (S)-3,5-dihydroxyphenylglycine (DHPG).[2][3] mGluR1 is a Gq-coupled receptor that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC). By antagonizing mGluR1, LY367385 inhibits these downstream signaling events, allowing researchers to dissect the specific contributions of mGluR1 to various cellular processes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the application of LY367385 in hippocampal slice preparations as reported in the literature.

ParameterValueApplicationReference
IC₅₀ 8.8 µMAntagonism of mGluR1α receptors in recombinant cells[1]
Concentration for LTP Inhibition 100 µMInhibition of Long-Term Potentiation (LTP) induction[1]
Concentration for LTD Impairment 100 µMImpairment of Long-Term Depression (LTD) induction and expression[1]
Concentration for Blocking DHPG-induced Depolarization 300 µMComplete block of DHPG-induced depolarization in CA1 neurons[2]
Concentration for sIPSC Modulation 100 - 300 µMIncrease in frequency and amplitude of spontaneous Inhibitory Postsynaptic Currents (sIPSCs)[5]
Pre-incubation Time 20 minutesPrior to high-frequency tetanization (HFT) for LTP studies[1]
Pre-incubation Time 15 - 30 minutesPrior to DHPG application for studying AMPA receptor surface expression[6]

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol is a generalized procedure based on common methodologies.[1][7][8]

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ice-cold artificial cerebrospinal fluid (aCSF) cutting solution (e.g., NMDG-based or sucrose-based)

  • Standard aCSF for recording

  • Vibratome or tissue chopper

  • Recovery chamber

  • Recording chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Isolate the hippocampus and mount it for slicing.

  • Cut 300-400 µm thick horizontal or coronal slices using a vibratome.

  • Transfer the slices to a recovery chamber containing standard aCSF oxygenated with 95% O₂/5% CO₂ at 32-34°C for at least 30 minutes.

  • Allow the slices to equilibrate at room temperature for at least 1 hour before starting experiments.

Electrophysiological Recording

Field Excitatory Postsynaptic Potential (fEPSP) Recording:

  • Place a hippocampal slice in the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Establish a baseline of synaptic transmission by delivering test pulses (e.g., every 15-30 seconds).

  • To study the effect of LY367385 on synaptic plasticity, perfuse the slice with aCSF containing the desired concentration of LY367385 (e.g., 100 µM) for a pre-incubation period (e.g., 20 minutes) before inducing LTP or LTD.[1]

  • Induce LTP with high-frequency stimulation (HFS) or LTD with low-frequency stimulation (LFS).

  • Continue recording for at least 60 minutes post-induction to assess the effect on the maintenance of synaptic plasticity.

Whole-Cell Patch-Clamp Recording:

  • Identify CA1 pyramidal neurons or interneurons using infrared-differential interference contrast (IR-DIC) microscopy.

  • Obtain a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with an appropriate internal solution.

  • Record baseline synaptic activity or membrane potential.

  • Bath-apply LY367385 to the slice to investigate its effects on postsynaptic currents, neuronal excitability, or agonist-induced responses. For example, to study its effect on DHPG-induced currents, co-apply DHPG with LY367385.[2]

Visualizations

Signaling Pathway of mGluR1 Antagonism by LY367385

mGluR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Inhibits Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates experimental_workflow start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep recovery Slice Recovery and Equilibration slice_prep->recovery baseline Establish Baseline Electrophysiological Recording recovery->baseline drug_app Bath Apply LY367385 baseline->drug_app stimulation Apply Synaptic Stimulation Protocol (e.g., HFS for LTP) drug_app->stimulation recording Record Post-Stimulation Activity stimulation->recording analysis Data Analysis recording->analysis end End analysis->end

References

Application Notes and Protocols for (±)-LY367385 in the Study of Long-Term Potentiation (LTP) and Depression (LTD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-LY367385 is a potent and selective competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] This characteristic makes it an invaluable pharmacological tool for elucidating the specific roles of mGluR1 in synaptic plasticity, particularly in the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD).[3][4][5] Group I mGluRs, which include mGluR1 and mGluR5, are Gq-protein coupled receptors that, upon activation by glutamate, stimulate phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).[6] These signaling cascades are crucial for modulating neuronal excitability and synaptic strength.[7] By selectively blocking mGluR1, this compound allows researchers to dissect the contribution of this specific receptor subtype to the induction and maintenance of LTP and LTD.[3][4][5]

Data Presentation

Quantitative Data on this compound in LTP and LTD Studies

The following tables summarize key quantitative data from studies investigating the effects of this compound on LTP and LTD in the hippocampal CA1 region.

ParameterValueReference
Target Receptor mGluR1a[2]
Antagonist Type Competitive[1]
IC₅₀ for mGluR1a 8.8 µM[1][3]
Selectivity No significant activity at mGluR5a, Group II, or Group III mGluRs up to 100 µM[2][3]
Table 1: Pharmacological Properties of this compound
Experimental ConditionDrug ConcentrationEffect on LTPReference
Pre-HFT Application100 µMSignificant inhibition of LTP induction and late phase[3][4]
Post-HFT Application100 µMNo significant effect on established LTP[3][4]
In combination with MPEP (mGluR5 antagonist)100 µMBlocks a form of non-NMDA receptor-dependent LTP[8]
Table 2: Effects of this compound on Long-Term Potentiation (LTP)
HFT: High-Frequency Tetanization
Experimental ConditionDrug ConcentrationEffect on LTDReference
Pre-LFS Application100 µMImpaired induction and late phases of LTD[3][4]
Post-LFS Application100 µMNo effect on established LTD[3][4]
General EffectGenerally has no effect on the long-term phase of DHPG-induced LTD, though the short-term phase is reduced.[9]
Table 3: Effects of this compound on Long-Term Depression (LTD)
LFS: Low-Frequency Stimulation; DHPG: (S)-3,5-dihydroxyphenylglycine, a Group I mGluR agonist.

Experimental Protocols

In Vitro Electrophysiology in Hippocampal Slices

This protocol outlines a standard procedure for investigating the effect of this compound on LTP and LTD in the CA1 region of the hippocampus using acute brain slices.

1. Preparation of Hippocampal Slices:

  • Anesthetize and decapitate an adult male Wistar rat or mouse.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

  • aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

  • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

  • Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).

  • Deliver baseline stimuli at a low frequency (e.g., 0.033 Hz) to evoke a response that is approximately 50% of the maximal fEPSP slope.

  • Record a stable baseline for at least 20 minutes.

3. Drug Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration (e.g., 100 µM) in aCSF just before use.

  • To study the effect on induction, perfuse the slice with this compound-containing aCSF for 20 minutes prior to and during the induction protocol.

  • To study the effect on maintenance, apply this compound after the induction protocol.

4. LTP Induction and Recording:

  • Induce LTP using a high-frequency tetanization (HFT) protocol, for example, three stimulus trains of 100 pulses at 100 Hz, with a 5-minute interval between trains.[3]

  • Continue recording fEPSPs for at least 60-120 minutes post-HFT to assess the induction and maintenance of LTP.

5. LTD Induction and Recording:

  • Induce LTD using a low-frequency stimulation (LFS) protocol, for example, 900 pulses at 1 Hz or 1200 pulses at 2 Hz.[3][4]

  • Continue recording fEPSPs for at least 60 minutes post-LFS to monitor the induction and expression of LTD.

6. Data Analysis:

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slopes to the average baseline values.

  • Compare the degree of potentiation or depression in control slices versus slices treated with this compound using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathways and Experimental Workflows

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 This compound LY367385->mGluR1 Inhibits Gq Gq-protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Plasticity Modulation of Synaptic Plasticity (LTP/LTD) Ca2->Plasticity Modulates PKC->Plasticity Modulates

Caption: mGluR1 signaling pathway and the inhibitory action of this compound.

LTP_LTD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_induction cluster_analysis Data Analysis SlicePrep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr) SlicePrep->Recovery Baseline Baseline Recording (20 min) Recovery->Baseline DrugApp Drug Application (this compound or Vehicle) Baseline->DrugApp Induction Induction Protocol DrugApp->Induction PostRec Post-Induction Recording (60-120 min) Induction->PostRec LTP LTP Induction (High-Frequency Stim.) Induction->LTP LTD LTD Induction (Low-Frequency Stim.) Induction->LTD Analysis fEPSP Slope Analysis & Normalization PostRec->Analysis Comparison Statistical Comparison (Drug vs. Vehicle) Analysis->Comparison

Caption: Experimental workflow for studying LTP and LTD with this compound.

References

Application Notes and Protocols: Intracerebroventricular (i.c.v.) Administration of LY367385

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LY367385

LY367385 is a potent, selective, and competitive antagonist for the metabotropic glutamate receptor subtype 1a (mGluR1a).[1][2] It is a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1 signaling in the central nervous system (CNS). Due to its high selectivity for mGluR1 over mGluR5 and other mGlu receptor subtypes, LY367385 allows for precise interrogation of mGluR1-mediated pathways.[1][3][4] Its applications in research include the study of synaptic plasticity, neuroprotection, epilepsy, and pain.[1][5][6] Intracerebroventricular (i.c.v.) administration is a common method for delivering LY367385 directly to the brain, bypassing the blood-brain barrier and allowing for the study of its central effects.[7][8]

Pharmacological Profile and Quantitative Data

The following tables summarize the key quantitative data for LY367385 based on in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Activity

Parameter Value Cell/Assay Type Notes
IC₅₀ 8.8 µM Blockade of quisqualate-induced phosphoinositide (PI) hydrolysis in AV-12 cells expressing mGluR1α.[1][2][3][4] Demonstrates potent antagonism at mGluR1a.
Selectivity > 100 µM No significant activity at mGluR5a.[1][2][3][4] Highly selective for mGluR1 over mGluR5.
Group II/III mGluRs Negligible action Assays for Group II and III mGlu receptors.[3][4] Does not interact with other mGlu receptor groups.

| Neuroprotection | 10 nM | 50% reduction in (S)-3,5-DHPG potentiation of NMDA toxicity.[2] | Effective at nanomolar concentrations in neuroprotection assays. |

Table 2: In Vivo Efficacy (i.c.v. Administration)

Model Species ED₅₀ Effect
DHPG-induced limbic seizures Mice Not explicitly stated for LY367385, but part of a series with ED₅₀ values from 9 to 138 nmol.[7] Dose-dependent inhibition of seizures.

| DHPG-induced PI hydrolysis | Mice | Dose-dependent | Inhibition of PI responses in cerebellum and hippocampus.[7] |

Table 3: Effects on Synaptic Plasticity (In Vitro Hippocampal Slices)

Plasticity Type Concentration Application Timing Result
Long-Term Potentiation (LTP) 100 µM 20 min before High-Frequency Tetanization (HFT).[5] Significant inhibition of both induction and late phases of LTP.[5]
LTP 100 µM After HFT. No effect.[5]
Long-Term Depression (LTD) 100 µM Before Low-Frequency Stimulation (LFS).[5] Significant impairment of both induction and expression of LTD.[5]

| LTD | 100 µM | After LFS. | No significant effect.[5] |

Signaling Pathways and Mechanism of Action

LY367385 exerts its effects by blocking the mGluR1 signaling cascade. mGluR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[9] Activation by the endogenous ligand glutamate initiates a signaling cascade that LY367385 competitively inhibits.

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space mGluR1 mGluR1 Gq Gq Protein mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate Glutamate->mGluR1 Binds & Activates LY367385 LY367385 (Antagonist) LY367385->mGluR1 Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Synaptic_Plasticity Modulation of Synaptic Plasticity (LTP/LTD) Ca_Release->Synaptic_Plasticity PKC->Synaptic_Plasticity

Caption: mGluR1 signaling pathway and the inhibitory action of LY367385.

Experimental Protocols

4.1. Protocol for Intracerebroventricular (i.c.v.) Cannula Implantation and Injection in Rats

This protocol provides a generalized procedure for stereotaxic surgery and i.c.v. administration. Researchers must consult specific literature and stereotaxic atlases for coordinates appropriate to the age, strain, and species of their animal model.[10][11]

Materials:

  • LY367385 hydrochloride (water-soluble form recommended)

  • Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF) for vehicle

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Guide cannula, dummy cannula, and internal injector cannula (e.g., 26-gauge guide, 33-gauge injector)

  • Dental cement and jeweler's screws

  • Microinjection pump and Hamilton syringe

  • Standard surgical tools (scalpel, forceps, hemostats, drill)

  • Analgesics for post-operative care

Procedure:

  • Drug Preparation: Dissolve LY367385 in the chosen vehicle to the desired final concentration. A stock solution in 0.1M NaOH may be prepared first, followed by dilution in saline or aCSF.[1] Ensure the final pH is physiological. Filter-sterilize the solution.

  • Animal Preparation: Anesthetize the animal and mount it securely in the stereotaxic frame. Shave and sterilize the scalp.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and clean the bregma and lambda landmarks.

    • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle. For adult rats, typical coordinates relative to bregma are: AP -0.7 mm, ML -1.4 mm.[10]

    • Drill a small burr hole at the target coordinates for the guide cannula and additional holes for anchor screws.

    • Slowly lower the guide cannula to the target depth (e.g., DV -4.0 mm from the skull surface).[10]

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide patent.

    • Administer post-operative analgesics and allow the animal to recover for at least 24-48 hours before injection.[10]

  • i.c.v. Injection:

    • Gently restrain the conscious animal and remove the dummy cannula.

    • Load the Hamilton syringe with the LY367385 solution and connect it to the internal injector cannula, ensuring no air bubbles.

    • Insert the injector cannula into the guide cannula. The injector should extend slightly beyond the guide to reach the ventricle.

    • Infuse the solution at a slow rate (e.g., 0.5-1.0 µL/min) to avoid increased intracranial pressure. Total injection volumes are typically 5-10 µL in adult rats.[10][12]

    • Leave the injector in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.

    • Slowly withdraw the injector and replace the dummy cannula.

    • Monitor the animal for any adverse effects before returning it to its home cage.

4.2. Protocol for Assessing Neuroprotection (In Vivo)

This protocol outlines an experiment to test the neuroprotective effects of LY367385 against excitotoxicity.

Model: NMDA-induced excitotoxicity in the caudate nucleus.[6]

Procedure:

  • Implant two cannulas in each rat: one in the lateral ventricle for LY367385 administration and a second in the caudate nucleus for NMDA infusion.

  • Following recovery, administer LY367385 (or vehicle) via the i.c.v. cannula.

  • At a specified time post-LY367385 injection, infuse NMDA into the caudate nucleus to induce a lesion.

  • After a survival period (e.g., 48-72 hours), perfuse the animals and process the brains for histology.

  • Stain brain sections (e.g., with cresyl violet) to visualize the lesion.

  • Quantify the lesion volume using image analysis software and compare the volumes between LY367385-treated and vehicle-treated groups. A significant reduction in lesion volume indicates neuroprotection.[6]

Experimental Workflows and Logic Diagrams

Visualizing the experimental process can clarify the relationship between the intervention and the outcome.

experimental_workflow prep Animal & Drug Preparation surgery Stereotaxic Surgery: Cannula Implantation prep->surgery recovery Post-operative Recovery (>24h) surgery->recovery injection i.c.v. Injection: LY367385 or Vehicle recovery->injection analysis Post-Injection Analysis injection->analysis ephys Electrophysiology (LTP/LTD) analysis->ephys Functional behavior Behavioral Testing (Learning/Memory) analysis->behavior Behavioral neurochem Neurochemistry (Microdialysis) analysis->neurochem Molecular histology Histology (Neuroprotection) analysis->histology Structural

Caption: General experimental workflow for i.c.v. LY367385 administration.

The logic for using LY367385 is based on the principle of antagonism to infer function. If administering LY367385 blocks a specific biological process, it provides strong evidence that mGluR1 is necessary for that process.

logical_relationship hypothesis Hypothesis: mGluR1 is required for Long-Term Depression (LTD). experiment Experiment: Administer LY367385 (mGluR1 antagonist) prior to LTD induction stimulus. hypothesis->experiment control Control Group: Vehicle Administration experiment->control treatment Treatment Group: LY367385 Administration experiment->treatment result_control Result: LTD is successfully induced. control->result_control result_treatment Result: LTD induction is impaired. treatment->result_treatment conclusion Conclusion: The hypothesis is supported. mGluR1 activity is necessary for LTD induction. result_control->conclusion result_treatment->conclusion

Caption: Logical framework for using LY367385 to probe mGluR1 function in LTD.

References

Application Notes: Investigating Excitotoxicity with (±)-LY367385

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of excitatory amino acid receptors, is a key mechanism in various neurodegenerative disorders and ischemic events. The metabotropic glutamate receptor 1 (mGluR1), a Group I mGluR, plays a significant role in modulating neuronal excitability and is implicated in excitotoxic cascades. (±)-LY367385 is a potent and selective competitive antagonist for the mGluR1a subtype, making it an invaluable pharmacological tool for dissecting the contribution of mGluR1 activation to excitotoxic neuronal injury.[1] These notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of excitotoxicity.

Pharmacological Profile of this compound

This compound demonstrates high selectivity for mGluR1 over other mGlu receptor subtypes. This specificity allows researchers to isolate the effects of mGluR1 blockade in complex biological systems.

PropertyValueReferences
Mechanism of Action Selective, competitive mGluR1a receptor antagonist[1][2]
IC₅₀ Value 8.8 µM (for blockade of quisqualate-induced phosphoinositide hydrolysis)[1][3]
Selectivity > 100 µM for mGluR5a; negligible action on Group II & III receptors[1][3]
Common Working Conc. 100 µM (in vitro slice/culture studies)[2][3][4]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons

This protocol details a method to assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary neuronal cultures.

1. Preparation of Mouse Primary Cortical Cultures

  • Harvest cortical tissue from embryonic day 14-18 (E14-E18) mice.

  • Dissociate tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

  • Plate dissociated cells onto poly-D-lysine-coated 96-well plates at a density of 5 x 10⁵ cells/mL.[5]

  • Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Maintain cultures at 37°C in a humidified incubator with 5% CO₂. Allow neurons to mature for 10-14 days in vitro (DIV) before experimentation, with partial media changes every 3-4 days.[5][6]

2. Induction of Excitotoxicity and Treatment

  • On the day of the experiment (DIV 10-14), gently replace the culture medium with a pre-warmed, serum-free medium or a buffered salt solution (BSS).

  • Pre-treatment: Add this compound to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM) to the appropriate wells. Use a vehicle control (e.g., DMSO or saline) for comparison. Incubate for 30 minutes at 37°C.[5]

  • Excitotoxic Insult: Induce excitotoxicity by adding N-methyl-D-aspartate (NMDA) to a final concentration of 50-100 µM for 20-30 minutes.[7][8]

  • Washout: After the incubation period, gently remove the NMDA-containing medium and wash the cells twice with pre-warmed BSS.

  • Replace with the original culture medium (or fresh medium) and return the plate to the incubator for 24 hours.[5][8]

3. Assessment of Neuronal Viability

  • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the culture medium using a commercially available kit (e.g., CytoTox 96).[5] This assay quantifies cytotoxicity.

  • Propidium Iodide (PI) Staining: To visualize dead cells, add PI (2 µg/mL) to the culture medium and incubate for 10-15 minutes. PI is a fluorescent agent that cannot cross the membrane of live cells, thus staining the nuclei of dead cells.[8]

  • Imaging: Acquire fluorescent images using an inverted microscope. The number of PI-positive cells relative to the total number of cells (e.g., counterstained with Hoechst 33342) provides a quantitative measure of cell death.

Diagram: In Vitro Excitotoxicity Workflow

G plate 1. Plate Primary Neurons (e.g., Cortical) mature 2. Mature Cultures (10-14 DIV) plate->mature Incubate pretreat 3. Pre-treatment (30 min) Vehicle or this compound mature->pretreat insult 4. Excitotoxic Insult (e.g., 100µM NMDA, 20 min) pretreat->insult wash 5. Wash & Incubate (24 hours) insult->wash assess 6. Assess Viability (LDH, PI Staining, etc.) wash->assess G cluster_0 cluster_1 Postsynaptic Neuron glut Excess Glutamate mglur1 mGluR1 glut->mglur1 Activates gq Gq Protein mglur1->gq Activates ly This compound ly->mglur1 Blocks plc PLC gq->plc ip3 IP3 plc->ip3 Generates er Endoplasmic Reticulum ip3->er Binds to IP3R ca ↑ Intracellular Ca²⁺ er->ca Releases Ca²⁺ injury Neuronal Injury / Cell Death ca->injury Triggers

References

Application Notes and Protocols: (±)-LY367385 in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (±)-LY367385, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), in preclinical rodent models of epilepsy. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate the design and execution of studies investigating the anticonvulsant potential of this compound.

Introduction

This compound is a potent and selective competitive antagonist of the mGluR1 receptor. mGluR1 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. Dysregulation of glutamatergic signaling is a key mechanism underlying epileptogenesis and seizure propagation. Consequently, antagonists of mGluR1 like this compound are valuable tools for investigating the role of this receptor in epilepsy and for exploring its potential as a therapeutic target.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various rodent models of epilepsy.

In Vitro Models
ModelSpeciesPreparationThis compound ConcentrationObserved EffectReference
DHPG-Induced Epileptiform BurstsGuinea PigHippocampal Slices20-25 µMReduced the duration of prolonged bursts by nearly 90%.[1]
Low [Mg2+]o-Induced Interictal Epileptiform ActivityRatHippocampal Slices (CA1 Region)100 µMNo significant effect on spike firing or amplitude.[2]
Low [Mg2+]o-Induced Interictal Epileptiform ActivityRatHippocampal Slices (CA3 Region)100 µMNo significant effect on spike firing or amplitude.[2]
Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)RatHippocampal Slices (CA1 Pyramidal Cells)100-300 µMDose-dependently increased the frequency and amplitude of sIPSCs.[3]
In Vivo Models
ModelSpeciesAdministration RouteThis compound DoseObserved EffectReference
6 Hz Seizure ModelMouseIntraperitoneal (i.p.)Not explicitly stated, but showed dose-dependent protection.Dose-dependent protection against seizures.[4][5]
Maximal Electroshock (MES) Seizure ModelMouseIntraperitoneal (i.p.)Not explicitly stated, but tested.Ineffective in protecting against seizures.[4][5]

Experimental Protocols

In Vitro Hippocampal Slice Electrophysiology

This protocol is a generalized procedure based on common practices for studying epileptiform activity in rodent hippocampal slices.

1. Slice Preparation:

  • Anesthetize a young adult rat or guinea pig according to approved institutional animal care and use committee protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution contains (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 10 D-glucose.

  • Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.

  • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

  • Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for a recovery period of at least 1 hour. The aCSF typically contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 D-glucose, continuously bubbled with 95% O2 / 5% CO2.

2. Induction of Epileptiform Activity:

  • DHPG Model: After the recovery period, transfer a slice to the recording chamber and perfuse with aCSF. Once a stable baseline is achieved, switch to aCSF containing the Group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG) at a concentration of 50 µM for 20-45 minutes to induce prolonged epileptiform bursts.

  • Low [Mg2+]o Model: Perfuse the slice with aCSF containing a reduced concentration of MgCl2 (e.g., 0.1 mM) or magnesium-free aCSF to induce spontaneous interictal epileptiform discharges.

  • 4-Aminopyridine (4-AP) Model: Perfuse the slice with aCSF containing 100 µM 4-AP to induce spontaneous epileptiform discharges.

3. Application of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1N NaOH, then diluted in aCSF).

  • After inducing stable epileptiform activity, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 20-100 µM).

  • Record extracellular field potentials or perform whole-cell patch-clamp recordings to measure changes in the frequency, duration, and amplitude of epileptiform events.

In Vivo Seizure Models

1. Animal Preparation:

  • Use adult male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).

  • Allow animals to acclimate to the laboratory environment for at least 3-5 days before testing.

  • House animals with free access to food and water in a controlled environment (e.g., 12-hour light/dark cycle).

2. Drug Administration:

  • Prepare a solution or suspension of this compound in an appropriate vehicle. Due to its limited aqueous solubility, a vehicle such as 0.9% saline with a small amount of NaOH to aid dissolution, or a suspension in 0.5% methylcellulose may be required. A pilot study to determine a suitable and non-toxic vehicle is recommended.

  • Administer this compound via intraperitoneal (i.p.) injection at the desired doses. The time of peak effect should be determined prior to conducting the full dose-response study.

3. 6 Hz Seizure Model (Mice):

  • Stimulation: At the predetermined time of peak effect of the drug, deliver a constant current electrical stimulus through corneal electrodes. A drop of topical anesthetic (e.g., 0.5% tetracaine) should be applied to the eyes prior to electrode placement.

  • Stimulus Parameters: 6 Hz, 0.2 ms pulse width, 3 s duration. The current intensity can be varied, with 32 mA and 44 mA being common intensities used to assess efficacy against more severe or treatment-resistant seizures.

  • Observation: Immediately after the stimulus, observe the mouse for the presence of a seizure, characterized by a stun-like posture, forelimb clonus, and stereotyped, automatic movements. The endpoint is the absence of these seizure behaviors, indicating protection.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

4. Maximal Electroshock (MES) Seizure Model (Mice):

  • Stimulation: Deliver a high-frequency electrical stimulus through corneal electrodes.

  • Stimulus Parameters: 60 Hz, 50 mA, 0.2 s duration.

  • Observation: The endpoint is the presence or absence of tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.

  • Data Analysis: As with the 6 Hz model, calculate the percentage of protected animals at each dose. Studies have shown this compound to be ineffective in this model.[4][5]

Visualizations

Signaling Pathway of mGluR1

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 This compound LY367385->mGluR1 Antagonizes Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability Contributes to PKC->Neuronal_Excitability Contributes to

Caption: Signaling cascade of the mGluR1 receptor and the antagonistic action of this compound.

Experimental Workflow for In Vitro Slice Electrophysiology

In_Vitro_Workflow A1 Animal Anesthesia & Transcardial Perfusion A2 Brain Dissection A1->A2 A3 Hippocampal Slice Preparation (Vibratome) A2->A3 A4 Slice Recovery (aCSF, 32-34°C, >1h) A3->A4 B1 Transfer Slice to Recording Chamber A4->B1 B2 Induce Epileptiform Activity (e.g., DHPG, Low Mg²⁺, 4-AP) B1->B2 B3 Establish Stable Baseline Recording B2->B3 C1 Bath Application of This compound B3->C1 C2 Record Electrophysiological Response C1->C2 D1 Data Analysis (Frequency, Duration, Amplitude) C2->D1

Caption: Workflow for assessing this compound effects on in vitro epileptiform activity.

Logical Relationship in In Vivo Seizure Models

In_Vivo_Logic Drug_Admin This compound Administration (i.p.) Time_Peak Time to Peak Effect Drug_Admin->Time_Peak Seizure_Model Seizure Induction Model Time_Peak->Seizure_Model MES MES Model Seizure_Model->MES Six_Hz 6 Hz Model Seizure_Model->Six_Hz Outcome_MES Ineffective MES->Outcome_MES Outcome_6Hz Dose-Dependent Protection Six_Hz->Outcome_6Hz

Caption: Efficacy of this compound in different in vivo rodent seizure models.

References

Application Notes: Investigating mGluR1 Signaling with LY367385 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LY367385, also known as (+)-2-Methyl-4-carboxyphenylglycine, is a potent, selective, and competitive antagonist for the metabotropic glutamate receptor 1 (mGluR1).[1][2][3] It is a crucial pharmacological tool for differentiating the roles of mGluR1 from other glutamate receptor subtypes, particularly mGluR5, in cellular signaling pathways.[4][5] One of the primary signaling cascades initiated by mGluR1 activation is the Gq-protein pathway, which leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[1][3] Calcium imaging assays, therefore, serve as a robust method to study mGluR1 function and its modulation by antagonists like LY367385. These experiments are vital for neuroscience research and drug development, particularly in studies related to neurodegenerative diseases, epilepsy, and pain.[6][7][8]

Mechanism of Action

mGluR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gqα subunit. Upon binding of an agonist, such as glutamate or the selective group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG), mGluR1 activates Phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[9][10] LY367385 competitively binds to the mGluR1 orthosteric site, preventing agonist binding and subsequent activation of this signaling cascade, thereby blocking the increase in intracellular calcium.[1][5]

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Glutamate, DHPG) mGluR1 mGluR1 Agonist->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Blocks Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol Increased Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release

Caption: The mGluR1 signaling pathway leading to intracellular calcium release.

Quantitative Data Summary

The following table summarizes key quantitative parameters for LY367385 derived from experimental studies.

ParameterValueCell/System TypeCommentsReference
IC₅₀ 8.8 µMRecombinant mGluR1aLY367385 shows high selectivity for mGluR1 over other mGluR subtypes.[1][2][3][5]
Effective Concentration 100 µMCA1 Hippocampal NeuronsCompletely blocked the DHPG-induced increase in fluo-3 fluorescence.[1][5]
Effective Concentration 100 - 300 µMCA1 Hippocampal NeuronsSignificantly reduced or blocked DHPG-induced inward current and depolarization.[5]
Effect on Synaptic Transmission 100 µMSchaffer collateral→CA1 synapseFully blocked the DHPG-induced inhibition of excitatory postsynaptic currents (EPSCs).[1][2]

Experimental Protocols

General Experimental Workflow

Calcium imaging experiments to assess the effect of LY367385 typically follow a sequential workflow. The goal is to first establish a response with an mGluR1 agonist and then test the ability of LY367385 to block this response.

Experimental_Workflow A 1. Cell Culture or Acute Brain Slice Preparation B 2. Loading with Calcium Indicator (e.g., Fura-2 AM, Fluo-4 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. Application of mGluR1 Agonist (e.g., DHPG) C->D E 5. Record Ca²⁺ Response D->E F 6. Washout & Recovery E->F G 7. Pre-incubation with LY367385 F->G H 8. Re-application of mGluR1 Agonist + LY367385 G->H I 9. Record Ca²⁺ Response H->I J 10. Data Analysis (ΔF/F₀) I->J

Caption: A typical workflow for a calcium imaging experiment using LY367385.

Detailed Protocol for Calcium Imaging in Hippocampal Slices

This protocol is a synthesized methodology based on common practices described in the literature for studying mGluR1-mediated calcium signaling in neurons.[1][5][11]

A. Materials and Reagents

  • LY367385: Prepare a stock solution (e.g., 10-100 mM in DMSO or NaOH) and dilute to the final working concentration (e.g., 100 µM) in artificial cerebrospinal fluid (aCSF).

  • DHPG ((S)-3,5-Dihydroxyphenylglycine): Prepare a stock solution (e.g., 10-50 mM in water) and dilute to a final working concentration (e.g., 10-50 µM) in aCSF.

  • Calcium Indicator: Fluo-3 AM, Fluo-4 AM, or Fura-2 AM.

  • Artificial Cerebrospinal Fluid (aCSF): Standard composition, continuously bubbled with 95% O₂ / 5% CO₂.

  • Dissection Tools & Vibratome

  • Fluorescence Microscope: Equipped with appropriate filters, a camera, and image acquisition software.

B. Hippocampal Slice Preparation

  • Anesthetize and decapitate a rodent according to approved institutional animal care protocols.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Prepare coronal or sagittal hippocampal slices (300-400 µm thick) using a vibratome.

  • Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until use.

C. Calcium Indicator Loading

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.

  • Load the cells with a calcium-sensitive dye. For bulk loading, incubate the slice in aCSF containing the AM-ester form of the dye (e.g., 5-10 µM Fura-2 AM) for 30-60 minutes at 32-34°C.

  • Alternatively, for single-cell resolution, use whole-cell patch-clamp with a pipette solution containing the salt form of the indicator (e.g., 100-200 µM Fluo-3).[1]

D. Imaging Procedure

  • Place the recording chamber on the stage of an upright fluorescence microscope.

  • Identify the target region (e.g., CA1 pyramidal cell layer).[1][4][5]

  • Acquire baseline fluorescence images for 2-5 minutes to ensure a stable signal.

  • Perfuse the slice with aCSF containing the mGluR1 agonist DHPG (e.g., 30 µM) for a defined period (e.g., 2-5 minutes) and record the resulting change in fluorescence.[5]

  • Wash out the DHPG with standard aCSF and allow the fluorescence signal to return to baseline.

  • Perfuse the slice with aCSF containing LY367385 (e.g., 100 µM) for 10-15 minutes to ensure receptor blockade.[5]

  • While continuing to perfuse with LY367385, co-apply DHPG at the same concentration as before.

  • Record the fluorescence signal to determine if the DHPG-induced calcium response is inhibited.

E. Data Analysis

  • Select regions of interest (ROIs) corresponding to individual cell bodies.

  • Measure the average fluorescence intensity within each ROI for every frame of the recording.

  • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average fluorescence during the baseline period and ΔF is the change from that baseline (F - F₀).[11]

  • Quantify the peak amplitude of the calcium transients in the presence and absence of LY367385.

  • Perform statistical analysis (e.g., paired t-test) to determine the significance of the inhibition by LY367385.[5] The DHPG-induced increase in fluorescence should be completely or significantly blocked by LY367385.[1][5]

References

Application Notes and Protocols for Studying GABAergic Transmission with LY367385

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY367385 is a potent and selective competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).[1][2] It is a valuable pharmacological tool for elucidating the physiological and pathological roles of mGluR1 signaling in the central nervous system. Notably, research has demonstrated that blockade of mGluR1 receptors with LY367385 can modulate GABAergic transmission, suggesting a crucial interplay between the glutamatergic and GABAergic systems.[3][4] These application notes provide detailed protocols for utilizing LY367385 to investigate its effects on GABAergic function, particularly focusing on electrophysiological and neurochemical methodologies.

Mechanism of Action

LY367385 selectively antagonizes mGluR1a receptors, inhibiting the downstream signaling cascade initiated by glutamate binding.[2] mGluR1 is a Gq-protein coupled receptor that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). By blocking this pathway, LY367385 allows for the investigation of the tonic and phasic roles of mGluR1 in regulating neuronal excitability and synaptic transmission. Studies have shown that LY367385 can enhance GABAergic transmission, leading to neuroprotective effects in certain models of excitotoxicity.[3][7] This enhancement is thought to be mediated, at least in part, by a presynaptic mechanism involving cannabinoid CB1 receptors.

Data Presentation

Physicochemical and Pharmacological Properties of LY367385
PropertyValueReference
IUPAC Name (S)-(+)-α-Amino-4-carboxy-2-methylbenzeneacetic acid[2]
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.2 g/mol
IC₅₀ for mGluR1a 8.8 µM (quisqualate-induced phosphoinositide hydrolysis)[1][2][8]
Selectivity >100 µM for mGluR5a; negligible action on group II and III mGluRs[1][2][8]
Effects of LY367385 on GABAergic Synaptic Transmission
Experimental ModelConcentrationEffect on sIPSCs/GABA ReleaseReference
Rat Hippocampal CA1 Pyramidal Cells (in vitro)100 µMDose-dependently increased sIPSC frequency and amplitude.[9]
Rat Hippocampal CA1 Pyramidal Cells (in vitro)300 µMSignificantly increased sIPSC frequency and amplitude.[9]
Corpus Striatum of Freely Moving Rats (in vivo microdialysis)Not specifiedSubstantially enhanced GABA release.[3]
Cortico-striatal Slices (electrophysiology)Not specifiedAntagonized the DHPG-induced reduction of inhibitory postsynaptic currents.[3]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices

This protocol details the procedure for recording spontaneous inhibitory postsynaptic currents (sIPSCs) from pyramidal neurons in acute hippocampal slices to assess the effect of LY367385 on GABAergic transmission.

Materials:

  • LY367385 hydrochloride (Tocris, MedChemExpress, or equivalent)

  • Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.

  • Internal solution for patch pipette (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels). pH adjusted to 7.2-7.3 with CsOH.

  • Sucrose-based slicing solution (for dissection and slicing)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Vibratome

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Procedure:

  • Slice Preparation:

    • Anesthetize an adult rat or mouse according to approved institutional animal care protocols.

    • Rapidly decapitate the animal and dissect the brain in ice-cold, carbogenated sucrose-based slicing solution.

    • Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber containing aCSF continuously bubbled with carbogen and allow them to recover at 32-34°C for at least 1 hour before recording.

  • Recording sIPSCs:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

    • Identify pyramidal neurons in the CA1 region using DIC optics.

    • Establish a whole-cell patch-clamp recording in voltage-clamp mode. Hold the neuron at -70 mV.

    • Record a stable baseline of sIPSCs for 5-10 minutes.

    • Bath-apply LY367385 at the desired concentration (e.g., 100-300 µM) and record for 10-15 minutes.[9]

    • Wash out the drug with aCSF for at least 15-20 minutes to observe reversibility.

  • Data Analysis:

    • Analyze sIPSC frequency and amplitude using appropriate software (e.g., Clampfit, Mini Analysis).

    • Compare the frequency and amplitude of sIPSCs during baseline, LY367385 application, and washout.

    • Statistical significance can be determined using appropriate tests (e.g., paired t-test, ANOVA).

Protocol 2: In Vivo Microdialysis for Measuring Extracellular GABA

This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA levels in the brain of a freely moving animal following the administration of LY367385.

Materials:

  • LY367385

  • Microdialysis probes (with appropriate molecular weight cut-off for GABA)

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence detection for GABA analysis

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Anesthetic

Procedure:

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., corpus striatum).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).[10]

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

    • Establish a stable baseline of extracellular GABA levels over several collection periods.

    • Administer LY367385 (e.g., via intraperitoneal injection or local perfusion through the probe).

    • Continue collecting dialysate samples to monitor the effect of the drug on GABA levels.

  • GABA Analysis:

    • Analyze the GABA concentration in the collected dialysate samples using HPLC with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

    • Express the results as a percentage of the baseline GABA concentration.

Visualizations

mGluR1_Signaling_Pathway mGluR1 Signaling Pathway and its Modulation by LY367385 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Antagonizes Gq Gq-protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: mGluR1 signaling cascade and the inhibitory action of LY367385.

electrophysiology_workflow Experimental Workflow for Electrophysiological Recording cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Animal_Prep 1. Animal Anesthesia & Brain Dissection Slicing 2. Acute Brain Slice Preparation (Vibratome) Animal_Prep->Slicing Recovery 3. Slice Recovery in aCSF Slicing->Recovery Patch 4. Whole-Cell Patch-Clamp of Target Neuron Recovery->Patch Baseline 5. Record Baseline sIPSCs Patch->Baseline Drug_App 6. Bath Apply LY367385 Baseline->Drug_App Data_Acq 8. Data Acquisition Baseline->Data_Acq Washout 7. Washout Drug_App->Washout Drug_App->Data_Acq Washout->Data_Acq Analysis 9. Analyze sIPSC Frequency & Amplitude Data_Acq->Analysis Stats 10. Statistical Analysis Analysis->Stats

Caption: Workflow for studying LY367385 effects on sIPSCs.

microdialysis_workflow Experimental Workflow for In Vivo Microdialysis cluster_surgery Surgical Preparation cluster_exp Experiment cluster_analysis Analysis Surgery 1. Stereotaxic Surgery & Guide Cannula Implantation Recovery 2. Animal Recovery Surgery->Recovery Probe_Insert 3. Microdialysis Probe Insertion Recovery->Probe_Insert Baseline 4. Baseline Sample Collection Probe_Insert->Baseline Drug_Admin 5. Administer LY367385 Baseline->Drug_Admin HPLC 7. HPLC Analysis of GABA Baseline->HPLC Post_Drug_Sample 6. Post-Drug Sample Collection Drug_Admin->Post_Drug_Sample Post_Drug_Sample->HPLC Data_Analysis 8. Data Normalization & Analysis HPLC->Data_Analysis Stats 9. Statistical Analysis Data_Analysis->Stats

Caption: Workflow for in vivo microdialysis to measure GABA release.

References

Troubleshooting & Optimization

Technical Support Center: (±)-LY367385

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (±)-LY367385.

Troubleshooting Guide: Dissolution Issues

This guide addresses common problems encountered when dissolving this compound.

Q1: My this compound is not dissolving or is only partially soluble in aqueous solutions. What should I do?

A: this compound can exhibit limited solubility in neutral water. For improved dissolution, using a basic aqueous solution is highly recommended. Several suppliers indicate that the compound is soluble in 1eq. NaOH or 0.1M NaOH.[1][2][3] Gentle warming and sonication can also significantly aid in the dissolution process.[1] One supplier notes solubility in water at 20 mg/ml, while another suggests that heating to 60°C with ultrasonication is required to achieve a concentration of 5.56 mg/mL.[4][5][6]

Q2: After initially dissolving, I'm observing precipitation in my solution. Why is this happening?

A: Precipitation after initial dissolution can occur for several reasons:

  • Temperature Change: If warming was used to dissolve the compound, it might precipitate out as the solution cools to room temperature.

  • pH Shift: The compound's solubility is pH-dependent. Any changes to the buffer's pH could cause it to fall out of solution.

  • Solution Age: For optimal results, it is recommended to prepare aqueous solutions of this compound fresh for each experiment.[3][6] While some sources suggest that solutions can be stored at -20°C for up to a month, it is crucial to ensure the compound is fully redissolved upon thawing before use.[3]

Q3: Can I use organic solvents like DMSO to dissolve this compound?

A: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide range of organic molecules, the solubility of this compound in DMSO is not consistently reported by major suppliers.[7] The recommended and most reliable solvents are aqueous bases like NaOH.[1][2][3] Using non-validated solvents like DMSO could also risk interference with your experimental assay.[8] It is best practice to adhere to the solvent systems recommended on the product's technical data sheet.

Q4: What is the highest concentration of this compound I can achieve in solution?

A: The maximum achievable concentration is dependent on the solvent and preparation method. Based on data from multiple suppliers, you can achieve concentrations up to 100 mM in 0.1M NaOH.[3] Please refer to the data summary table below for detailed information. Note that the molecular weight can vary slightly between batches due to hydration, which will affect the volumes required for stock solution preparation.[1]

Solubility Data Summary
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Recommended Conditions
1eq. NaOH5010.46Gentle warming and sonication[1][2]
0.1M NaOH100~20.92-[3]
Water~95.620Conditions not specified[4][6]
Water26.585.56Ultrasonic and warming/heating to 60°C[5]

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol provides a step-by-step method for preparing a stock solution of this compound.

Materials:

  • This compound powder (M.W. ~209.2 g/mol )

  • 1M NaOH solution

  • Nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortexer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, weigh out 10.46 mg of this compound.

    • Calculation: 0.050 mol/L * 0.001 L * 209.2 g/mol = 0.01046 g = 10.46 mg

  • Initial Solubilization: Add the weighed powder to a sterile microcentrifuge tube. Add 50 µL of 1M NaOH to the tube. This will create a 1eq. NaOH environment.

  • Add Water: Add 950 µL of nuclease-free water to bring the total volume to 1 mL.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Apply Heat and Sonication (If Necessary): If the compound has not fully dissolved, place the tube in a water bath sonicator and apply gentle warming (30-40°C).[1] Continue to sonicate and vortex intermittently until the solution is clear.

  • Storage: Use the solution fresh. If storage is unavoidable, aliquot into single-use volumes and store at -20°C for up to one month.[3] Before use, thaw completely and ensure no precipitate is visible.

Diagrams

G start Start: this compound powder solvent Select Solvent System start->solvent check_solubility Is the compound fully dissolved? success Solution Ready for Use (Prepare Fresh) check_solubility->success Yes fail Issue Persists: - Verify compound purity - Check solvent pH - Contact supplier check_solubility->fail No water Using Water solvent->water Recommended for lower concentrations naoh Using 0.1M NaOH / 1eq. NaOH solvent->naoh Recommended for high concentrations add_heat Apply gentle warming and/or sonication water->add_heat naoh->add_heat add_heat->check_solubility

Caption: Troubleshooting workflow for dissolving this compound.

mGluR1_Pathway Glutamate Glutamate mGluR1 mGluR1 Receptor Glutamate->mGluR1 Activates LY367385 This compound LY367385->mGluR1 Blocks Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Antagonistic action of this compound on the mGluR1 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: this compound is a potent and selective competitive antagonist of the metabotropic glutamate receptor 1α (mGluR1α).[3][4] It functions by blocking the receptor, thereby inhibiting the signaling cascade that follows its activation by glutamate.[1][2] Specifically, it has been shown to inhibit quisqualate-induced phosphoinositide hydrolysis with an IC₅₀ value of approximately 8.8 µM, while having minimal effect on mGluR5a.[1][2][5]

Q2: What are the main research applications for this compound?

A: Due to its selective antagonism of mGluR1, this compound is a valuable tool for investigating the physiological and pathological roles of this receptor.[9] It has been utilized in studies demonstrating neuroprotective effects against excitotoxicity, as well as anticonvulsant and antiepileptic properties.[10][11][12] Research also suggests it may play a role in modulating synaptic plasticity and GABAergic transmission.[3][11]

Q3: How should I properly store the solid compound and prepared solutions?

A: The solid form of this compound should be stored desiccated at room temperature or, for long-term stability, at -20°C.[1][2][6] As previously mentioned, aqueous solutions should be prepared fresh before use.[3][6] If short-term storage is necessary, it is recommended to store aliquots at -20°C for no longer than one month to maintain stability and prevent degradation from repeated freeze-thaw cycles.[3][12]

References

Off-target effects of (±)-LY367385 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the potential off-target effects of (±)-LY367385, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective antagonist of the metabotropic glutamate receptor 1a (mGluR1a).[1] It exhibits significantly lower affinity for other mGluR subtypes.

Q2: What are the known off-target effects of this compound, especially at high concentrations?

A2: At concentrations significantly higher than its IC50 for mGluR1a, this compound has been shown to exhibit off-target activities. The two most well-characterized off-target effects are:

  • Inhibition of the cystine/glutamate exchanger (System xc-): This can impact cellular redox balance and glutamate homeostasis.

  • Enhancement of GABAergic transmission: This is thought to be an indirect effect resulting from the blockade of mGluR1 receptors, leading to increased GABA release.[2]

Q3: At what concentration do the off-target effects of this compound become significant?

A3: The off-target effects of this compound are generally observed at concentrations well above its IC50 for mGluR1a (8.8 µM for blockade of quisqualate-induced phosphoinositide hydrolysis). For instance, its affinity for mGluR5a is greater than 100 µM. Researchers should carefully consider their experimental concentrations and perform appropriate control experiments to distinguish between on-target and off-target effects.

Q4: Does this compound directly interact with NMDA receptors?

A4: Studies have shown that this compound does not directly antagonize NMDA or AMPA receptors.[3] However, by modulating glutamate and GABA levels through its on- and off-target activities, it can indirectly influence NMDA receptor function.

Quantitative Data Summary

The following tables summarize the known quantitative data for the binding affinity and functional activity of this compound.

Table 1: Binding Affinity of this compound at mGlu Receptors

Receptor SubtypeIC50 (µM)Notes
mGluR1a8.8Antagonist activity measured by blockade of quisqualate-induced phosphoinositide hydrolysis.
mGluR5a>100Significantly lower affinity compared to mGluR1a.
Group II mGluRsNegligible action
Group III mGluRsNegligible action

Table 2: Known Off-Target Activities of this compound

Off-TargetEffectEffective Concentration RangeNotes
Cystine/Glutamate Exchanger (System xc-)InhibitionHigh µM rangeCan alter extracellular glutamate levels and intracellular cysteine availability.
GABAergic SystemEnhancement of GABA releaseHigh µM rangeIndirect effect, likely mediated by mGluR1 blockade on GABAergic interneurons.[2]

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in functional assays at high concentrations of this compound.
  • Possible Cause 1: Off-target effects are dominating the observed phenotype.

    • Troubleshooting Steps:

      • Perform a dose-response curve: Determine if the effect is concentration-dependent and identify the EC50 or IC50. Compare this to the known IC50 for mGluR1a.

      • Use a more selective mGluR1a antagonist as a control: If available, compare the effects of this compound with another mGluR1a antagonist with a different chemical structure to see if the unexpected results persist.

      • Investigate the involvement of the GABAergic system: Co-administer a GABA receptor antagonist (e.g., bicuculline for GABA-A) to see if it reverses the unexpected effect.

      • Assess the role of System xc- inhibition: Measure extracellular glutamate and cysteine levels to determine if they are altered at the concentrations of this compound being used.

  • Possible Cause 2: Issues with compound stability or solubility at high concentrations.

    • Troubleshooting Steps:

      • Visually inspect the solution: Look for any precipitation of the compound in your experimental buffer.

      • Prepare fresh stock solutions: Ensure the compound has not degraded.

      • Consult the manufacturer's data sheet for solubility information.

Problem 2: Difficulty in distinguishing between mGluR1a-mediated effects and off-target effects on GABAergic transmission.
  • Troubleshooting Steps:

    • Electrophysiological recordings: Perform whole-cell patch-clamp recordings to directly measure inhibitory postsynaptic currents (IPSCs). An increase in IPSC frequency or amplitude in the presence of this compound would suggest an effect on GABAergic transmission.

    • GABA release assay: Directly measure GABA release from synaptosomes or brain slices in the presence and absence of this compound.

    • Use of specific inhibitors: As mentioned in Problem 1, use GABA receptor antagonists to block the downstream effects of enhanced GABA release.

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of this compound for a panel of G-protein coupled receptors (GPCRs).

  • Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to a specific receptor expressed in cell membranes.[4][5]

  • Materials:

    • Cell membranes expressing the target GPCRs.

    • Radiolabeled ligand specific for each target receptor (e.g., [3H]-ligand).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Wash buffer (ice-cold).

    • 96-well filter plates with glass fiber filters.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, the radiolabeled ligand (at a concentration close to its Kd), and the appropriate dilution of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro GABA Release Assay from Synaptosomes

This protocol describes a method to measure the effect of this compound on GABA release from isolated nerve terminals (synaptosomes).

  • Principle: Synaptosomes are pre-loaded with a radiolabeled neurotransmitter ([3H]-GABA), and the amount of radioactivity released into the supernatant is measured after stimulation.[6][7]

  • Materials:

    • Crude synaptosome preparation from rodent brain tissue (e.g., cortex or striatum).

    • [3H]-GABA.

    • This compound stock solution.

    • Physiological salt solution (e.g., Krebs-Ringer buffer).

    • Depolarizing solution (e.g., high KCl Krebs-Ringer buffer).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Pre-incubate synaptosomes with [3H]-GABA to allow for uptake.

    • Wash the synaptosomes to remove excess unincorporated [3H]-GABA.

    • Resuspend the synaptosomes in physiological salt solution and add different concentrations of this compound.

    • Incubate for a short period (e.g., 10-15 minutes).

    • Stimulate GABA release by adding the depolarizing solution (high KCl). A control group with non-depolarizing solution should be included.

    • Terminate the release by centrifugation to pellet the synaptosomes.

    • Collect the supernatant and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total [3H]-GABA released for each condition.

    • Compare the GABA release in the presence of this compound to the vehicle control.

Cystine/Glutamate Exchanger (System xc-) Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on System xc- activity by measuring the uptake of radiolabeled cystine.

  • Principle: The activity of System xc- is measured by quantifying the uptake of [35S]-cystine into cells. Inhibition of this transporter by this compound will result in reduced uptake.[8][9]

  • Materials:

    • Cell line known to express System xc- (e.g., astrocytes, certain cancer cell lines).

    • [35S]-L-cystine.

    • This compound stock solution.

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

    • Cell lysis buffer (e.g., 0.1 M NaOH).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Wash the cells with HBSS.

    • Pre-incubate the cells with different concentrations of this compound in HBSS for a defined period.

    • Initiate the uptake by adding [35S]-L-cystine to the wells.

    • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold HBSS.

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each sample.

    • Calculate the percentage of inhibition of [35S]-L-cystine uptake at each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value for the inhibition of System xc-.

Visualizations

On_Target_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LY367385 LY367385 mGluR1a mGluR1a LY367385->mGluR1a Blocks Glutamate Glutamate Glutamate->mGluR1a Activates Gq Gq mGluR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC->Downstream_Effects

Caption: On-target signaling pathway of this compound at mGluR1a.

Off_Target_GABAergic_Pathway cluster_presynaptic GABAergic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LY367385_high High Conc. This compound mGluR1a_pre mGluR1a LY367385_high->mGluR1a_pre Blocks GABA_Release GABA Release mGluR1a_pre->GABA_Release Inhibits GABA_Vesicle GABA GABA_Vesicle->GABA_Release GABA_cleft GABA GABA_Release->GABA_cleft GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Activates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition

Caption: Off-target effect of this compound on GABAergic transmission.

Off_Target_System_xc_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LY367385_high High Conc. This compound System_xc System xc- LY367385_high->System_xc Inhibits Cystine_out Cystine Cystine_out->System_xc Glutamate_out Glutamate System_xc->Glutamate_out Export Cystine_in Cystine System_xc->Cystine_in Import Cysteine Cysteine Cystine_in->Cysteine Reduction Glutamate_in Glutamate Glutamate_in->System_xc GSH GSH Synthesis Cysteine->GSH Redox_Balance Altered Redox Balance GSH->Redox_Balance

Caption: Off-target inhibition of the cystine/glutamate exchanger.

References

Optimizing (±)-LY367385 concentration for neuroprotection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (±)-LY367385 in neuroprotection assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in neuroprotection?

This compound is a potent and selective antagonist of the metabotropic glutamate receptor 1a (mGluR1a).[1][2] Its neuroprotective effects are primarily attributed to the inhibition of mGluR1, which is believed to contribute to neuronal degeneration in excitotoxic conditions.[2] The blockade of mGluR1 by LY367385 can lead to an enhancement of GABAergic transmission, a key inhibitory neurotransmitter system in the brain.[3][4] This enhancement of GABAergic activity helps to counteract the excessive neuronal excitation that underlies excitotoxicity.

Q2: What is a typical effective concentration range for this compound in in vitro neuroprotection assays?

The effective concentration of this compound can vary depending on the specific cell type, the nature of the excitotoxic insult, and the duration of the experiment. However, based on published studies, a common concentration range for observing neuroprotective effects is between 10 µM and 300 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound has good water solubility.[5] For cell culture experiments, it is common to prepare a concentrated stock solution in an aqueous solvent. According to supplier data, it is soluble up to 50 mM in 1 equivalent of NaOH with gentle warming. For ease of use in cell culture, dissolving in sterile water or a buffer like PBS is also a common practice. Always ensure the final concentration of any solvent is not toxic to your cells.

Q4: Can this compound be toxic to my cells?

While this compound is used for its neuroprotective effects, like any compound, it can exhibit cytotoxicity at high concentrations. It is crucial to determine the non-toxic concentration range for your specific cell line or primary culture. This is typically done by treating the cells with various concentrations of LY367385 alone (without the excitotoxic agent) and assessing cell viability using assays like MTT or LDH.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No neuroprotective effect observed. Suboptimal Concentration: The concentration of LY367385 may be too low to effectively antagonize mGluR1.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 500 µM) to identify the optimal protective concentration for your model.
Timing of Administration: The compound might be added too late to prevent the excitotoxic cascade.Administer LY367385 prior to or concurrently with the excitotoxic insult. The optimal pre-incubation time should be determined empirically (e.g., 30 minutes to 2 hours).
Inappropriate Excitotoxic Insult: The concentration or duration of the excitotoxic agent (e.g., NMDA, glutamate) may be too severe, causing overwhelming cell death that cannot be rescued.Optimize the concentration and exposure time of your excitotoxic agent to induce a moderate level of cell death (e.g., 50-70%), creating a window for observing neuroprotection.
High variability between replicate wells/dishes. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well.
Compound Precipitation: If the stock solution is not properly dissolved or if the final concentration in the media exceeds its solubility, the compound may precipitate.Ensure the stock solution is fully dissolved. When preparing working solutions, add the stock solution to the pre-warmed culture medium and mix gently but thoroughly.
Increased cell death in control wells treated with LY367385 alone. Cytotoxicity: The concentration of LY367385 used may be toxic to your specific cell type.Perform a cytotoxicity assay to determine the maximum non-toxic concentration of LY367385 for your cells. Use a concentration below this threshold for your neuroprotection experiments.
Solvent Toxicity: If using a solvent like DMSO to prepare the stock solution, the final concentration in the culture medium may be too high.Ensure the final solvent concentration is well below the toxic level for your cells (typically <0.1% for DMSO). Include a vehicle control group in your experiments.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in various published neuroprotection studies.

Model System Excitotoxic Agent Effective this compound Concentration Reference
Mixed murine cortical culturesNMDANot specified, but shown to be effective[2][5]
Organotypic hippocampal slicesOxygen-Glucose Deprivation (OGD)300 µM[3]
Cultured rat hippocampal neuronsLow Mg²⁺-induced excitotoxicity100 µM (no significant protection observed in this specific study)[6]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol outlines a standard procedure to assess the neuroprotective effects of this compound against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons (e.g., from E17-E18 rat or mouse embryos) plated on poly-D-lysine coated 96-well plates

  • Neurobasal medium supplemented with B-27

  • This compound

  • NMDA

  • Glycine

  • Sterile water or 1N NaOH for stock solutions

  • Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture primary cortical neurons for 12-14 days in vitro (DIV) to allow for mature expression of glutamate receptors.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in sterile water or 1N NaOH (gentle warming may be required).

    • Prepare serial dilutions of LY367385 in pre-warmed Neurobasal medium to achieve the desired final concentrations for your dose-response experiment (e.g., 10 µM, 30 µM, 100 µM, 300 µM).

  • Pre-treatment with this compound:

    • Carefully remove half of the culture medium from each well.

    • Add an equal volume of the LY367385-containing medium to the respective wells.

    • Include a "vehicle control" group treated with the same final concentration of the solvent used for the stock solution.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Induction of Excitotoxicity:

    • Prepare a solution of NMDA and its co-agonist glycine in Neurobasal medium. The final concentration of NMDA will need to be optimized for your specific culture system (a typical starting point is 50-100 µM NMDA with 10 µM glycine).

    • Add the NMDA/glycine solution to all wells except for the "no-toxin" control wells.

    • Incubate for the desired duration (e.g., 30 minutes to 24 hours), which should be optimized beforehand.

  • Washout and Recovery:

    • After the excitotoxic insult, carefully remove the medium and wash the cells twice with pre-warmed, serum-free medium or a balanced salt solution (e.g., HBSS).

    • Add fresh, pre-warmed culture medium to all wells.

    • Return the plate to the incubator for 24 hours.

  • Assessment of Cell Viability:

    • Quantify neuronal viability using a standard assay such as MTT, LDH, or live/dead cell staining according to the manufacturer's instructions.

    • Analyze the data to determine the neuroprotective effect of this compound at different concentrations.

Visualizations

Signaling Pathway of this compound-Mediated Neuroprotection

LY367385_Neuroprotection_Pathway cluster_0 Mechanism of Action Glutamate Excess Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates GABA_Release GABA Release mGluR1->GABA_Release Tonically Inhibits LY367385 This compound LY367385->mGluR1 Antagonizes GABA_Neuron GABAergic Interneuron Postsynaptic_Neuron Postsynaptic Neuron GABA_Release->Postsynaptic_Neuron Inhibits Neuroprotection Neuroprotection GABA_Release->Neuroprotection Promotes Excitotoxicity Excitotoxicity & Neuronal Death Postsynaptic_Neuron->Excitotoxicity Leads to

Caption: Proposed signaling pathway of this compound neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

experimental_workflow start Start: Plate Primary Neurons (12-14 DIV) pretreatment Pre-treatment: This compound or Vehicle Control (1-2 hours) start->pretreatment insult Neurotoxic Insult: NMDA/Glycine Exposure (Optimized Duration) pretreatment->insult washout Washout and Recovery (24 hours) insult->washout endpoint Endpoint Measurement washout->endpoint viability Cell Viability Assay (e.g., MTT, LDH) endpoint->viability analysis Data Analysis and Quantification viability->analysis

Caption: General workflow for an in vitro neuroprotection assay.

Troubleshooting Logic Diagram

troubleshooting_logic start Experiment Start: No Neuroprotection Observed check_concentration Is the this compound concentration optimized? start->check_concentration run_dose_response Action: Perform a dose-response curve. check_concentration->run_dose_response No check_timing Was the pre-incubation time sufficient? check_concentration->check_timing Yes end Re-run Experiment with Optimized Parameters run_dose_response->end optimize_timing Action: Test different pre-incubation times. check_timing->optimize_timing No check_insult Is the excitotoxic insult level appropriate? check_timing->check_insult Yes optimize_timing->end optimize_insult Action: Titrate the excitotoxic agent concentration/duration. check_insult->optimize_insult No check_cytotoxicity Is this compound cytotoxic at the used concentration? check_insult->check_cytotoxicity Yes optimize_insult->end run_cytotoxicity_assay Action: Perform a cytotoxicity assay with this compound alone. check_cytotoxicity->run_cytotoxicity_assay Unsure check_cytotoxicity->end No run_cytotoxicity_assay->end

Caption: A logical approach to troubleshooting failed neuroprotection experiments.

References

Preventing degradation of (±)-LY367385 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of (±)-LY367385 to prevent its degradation in solution. The following information is curated to address common issues and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

For long-term storage, solid this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2] For shorter durations, it is acceptable to store the solid compound at room temperature, provided it is desiccated.[3][4]

Q2: How should I prepare and store solutions of this compound?

It is highly recommended to prepare solutions of this compound on the day of use.[5] If storage is unavoidable, aqueous solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2][5] Always ensure the solution is brought to room temperature and that any precipitate is fully dissolved before use.[5]

Q3: In which solvents is this compound soluble?

This compound is soluble in aqueous solutions of 0.1M NaOH (up to 100 mM) and 1eq. NaOH (up to 50 mM, may require gentle warming).[3][4][5] It is also reported to be soluble in water at approximately 10 mg/mL, which may be facilitated by ultrasonication.[2] Some sources also suggest solubility in DMSO.[1]

Q4: Is this compound stable during shipping?

Yes, this compound is considered stable for shipping at ambient temperatures.[5] Upon receipt, it is crucial to follow the recommended storage instructions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate observed in a previously clear solution upon thawing. The compound may have come out of solution at low temperatures.Gently warm the solution and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before use.
Inconsistent or weaker than expected experimental results. This could be due to the degradation of this compound in solution.Always prepare fresh solutions for critical experiments. If using a stored solution, ensure it has been stored correctly and for no longer than the recommended duration. Consider performing a quality control check of your stock solution.
Difficulty dissolving the compound in aqueous solution. The compound has limited solubility in neutral water.To enhance solubility, consider using a slightly basic aqueous solution, such as 0.1M NaOH, or employing sonication.[2][5]

Stability Profile of this compound in Solution

While specific forced degradation data for this compound is not extensively available in public literature, the following tables provide an illustrative stability profile based on the known behavior of similar phenylglycine derivatives. These tables are intended to guide researchers in designing their experiments and handling the compound.

Table 1: Illustrative Hydrolytic Stability of this compound (1 mg/mL) at Different pH and Temperatures

pHTemperatureIncubation Time (hours)Remaining Compound (%)
4.0 (Acidic)25°C24>95%
72~90%
40°C24~85%
72~75%
7.0 (Neutral)25°C24>98%
72~95%
40°C24~90%
72~80%
9.0 (Basic)25°C24~90%
72~80%
40°C24~70%
72~50%

Table 2: Illustrative Photostability and Oxidative Stability of this compound (1 mg/mL in Aqueous Solution, 25°C)

Stress ConditionIncubation Time (hours)Remaining Compound (%)
Photostability (ICH Q1B Option 1)1.2 million lux hours~80%
200 W h/m²~85%
Oxidative (3% H₂O₂)8~75%
24~60%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in 0.1M NaOH.

  • Materials:

    • This compound (solid)

    • 0.1M NaOH solution

    • Calibrated analytical balance

    • Volumetric flask

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molar Mass: 209.2 g/mol ).

    • Accurately weigh the calculated mass of this compound.

    • Transfer the solid to the volumetric flask.

    • Add a portion of the 0.1M NaOH solution to the flask.

    • Vortex or sonicate the mixture until the solid is completely dissolved.

    • Add 0.1M NaOH to the final volume mark.

    • Mix the solution thoroughly.

    • If not for immediate use, aliquot and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study (Illustrative)

  • Objective: To assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a suitable column (e.g., C18)

    • Photostability chamber

    • Temperature-controlled incubator

  • Procedure:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1M HCl. Incubate at 40°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1M NaOH. Incubate at 40°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature in the dark.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Thermal Degradation: Incubate the stock solution at 60°C in the dark.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.

Visualizations

Signaling Pathway of mGluR1

This compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is coupled to a Gq alpha subunit, and its activation initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream Modulates PKC->Downstream Modulates LY367385 This compound LY367385->mGluR1 Blocks

Caption: mGluR1 signaling cascade initiated by glutamate binding and inhibited by this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions start->stress sampling Sample at Time Points stress->sampling Hydrolysis (Acid/Base) Oxidation Photolysis Thermal analysis HPLC Analysis sampling->analysis data Data Interpretation (% Degradation) analysis->data end Determine Stability Profile data->end

Caption: Workflow for assessing the stability of this compound under forced degradation conditions.

References

Troubleshooting LY367385 variability in LTP experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LY367385. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address variability in Long-Term Potentiation (LTP) experiments using the mGluR1 antagonist, LY367385.

Frequently Asked Questions (FAQs)

Q1: What is LY367385 and what is its primary mechanism of action in the context of LTP?

LY367385 is a potent, selective, and competitive antagonist of the metabotropic glutamate receptor 1a (mGluR1a).[1][2] In the context of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory, LY367385 is used to investigate the role of mGluR1a signaling. It has been shown to impair both the induction and late phases of LTP in the hippocampal CA1 region when applied before high-frequency tetanization.[3][4]

Q2: What are the optimal concentration and application time for LY367385 in hippocampal slice LTP experiments?

A commonly cited effective concentration of LY367385 in in vitro hippocampal slice preparations is 100 µM.[3][5] Typically, the antagonist is applied for a 20-minute period immediately prior to the high-frequency stimulation (HFS) used to induce LTP.[3] It is crucial to note that application of LY367385 after HFS has been shown to have no effect on LTP.[3][4]

Q3: How should I prepare and store LY367385 solutions?

Proper preparation and storage of LY367385 are critical for consistent experimental results.

  • Solubility: LY367385 is soluble in 0.1M NaOH and water.[1][6] A water-soluble hydrochloride version is also available.[1]

  • Stock Solutions: It is recommended to prepare and use solutions on the same day.[1] If storage is necessary, aliquot stock solutions and store them at -20°C for up to one month.[1][7][8] Some suppliers suggest storage at -80°C for up to six months.[7][8]

  • Usage: Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[1]

Q4: Can LY367385 affect basal synaptic transmission?

Studies have shown that at effective concentrations for blocking LTP (e.g., 100 µM), LY367385 does not affect basal synaptic transmission.[3] However, it is always good practice to include a control period in your experiment to establish a stable baseline before drug application and ensure the compound itself is not altering fundamental synaptic properties.

Troubleshooting Guide

This section addresses common issues of variability encountered during LTP experiments with LY367385.

Issue 1: High Variability in the Magnitude of LTP Inhibition by LY367385

Possible Cause 1: Inconsistent Drug Concentration or Activity

  • Troubleshooting Steps:

    • Verify Solution Preparation: Double-check calculations for molarity. Ensure complete solubilization of the compound.

    • Fresh vs. Old Stock: Prepare fresh solutions for each experiment. If using frozen stock, ensure it has not undergone multiple freeze-thaw cycles.[7][8]

    • Confirm Lot Purity: If variability persists, consider obtaining a new batch of the compound or verifying the purity of the current lot.

Possible Cause 2: Differences in Experimental Timing

  • Troubleshooting Steps:

    • Pre-incubation is Key: Ensure that LY367385 is applied before the induction of LTP. Studies consistently show that application after high-frequency stimulation has no effect.[3][4]

    • Consistent Incubation Period: Standardize the pre-incubation time across all experiments. A 20-minute pre-incubation is a good starting point.[3]

Possible Cause 3: Slice Health and Preparation

  • Troubleshooting Steps:

    • Healthy Slices: Ensure hippocampal slices are healthy and have stable baseline recordings for at least 20-30 minutes before any drug application.

    • Standardized Dissection: Use a consistent dissection and slicing protocol to minimize variability between preparations.

Issue 2: Complete Blockade of LTP, Even at Low Concentrations of LY367385

Possible Cause 1: Off-Target Effects or Over-Concentration

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal concentration for your specific setup. Start with a lower concentration (e.g., 10 µM) and titrate up.

    • Verify Selectivity: While LY367385 is highly selective for mGluR1a over mGluR5a (IC50 of 8.8 µM vs. >100 µM), at very high concentrations, off-target effects could become a concern.[1][7]

Issue 3: No Effect of LY367385 on LTP

Possible Cause 1: Inactive Compound

  • Troubleshooting Steps:

    • Check Storage and Handling: Review the storage conditions and handling of your LY367385 stock. Improper storage can lead to degradation.

    • Positive Control: If possible, use a positive control to ensure your experimental system is sensitive to mGluR1 antagonism.

Possible Cause 2: LTP in the Specific Pathway is mGluR1-Independent

  • Troubleshooting Steps:

    • Review Literature: Confirm from the literature that the specific synaptic pathway and LTP induction protocol you are using are known to be mGluR1-dependent. Different forms of LTP exist, and not all are dependent on mGluR1.[9]

    • Consider mGluR5 Involvement: The closely related mGluR5 receptor also plays a role in some forms of LTP.[3][4] It's possible that in your experimental conditions, mGluR5-dependent mechanisms are more dominant.

Quantitative Data Summary

The following table summarizes key quantitative data for LY367385 from the literature.

ParameterValueContextReference
IC50 8.8 µMBlockade of quisqualate-induced phosphoinositide hydrolysis in recombinant cells expressing mGluR1a.[1][3][7]
Selectivity >100 µMFor mGluR5a-mediated responses.[1][7]
Effective Concentration 100 µMInhibition of LTP and LTD in rat hippocampal slices.[3][5]
Neuroprotection 10 nM50% reduction in DHPG potentiation of NMDA toxicity.[7]
Solubility (Water) 20 mg/ml[6]

Experimental Protocols & Visualizations

Standard Protocol for Investigating LY367385 Effects on LTP in Hippocampal Slices
  • Slice Preparation: Prepare coronal or sagittal hippocampal slices (300-400 µm thick) from adult rats or mice.

  • Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2 at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate (e.g., 2-3 ml/min) at 30-32°C.

  • Baseline Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • Drug Application: Perfuse the slice with aCSF containing 100 µM LY367385 for 20 minutes. Continue baseline stimulation during this period.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to observe the expression of LTP.

  • Data Analysis: Normalize fEPSP slopes to the pre-HFS baseline and compare the degree of potentiation between control (vehicle) and LY367385-treated slices.

Visualizations

LTP_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Slice Preparation Recovery Recovery (>=1 hr) Slice_Prep->Recovery Baseline Stable Baseline Recording (20 min) Recovery->Baseline Drug_App LY367385 Application (20 min) Baseline->Drug_App LTP_Induction High-Frequency Stimulation (HFS) Drug_App->LTP_Induction Post_LTP Post-HFS Recording (>=60 min) LTP_Induction->Post_LTP Data_Analysis Data Normalization & Comparison Post_LTP->Data_Analysis mGluR1_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate mGluR1 mGluR1 Receptor Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq Activates LY367385 LY367385 LY367385->mGluR1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation LTP_Modulation Modulation of LTP Induction Ca_Release->LTP_Modulation PKC_Activation->LTP_Modulation Troubleshooting_Tree cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Start Variability in LTP Experiment High_Var High Variability in Inhibition Start->High_Var No_Effect No Effect on LTP Start->No_Effect Full_Block Complete LTP Blockade Start->Full_Block Drug_Issue Drug Inactivity / Concentration High_Var->Drug_Issue Timing_Issue Incorrect Application Timing High_Var->Timing_Issue No_Effect->Drug_Issue Pathway_Issue LTP Pathway is mGluR1-Independent No_Effect->Pathway_Issue Overdose_Issue Over-concentration Full_Block->Overdose_Issue Check_Prep Verify Solution Prep & Storage Drug_Issue->Check_Prep Check_Time Ensure Pre-HFS Application Timing_Issue->Check_Time Check_Lit Review Literature for Pathway Pathway_Issue->Check_Lit Check_Conc Perform Titration Overdose_Issue->Check_Conc

References

Unexpected results with (±)-LY367385 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with (±)-LY367385 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective competitive antagonist of the metabotropic glutamate receptor 1a (mGluR1a).[1][2] It functions by blocking the binding of glutamate to the mGluR1a receptor, thereby inhibiting its downstream signaling pathways.[3] Group I mGluRs, including mGluR1, are typically coupled to Gq/G11 proteins, and their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[4][5]

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of this compound are crucial for its efficacy and stability. It is soluble in aqueous solutions. One supplier suggests a solubility of approximately 20 mg/mL in water, but recommends not storing the aqueous solution for more than one day.[7] Another source indicates solubility up to 50 mM in 1 equivalent of NaOH with gentle warming. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C for up to a month.[1] Before use, equilibrate the solution to room temperature and ensure that no precipitation has occurred.[1]

Q3: What are the known off-target effects of this compound?

This compound is considered highly selective for mGluR1a. Studies have shown that it has an IC50 of 8.8 µM for inhibiting quisqualate-induced phosphoinositide hydrolysis in cells expressing mGluR1a, while showing negligible effects on mGluR5a at concentrations greater than 100 µM.[2] It also has minimal action on group II and III mGlu receptors. However, as with any pharmacological agent, using the lowest effective concentration is recommended to minimize the potential for off-target effects. At very high concentrations, the possibility of non-specific interactions cannot be entirely ruled out.

Troubleshooting Guide

Issue 1: No observable antagonist effect on mGluR1a signaling.

Possible Cause 1: Incorrect concentration of this compound. The effective concentration of this compound can vary depending on the cell type, expression level of mGluR1a, and the concentration of the agonist used.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.

  • Verify Agonist Concentration: Ensure that the agonist concentration used is appropriate and not excessively high, which might overcome the competitive antagonism.

Possible Cause 2: Degradation of the compound. Improper storage or handling can lead to the degradation of this compound.

Troubleshooting Steps:

  • Fresh Stock Solution: Prepare a fresh stock solution from the powdered compound.

  • Proper Storage: Ensure that stock solutions are stored in appropriate aliquots at -20°C and protected from light.[1] Avoid repeated freeze-thaw cycles.

Possible Cause 3: Low or absent mGluR1a expression in the cell line. The cell line being used may not express mGluR1a at a sufficient level to elicit a measurable response.

Troubleshooting Steps:

  • Verify Receptor Expression: Confirm the expression of mGluR1a in your cell line using techniques such as Western blot or qPCR.

  • Positive Control: Use a cell line known to express functional mGluR1a as a positive control.

Issue 2: Unexpected cytotoxicity or decrease in cell viability after treatment.

Possible Cause 1: High concentration of the antagonist. Although generally not considered cytotoxic at effective concentrations, very high concentrations of any compound can lead to off-target effects and cytotoxicity.

Troubleshooting Steps:

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound in your cell line.

  • Use Lower Concentrations: If cytotoxicity is observed, use a lower concentration range in your experiments.

Possible Cause 2: Blockade of essential mGluR1a-mediated survival pathways. In some cell types, basal mGluR1a activity may be necessary for cell survival. Its blockade could potentially lead to apoptosis.

Troubleshooting Steps:

  • Time-Course Experiment: Conduct a time-course experiment to observe when cell death begins to occur after treatment.

  • Apoptosis Markers: Assess for markers of apoptosis (e.g., caspase-3 cleavage) via Western blot or other relevant assays.

Issue 3: Inconsistent or variable results between experiments.

Possible Cause 1: Issues with compound solubility. Precipitation of the compound in the cell culture medium can lead to inconsistent effective concentrations.

Troubleshooting Steps:

  • Check for Precipitate: Visually inspect the media for any precipitate after adding the compound.

  • Solubilization Method: Ensure the stock solution is fully dissolved before adding it to the culture medium. As per supplier information, solubility can be enhanced with 1eq. NaOH and gentle warming.

Possible Cause 2: Fluctuations in cell culture conditions. Variations in cell passage number, confluency, or serum concentration can affect receptor expression and signaling.

Troubleshooting Steps:

  • Standardize Cell Culture: Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.

  • Serum Effects: Be aware that components in serum can interact with the compound or affect signaling pathways. Consider serum-starving the cells before the experiment if appropriate.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueCell SystemReference
IC50 (mGluR1a) 8.8 µMQuisqualate-induced PI hydrolysis[8]
IC50 (mGluR5a) > 100 µMQuisqualate-induced PI hydrolysis
Solubility in water ~20 mg/mLN/A[7]
Solubility in 1eq. NaOH 50 mM (with gentle warming)N/A

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and appropriate vehicle controls. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Calcium Imaging using Fura-2 AM

This protocol allows for the measurement of intracellular calcium mobilization following receptor activation.

  • Cell Preparation: Seed cells on glass coverslips and grow to the desired confluency.

  • Dye Loading: Load the cells with 1-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C in the dark.[10][11]

  • De-esterification: Wash the cells with buffer to remove excess Fura-2 AM and incubate for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[12]

  • Baseline Measurement: Mount the coverslip on an imaging chamber and acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Compound Addition: Add this compound at the desired concentration and incubate for a few minutes.

  • Agonist Stimulation: Add an mGluR1a agonist (e.g., DHPG) and record the changes in the 340/380 nm fluorescence ratio over time.

Protocol 3: Western Blot for ERK Phosphorylation

This protocol is used to assess the activation of the downstream MAPK/ERK signaling pathway.

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK activation. Pre-treat with this compound for the desired time, followed by stimulation with an mGluR1a agonist.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[13]

Mandatory Visualization

mGluR1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1a mGluR1a Gq_G11 Gq/G11 mGluR1a->Gq_G11 PLC PLC Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Glutamate Glutamate (Agonist) Glutamate->mGluR1a LY367385 This compound (Antagonist) LY367385->mGluR1a IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ERK ERK Activation PKC->ERK

Caption: mGluR1a signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Concentration Verify Compound Concentration and Agonist Concentration Start->Check_Concentration Check_Preparation Check Stock Solution Preparation and Storage Start->Check_Preparation Check_Expression Confirm mGluR1a Expression (Western Blot/qPCR) Start->Check_Expression Check_Viability Assess Cell Viability (MTT Assay) Start->Check_Viability Check_Pathway Verify Downstream Signaling (Ca²⁺ Imaging / pERK Western) Check_Concentration->Check_Pathway Check_Preparation->Check_Pathway Check_Expression->Check_Pathway Review_Protocol Review and Standardize Cell Culture Protocol Check_Viability->Review_Protocol Resolved Issue Resolved Check_Pathway->Resolved Review_Protocol->Resolved

Caption: General workflow for troubleshooting unexpected results.

Logical_Relationships cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution No_Effect No Antagonist Effect Concentration Incorrect Concentration No_Effect->Concentration Degradation Compound Degradation No_Effect->Degradation No_Receptor No/Low Receptor Expression No_Effect->No_Receptor Cytotoxicity Unexpected Cytotoxicity High_Dose Concentration Too High Cytotoxicity->High_Dose Survival_Pathway Blocking Survival Pathway Cytotoxicity->Survival_Pathway Dose_Response Perform Dose-Response Concentration->Dose_Response Fresh_Stock Prepare Fresh Stock Degradation->Fresh_Stock Verify_Expression Verify mGluR1a Expression No_Receptor->Verify_Expression Viability_Assay Perform Viability Assay High_Dose->Viability_Assay Apoptosis_Assay Assess Apoptosis Markers Survival_Pathway->Apoptosis_Assay

Caption: Logical relationships between problems, causes, and solutions.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of LY367385

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of the selective mGluR1a antagonist, LY367385, across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of LY367385 relevant to its potential for crossing the blood-brain barrier?

While specific experimental data on the BBB penetration of LY367385 is limited in publicly available literature, we can infer potential challenges based on its chemical structure. As a hydrophilic molecule, LY367385 likely faces hurdles in passive diffusion across the lipid-rich BBB. Key properties that influence BBB penetration are summarized below. Researchers should aim to characterize LY367385 for these parameters to better inform their delivery strategy.

Table 1: Key Physicochemical Properties Influencing Blood-Brain Barrier Permeation

PropertyOptimal Range for CNS DrugsImplication for LY367385
Molecular Weight (MW) < 400-500 DaThe molecular weight of LY367385 should be determined. If it exceeds this range, passive diffusion is likely to be hindered.
Lipophilicity (LogP) 1.5 - 2.5[1]As a likely hydrophilic compound, the LogP of LY367385 is expected to be low, which is unfavorable for passive BBB penetration.[1]
Hydrogen Bond Donors/Acceptors Donors: ≤ 3, Acceptors: ≤ 7The number of hydrogen bond donors and acceptors in the LY367385 structure should be assessed as a high number increases polarity and reduces BBB permeability.
Polar Surface Area (PSA) < 60-90 ŲA higher PSA, common for hydrophilic molecules, is generally associated with lower BBB penetration.

Q2: What are the primary mechanisms by which small molecules can cross the blood-brain barrier?

Small molecules can traverse the BBB through several mechanisms:

  • Passive Diffusion: This is the primary route for lipophilic (fat-soluble) molecules that can dissolve in the endothelial cell membranes.[1] The rate of diffusion is influenced by the molecule's lipophilicity, size, and charge.

  • Carrier-Mediated Transport (CMT): Specific transporter proteins ferry essential molecules like glucose, amino acids, and nucleosides across the BBB. Drugs that mimic these endogenous molecules can utilize these transporters.

  • Receptor-Mediated Transcytosis (RMT): Larger molecules, such as peptides and proteins, can be transported across the BBB by binding to specific receptors on the endothelial cell surface, triggering their internalization and transport across the cell.

  • Adsorptive-Mediated Transcytosis (AMT): Cationic molecules can bind to the negatively charged surface of the brain endothelial cells, which can induce their uptake and transport.

Given its likely hydrophilic nature, strategies for LY367385 may need to focus on hijacking carrier- or receptor-mediated transport systems or modifying the molecule to enhance its lipophilicity.

Troubleshooting Guide

This guide addresses common issues encountered when attempting to deliver LY367385 or similar hydrophilic compounds to the central nervous system.

IssuePossible Cause(s)Suggested Solution(s)
Low brain-to-plasma concentration ratio of LY367385 in in vivo studies. 1. Poor passive permeability: The inherent hydrophilicity of LY367385 limits its ability to cross the BBB via passive diffusion. 2. Efflux by P-glycoprotein (P-gp) and other transporters: LY367385 may be a substrate for efflux pumps at the BBB, actively removing it from the brain.[2] 3. Rapid metabolism: The compound may be quickly metabolized in the periphery, reducing the amount available to cross the BBB.1. Chemical Modification:     a. Lipophilization: Increase the lipophilicity of LY367385 by adding lipid moieties.[1]     b. Prodrug Approach: Convert LY367385 into a more lipophilic prodrug that can cross the BBB and then be converted back to the active form within the brain.[1] 2. Co-administration with P-gp inhibitors: Use known P-gp inhibitors to block efflux pumps and increase brain retention. However, this can also increase systemic toxicity. 3. Formulation Strategies:     a. Nanoparticle Encapsulation: Encapsulate LY367385 in nanoparticles (e.g., liposomes, polymeric nanoparticles) to mask its hydrophilic nature and facilitate transport.[3] Surface modification of nanoparticles with targeting ligands can further enhance delivery.[1]     b. Intranasal Delivery: This route can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways.[2]
Inconsistent results in in vitro BBB models (e.g., PAMPA, Caco-2, MDCK). 1. Model limitations: In vitro models may not fully recapitulate the complexity of the in vivo BBB, including the presence of all relevant transporters and tight junction proteins. 2. Assay variability: Experimental conditions such as cell passage number, seeding density, and incubation time can affect permeability measurements. 3. Compound instability: LY367385 may be unstable in the assay medium.1. Use multiple models: Correlate results from different in vitro models to gain a more comprehensive understanding of permeability. 2. Standardize protocols: Ensure consistent experimental procedures and validate the model with known high- and low-permeability compounds. 3. Assess compound stability: Determine the stability of LY367385 in the assay buffer at the experimental temperature and pH.
Observed neuroprotective effects in vitro are not replicated in vivo. 1. Insufficient brain concentration: The concentration of LY367385 reaching the brain may be below the therapeutic threshold (IC50 or EC50). 2. Off-target effects: The observed in vitro effects may not be solely due to mGluR1a antagonism. 3. Poor pharmacokinetic profile: The compound may have a short half-life in vivo, preventing sustained therapeutic concentrations.1. Optimize delivery strategy: Employ the strategies mentioned above to increase brain exposure. 2. Confirm target engagement in vivo: Use techniques like microdialysis to measure unbound drug concentrations at the target site and correlate with pharmacological effects. 3. Conduct pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of LY367385 to identify any liabilities.

Experimental Protocols

1. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay predicts passive diffusion across the BBB.

  • Materials: 96-well filter plates with a PVDF membrane, porcine brain lipid extract, donor solution (phosphate-buffered saline, pH 7.4), acceptor solution (phosphate-buffered saline, pH 7.4), LY367385, and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • Method:

    • Coat the filter membrane of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate.

    • Add the acceptor solution to the wells of the acceptor plate.

    • Add the donor solution containing LY367385 and control compounds to the wells of the donor plate.

    • Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.

    • Incubate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).

    • Measure the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

2. In Vivo Brain Microdialysis

This technique measures the unbound concentration of a drug in the brain extracellular fluid, which is the pharmacologically active concentration.

  • Materials: Stereotaxic apparatus, microdialysis probes, syringe pump, fraction collector, artificial cerebrospinal fluid (aCSF), LY367385, and an appropriate animal model (e.g., rat, mouse).

  • Method:

    • Surgically implant a guide cannula into the brain region of interest using stereotaxic coordinates.

    • After a recovery period, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).

    • Administer LY367385 systemically (e.g., intravenously or intraperitoneally).

    • Collect dialysate samples at regular intervals.

    • Analyze the concentration of LY367385 in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).

    • Determine the in vivo recovery of the probe to calculate the absolute unbound brain concentration.

Visualizations

Signaling Pathway

mGluR1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1a mGluR1a Gq11 Gαq/11 mGluR1a->Gq11 Activates Src Src mGluR1a->Src Alternative Pathway PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRP TRP Channel Ca_cytosol ↑ [Ca²⁺]i TRP->Ca_cytosol Ca²⁺ Influx ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates ER->Ca_cytosol Releases Ca²⁺ Downstream Downstream Cellular Effects Ca_cytosol->Downstream PKC->Downstream ERK ERK Src->ERK ERK->TRP Activates LY367385 LY367385 LY367385->mGluR1a Antagonizes Glutamate Glutamate Glutamate->mGluR1a Activates BBB_Penetration_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_optimization Optimization Strategy PAMPA PAMPA Assay (Passive Permeability) Cell_based Cell-based Assays (e.g., MDCK-MDR1 for Efflux) PAMPA->Cell_based Decision1 Sufficient Permeability? Cell_based->Decision1 PK Pharmacokinetic Study (Brain-to-Plasma Ratio) Decision1->PK Yes Modification Chemical Modification (Prodrug, Lipophilization) Decision1->Modification No Formulation Advanced Formulation (Nanoparticles, etc.) Decision1->Formulation No Microdialysis Microdialysis (Unbound Brain Concentration) PK->Microdialysis PD Pharmacodynamic Study (Target Engagement) Microdialysis->PD Decision2 Sufficient Brain Exposure & Efficacy? PD->Decision2 Decision2->Modification No Success Successful CNS Delivery Decision2->Success Yes Start Start: LY367385 Modification->Start Formulation->Start Start->PAMPA

References

Addressing batch-to-batch variability of (±)-LY367385

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability of (±)-LY367385. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a racemate of LY367385.[1] The active form, (+)-LY367385, is a potent, highly selective, and competitive antagonist of the metabotropic glutamate receptor 1a (mGluR1a).[2][3] It exhibits an IC50 of 8.8 μM for blocking quisqualate-induced phosphoinositide (PI) hydrolysis mediated by mGluR1a, while having significantly lower affinity for mGluR5a (>100 μM) and negligible effects on group II and III mGlu receptors.[2][3] This selectivity makes it a valuable tool for studying the physiological and pathological roles of mGluR1. The compound has demonstrated neuroprotective, anticonvulsant, and antidepressant-like effects in various preclinical models.[2][3][4]

Q2: How should this compound be stored to ensure its stability and minimize variability?

To maintain the integrity of this compound and avoid variability in experimental results, proper storage is crucial. Recommendations from various suppliers are summarized below:

Storage ConditionPowderIn Solvent
-20°C 3 years[3][4]1 month[2][3][4]
4°C 2 years[3][4]Not Recommended
-80°C Not specified6 months[3][4]
Room Temperature DesiccateNot Recommended

Note: The compound is stable for ambient temperature shipping.[2][4] However, upon receipt, it is important to follow the recommended storage instructions.

Q3: What are the recommended solvents for dissolving this compound?

The solubility of this compound can vary depending on the desired concentration and the specific experimental requirements.

SolventMaximum ConcentrationNotes
1eq. NaOH50 mMGentle warming and sonication may be required.
H₂O10 mg/mL (47.80 mM)[3]Ultrasonic assistance may be needed.[3]
DMSOSoluble (in most cases)[4]If solubility issues arise, trying other solvents is suggested.[4]

Note: It is recommended to prepare and use solutions on the same day.[2] If storage is necessary, aliquoting and storing at -20°C for up to one month is advisable.[2] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[2]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected biological activity.

This is a common issue that can arise from several factors, including compound degradation, improper concentration, or variations in experimental setup.

Potential Causes & Troubleshooting Steps:

  • Compound Degradation:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see FAQ 2). Improper storage can lead to degradation.

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for each experiment.[2] Avoid repeated freeze-thaw cycles of stock solutions.

  • Incorrect Concentration:

    • Recalculate Molarity: Batch-specific molecular weights may vary due to hydration. Always refer to the Certificate of Analysis (CofA) for the exact molecular weight of your specific batch to ensure accurate concentration calculations.

    • Ensure Complete Dissolution: Incomplete dissolution will lead to a lower effective concentration. Follow the solubility guidelines (see FAQ 3) and visually inspect the solution to ensure no precipitate is present before use.[2]

  • Experimental Variability:

    • Standardize Protocols: Ensure all experimental parameters (e.g., cell density, incubation times, reagent concentrations) are consistent across experiments.

    • Include Positive Controls: Use a known mGluR1 agonist, such as (S)-3,5-DHPG, to confirm the responsiveness of your experimental system.

Issue 2: High variability in results between different batches of this compound.

While suppliers aim for high purity (typically ≥98%), minor variations in impurities or crystalline form between batches could potentially influence sensitive assays.

Potential Causes & Troubleshooting Steps:

  • Batch Purity and Characterization:

    • Review the Certificate of Analysis (CofA): The CofA for each batch provides crucial data on purity (e.g., by HPLC) and other analytical parameters. Compare the CofAs of different batches to identify any notable differences.

    • Perform In-House Quality Control (QC): For highly sensitive applications, consider performing in-house analytical chemistry to confirm the identity, purity, and concentration of the compound. Techniques like HPLC and LC-MS are valuable for this purpose.

  • Functional Assay Validation:

    • Dose-Response Curve: Generate a full dose-response curve for each new batch to determine the IC50 or EC50. This will allow you to normalize the activity of different batches and adjust concentrations accordingly.

    • Side-by-Side Comparison: When transitioning to a new batch, run a side-by-side experiment with the old batch to directly compare their performance in your specific assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in NaOH

  • Weigh out a precise amount of this compound powder using an analytical balance.

  • Based on the batch-specific molecular weight from the CofA, calculate the volume of 1eq. NaOH required to achieve a 10 mM concentration.

  • Add the calculated volume of 1eq. NaOH to the powder.

  • Gently warm and sonicate the solution until the powder is completely dissolved.

  • Visually inspect the solution for any undissolved particles.

  • Aliquot the stock solution into single-use vials and store at -20°C for up to one month.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_mGluR1_Signaling mGluR1 Signaling Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream LY367385 This compound LY367385->mGluR1 Antagonizes G cluster_workflow Troubleshooting Workflow for Batch Variability start Inconsistent Experimental Results Observed check_storage Verify Compound Storage (Temp, Duration, Aliquoting) start->check_storage check_prep Review Solution Preparation (Solvent, Concentration, Dissolution) check_storage->check_prep Storage OK contact_supplier Contact Supplier for Technical Support check_storage->contact_supplier Improper Storage review_cofa Compare Certificates of Analysis (Purity, MW) check_prep->review_cofa Preparation OK adjust_protocol Adjust Protocol Based on Functional Assay Data check_prep->adjust_protocol Error in Prep run_qc Perform In-House QC (e.g., HPLC, LC-MS) review_cofa->run_qc Discrepancies Found dose_response Generate Dose-Response Curve for New Batch review_cofa->dose_response No Obvious Discrepancies run_qc->contact_supplier Purity Issues Confirmed side_by_side Conduct Side-by-Side Comparison with Previous Batch dose_response->side_by_side side_by_side->adjust_protocol

References

Non-specific binding of (±)-LY367385 in tissue preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the non-specific binding of (±)-LY367385 in tissue preparations. It is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Troubleshooting Guide

High non-specific binding can obscure specific binding signals, leading to inaccurate data interpretation. This guide addresses common issues encountered during radioligand binding assays with this compound.

Q1: I am observing high non-specific binding in my radioligand assay with this compound. What are the potential causes and solutions?

A1: High non-specific binding (NSB) is a frequent challenge in radioligand binding assays.[1] Ideally, non-specific binding should account for less than 50% of the total binding.[1] Below are potential causes and corresponding troubleshooting steps:

Potential CauseTroubleshooting Steps
Radioligand Issues Use a lower concentration of radioligand: A common starting point is a concentration at or below the dissociation constant (Kd) value.[1] Check the purity of the radioligand: Impurities can significantly contribute to high NSB. Ensure the radiochemical purity is high (typically >90%).[1] Consider the hydrophobicity of the radioligand: Highly hydrophobic ligands tend to exhibit higher non-specific binding.[1]
Tissue/Cell Preparation Reduce the amount of membrane protein: A typical range for most receptor assays is 100-500 µg of membrane protein per assay tube.[1] It may be necessary to titrate the amount of cell membrane to optimize the signal-to-noise ratio.[1] Ensure proper homogenization and washing of membranes: This helps to remove endogenous ligands and other interfering substances that can contribute to NSB.
Assay Conditions Optimize incubation time and temperature: Shorter incubation times can sometimes reduce NSB, but it is crucial to ensure that the binding has reached equilibrium.[1] Modify the assay buffer: Including agents like bovine serum albumin (BSA) can help to reduce non-specific interactions by blocking sites on the assay tubes and filters.[1] Coating filters with BSA can also be beneficial.[1] Increase the volume and/or number of wash steps: Use ice-cold wash buffer to minimize the dissociation of the specifically bound radioligand while washing away the non-specifically bound ligand.[2]

Frequently Asked Questions (FAQs)

Q2: What is this compound and what is its primary target?

A2: this compound is a highly selective and potent antagonist of the metabotropic glutamate receptor 1a (mGluR1a).[3][4]

Q3: How selective is this compound for mGluR1a?

A3: this compound demonstrates high selectivity for mGluR1a. It has an IC50 of 8.8 μM for inhibiting quisqualate-induced phosphoinositide (PI) hydrolysis at mGluR1a, while its IC50 for mGluR5a is greater than 100 μM.[3][4] It has negligible action on group II and group III mGlu receptors.[4]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is considered highly selective for mGluR1, it is important to consider potential off-target effects, as with any pharmacological agent. However, current literature emphasizes its selectivity, and significant off-target binding at other mGlu receptor subtypes has not been reported at concentrations typically used for mGluR1 antagonism.[4][5] One study noted that another antagonist, AIDA, showed effects on NMDA and AMPA receptors, highlighting the importance of verifying selectivity.[6]

Q5: What are the known biological effects of this compound?

A5: this compound has been shown to have neuroprotective, anticonvulsant, and antiepileptic effects.[3] It can attenuate neuronal degeneration induced by NMDA in a concentration-dependent manner.[3][7]

Quantitative Data

The following table summarizes the binding affinity of this compound for its primary target.

LigandTargetAssayIC50
This compoundmGluR1aQuisqualate-induced phosphoinositide (PI) hydrolysis8.8 µM[3][4]
This compoundmGluR5aQuisqualate-induced phosphoinositide (PI) hydrolysis>100 µM[3][4]

Experimental Protocols

Radioligand Binding Assay Protocol (General)

This protocol provides a general framework for a radioligand binding assay using tissue preparations and can be adapted for use with this compound.

1. Membrane Preparation:

  • Homogenize the tissue (e.g., brain region of interest) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
  • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.
  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

2. Binding Assay:

  • In a series of assay tubes, add the following components in order:
  • Assay buffer
  • Radiolabeled ligand (e.g., [3H]-labeled this compound or a suitable agonist/antagonist) at a fixed concentration.
  • For non-specific binding determination, add a high concentration of a non-labeled competing ligand (e.g., unlabeled this compound or another potent mGluR1 antagonist). For total binding, add vehicle.
  • For competition assays, add varying concentrations of the test compound (e.g., this compound).
  • Initiate the binding reaction by adding the membrane preparation (typically 100-500 µg of protein).
  • Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

3. Termination and Filtration:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound from the free radioligand.
  • Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials.

4. Scintillation Counting:

  • Add scintillation cocktail to each vial.
  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • For competition assays, plot the specific binding as a function of the log concentration of the competing ligand to determine the IC50 value.
  • The Kd (dissociation constant) can be determined from saturation binding experiments.

Visualizations

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Tissue Homogenization Membrane Membrane Isolation Tissue->Membrane Total Total Binding Tubes (Radioligand + Membranes) Membrane->Total NSB Non-Specific Binding Tubes (Radioligand + Membranes + Cold Ligand) Membrane->NSB Incubation Incubation (Reach Equilibrium) Total->Incubation NSB->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Data Analysis (Specific Binding = Total - NSB) Counting->Data

Caption: Experimental workflow for a typical radioligand binding assay.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq Gq Protein mGluR1->Gq Activates LY367385 This compound LY367385->mGluR1 [Antagonist] PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: Simplified mGluR1 signaling pathway and the antagonistic action of this compound.

References

Interpreting conflicting results from LY367385 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY367385. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting study results and troubleshooting experiments involving this selective mGluR1 antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and conflicting findings related to LY367385, offering potential explanations and experimental considerations.

Issue 1: Conflicting Results in Synaptic Plasticity (LTP/LTD) Studies

Question: I am seeing conflicting results regarding the effect of LY367385 on Long-Term Potentiation (LTP) and Long-Term Depression (LTD). Some studies report a significant inhibition, while others show no effect. Why is this?

Answer: The seemingly contradictory findings on the role of LY367385 in synaptic plasticity often stem from differences in experimental protocols, particularly the timing of drug application and the duration of the recording period.

Troubleshooting Guide:

  • Timing of Antagonist Application: Evidence suggests that the timing of LY367385 application is critical. Application before the induction of LTP (e.g., high-frequency tetanization, HFT) or LTD (e.g., low-frequency stimulation, LFS) has been shown to impair both the induction and late phases of plasticity.[1] However, application after induction often has no significant effect.[1]

    • Recommendation: For studies investigating the role of mGluR1 in the induction of synaptic plasticity, ensure LY367385 is applied for a sufficient duration (e.g., 20 minutes) immediately prior to the plasticity-inducing stimulus.[1]

  • In Vitro vs. In Vivo Observations: Discrepancies have been noted between in vitro and in vivo findings. Effects of Group I mGluR antagonism on synaptic plasticity in vivo may only become apparent 2-3 hours after induction, a time point often not reached in typical in vitro recordings (which usually last 60-90 minutes).[1]

    • Recommendation: When conducting in vitro experiments, consider extending the recording duration to at least 4 hours post-induction to observe potential effects on the late phase of LTP.[1]

  • Concentration of LY367385: The concentration used is a critical parameter. While LY367385 is a selective mGluR1a antagonist, the effective concentration can vary between experimental setups.[2]

    • Recommendation: Refer to the literature for concentrations used in similar preparations. A common effective concentration in hippocampal slice preparations is 100 µM.[1][2]

Experimental Workflow for Investigating LY367385 Effects on Hippocampal LTP

cluster_prep Slice Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis prep1 Prepare hippocampal slices prep2 Allow slices to recover prep1->prep2 exp1 Establish stable baseline recording prep2->exp1 exp2 Apply LY367385 (100 µM) or Vehicle exp1->exp2 exp3 Induce LTP (High-Frequency Tetanization) exp2->exp3 exp4 Record for at least 4 hours post-HFT exp3->exp4 an1 Measure fEPSP slope exp4->an1 an2 Compare LTP magnitude between LY367385 and Vehicle groups an1->an2 cluster_pathway Proposed Neuroprotective Mechanism of LY367385 ly367385 LY367385 mglur1 mGluR1 ly367385->mglur1 antagonizes gaba_release Increased GABA Release mglur1->gaba_release removes tonic inhibition endocannabinoid Endocannabinoid System mglur1->endocannabinoid interacts with gaba_receptors GABA-A/GABA-B Receptors gaba_release->gaba_receptors activates neuroprotection Neuroprotection gaba_receptors->neuroprotection leads to endocannabinoid->gaba_release modulates

References

Validation & Comparative

Discriminating Group I Metabotropic Glutamate Receptors: A Comparative Guide to (±)-LY367385 and MPEP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective antagonism of metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) is crucial for dissecting their distinct physiological and pathological roles. This guide provides a comprehensive comparison of two widely used antagonists, (±)-LY367385 and MPEP, offering insights into their selectivity, potency, and the experimental protocols used for their characterization.

At a Glance: Potency and Selectivity

This compound is a potent and selective competitive antagonist for mGluR1, while MPEP is a potent and selective non-competitive antagonist for mGluR5.[1] Their distinct pharmacological profiles make them invaluable tools for differentiating the functions of these two closely related group I mGluRs. The following table summarizes their in vitro potencies.

CompoundTarget ReceptorAntagonist TypeIC50 ValueAssay
This compound mGluR1aCompetitive8.8 µMQuisqualate-induced phosphoinositide hydrolysis[2][3][4]
mGluR5a>100 µMQuisqualate-induced phosphoinositide hydrolysis[2][3][4]
MPEP mGluR5Non-competitive36 nMQuisqualate-stimulated phosphoinositide hydrolysis[5][6][7][8]
mGluR1bNo appreciable activity up to 100 µMcAMP accumulation or [³⁵S]-GTPγS binding assays[5]

Deciphering the Mechanism: Signaling Pathways of mGluR1 and mGluR5

Both mGluR1 and mGluR5 are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Upon activation by glutamate, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the functional responses mediated by these receptors.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1 mGluR1 Gq_G11 Gαq/G11 mGluR1->Gq_G11 Activates mGluR5 mGluR5 mGluR5->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Glutamate Glutamate Glutamate->mGluR1 Glutamate->mGluR5

Canonical signaling pathway of mGluR1 and mGluR5.

Experimental Validation: A Workflow for Antagonist Discrimination

The selectivity of this compound and MPEP is experimentally determined using functional assays that measure the downstream consequences of receptor activation. The phosphoinositide (PI) hydrolysis assay is a gold-standard method for this purpose. The workflow below illustrates the key steps in comparing the inhibitory effects of these two antagonists.

start Start: Cells expressing mGluR1 or mGluR5 radiolabel Radiolabel cells with [³H]myo-inositol start->radiolabel preincubate Pre-incubate with This compound or MPEP radiolabel->preincubate stimulate Stimulate with Quisqualate (agonist) preincubate->stimulate stop_reaction Stop reaction & extract inositol phosphates stimulate->stop_reaction separation Separate inositol phosphates (Ion-exchange chromatography) stop_reaction->separation quantify Quantify [³H]inositol phosphates (Scintillation counting) separation->quantify analyze Analyze data and determine IC50 values quantify->analyze

Experimental workflow for comparing mGluR1/mGluR5 antagonists.

In Detail: Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, in response to agonist stimulation. The inhibitory effect of an antagonist is determined by its ability to reduce agonist-induced IP accumulation.

Materials:

  • Cell line expressing the target receptor (e.g., HEK293 cells stably expressing mGluR1a or mGluR5a)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • myo-[³H]inositol

  • Agonist (e.g., Quisqualate)

  • Antagonists: this compound and MPEP

  • Assay buffer (e.g., HEPES-buffered saline containing LiCl)

  • Trichloroacetic acid (TCA)

  • Diethyl ether

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Radiolabeling:

    • Plate the cells in multi-well plates and grow to near confluency.

    • Incubate the cells with medium containing myo-[³H]inositol (e.g., 1 µCi/ml) for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Antagonist Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the antagonist (this compound or MPEP) in assay buffer for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Add the agonist (e.g., Quisqualate) to the wells to stimulate the receptors. The final concentration of the agonist should be at or near its EC50 for inducing PI hydrolysis.

    • Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold TCA to each well.

    • Incubate on ice to precipitate proteins.

    • Centrifuge the plates and collect the supernatant.

    • Wash the supernatant with water-saturated diethyl ether to remove TCA.

  • Separation of Inositol Phosphates:

    • Apply the aqueous extracts to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove unbound [³H]inositol.

    • Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated IP accumulation for each antagonist concentration.

    • Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This detailed comparison provides researchers with the necessary information to select the appropriate antagonist and design experiments to effectively discriminate between mGluR1 and mGluR5 function. The high selectivity of this compound for mGluR1 and MPEP for mGluR5 makes them indispensable tools in the field of glutamate receptor research.

References

A Comparative Analysis of LY367385 and Other mGluR1 Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the mGluR1 antagonist LY367385 against other notable antagonists. The information is supported by experimental data to aid in the selection of appropriate pharmacological tools for preclinical studies.

This document summarizes key efficacy data, details common experimental protocols for antagonist characterization, and visualizes the primary signaling pathway associated with mGluR1 activation.

Data Presentation: Comparative Efficacy of mGluR1 Antagonists

The following table summarizes the in vitro potency of LY367385 in comparison to other selective mGluR1 antagonists. The data is primarily derived from studies measuring the inhibition of agonist-induced phosphoinositide (PI) hydrolysis or calcium mobilization in recombinant cell lines expressing the mGluR1a subtype.

AntagonistAntagonist TypeIC50 / Ki ValueAssaySpeciesReference
LY367385 CompetitiveIC50: 8.8 µMQuisqualate-induced PI hydrolysisRat[1][2][3][4]
CPCCOEt Non-competitiveIC50: 6.5 µMGlutamate-induced Ca2+ mobilizationHuman[5]
BAY36-7620 Non-competitiveIC50: 160 nMGlutamate-induced IP accumulationHEK 293 cells[6][7][8][9]
JNJ16259685 Non-competitiveIC50: 1.2 nM (human), 3.2 nM (rat) / Ki: 0.34 nMGlutamate-induced Ca2+ mobilizationHuman, Rat[10][11][12][13][14]
A-841720 Non-competitiveIC50: 10.7 nM (human), 1.0 nM (rat) / Ki: 1 nMAgonist-induced Ca2+ mobilizationHuman, Rat[15][16]

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for interpreting and replicating efficacy data. Below are summarized protocols for commonly used assays in the characterization of mGluR1 antagonists.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR1 activation, to determine the potency of an antagonist.

  • Cell Culture and Labeling:

    • Culture cells expressing the mGluR1 receptor (e.g., HEK293 or CHO cells) to near confluency.

    • Label the cells by incubating them overnight with [³H]myo-inositol in inositol-free medium. This incorporates the radioactive tracer into the cell membrane's phosphoinositides.

  • Antagonist and Agonist Treatment:

    • Wash the cells to remove excess [³H]myo-inositol.

    • Pre-incubate the cells with various concentrations of the mGluR1 antagonist (e.g., LY367385) for a specified period.

    • Stimulate the cells with a known mGluR1 agonist (e.g., quisqualate or glutamate) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Extraction and Quantification:

    • Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

    • Separate the accumulated [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted [³H]IPs using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced IP accumulation at each antagonist concentration.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following mGluR1 activation.

  • Cell Preparation:

    • Seed cells expressing mGluR1 into a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane.

    • Incubate the cells to allow for de-esterification of the dye, trapping it inside the cells.

  • Assay Performance:

    • Using a fluorescence plate reader (e.g., FLIPR or FlexStation), establish a baseline fluorescence reading.

    • Add varying concentrations of the mGluR1 antagonist to the wells and incubate.

    • Add a fixed concentration of an mGluR1 agonist to stimulate the receptor.

    • Record the fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca²⁺]i.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Determine the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration.

    • Calculate the IC50 value from the resulting concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the electrical activity of a single neuron and can be used to assess the effect of mGluR1 antagonists on neuronal excitability and synaptic transmission.

  • Slice Preparation:

    • Prepare acute brain slices (e.g., from the hippocampus or cerebellum) from a rodent.

    • Maintain the slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

  • Recording Setup:

    • Transfer a slice to a recording chamber on a microscope stage, continuously perfused with aCSF.

    • Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of its electrical currents.

  • Drug Application and Data Acquisition:

    • Record baseline synaptic activity or membrane currents.

    • Bath-apply the mGluR1 antagonist (e.g., LY367385) at a known concentration.

    • Apply an mGluR1 agonist to induce a response (e.g., a change in holding current or modulation of synaptic potentials).

    • Record the changes in the electrical properties of the neuron in the presence of the antagonist.

  • Data Analysis:

    • Analyze the recorded currents or potentials to quantify the effect of the antagonist on the agonist-induced response.

    • Compare the responses before and after antagonist application to determine the degree of inhibition.

Mandatory Visualization

mGluR1 Signaling Pathway

The primary signaling cascade initiated by the activation of the Gq-coupled mGluR1 receptor is depicted below.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets

Canonical Gq-coupled mGluR1 signaling cascade.
Experimental Workflow: In Vitro Antagonist Efficacy Testing

The following diagram illustrates a typical workflow for determining the in vitro efficacy of an mGluR1 antagonist.

Antagonist_Efficacy_Workflow start Start: Select mGluR1 Antagonist cell_prep Prepare mGluR1-expressing cells start->cell_prep assay_choice Choose Assay cell_prep->assay_choice pi_assay Phosphoinositide Hydrolysis Assay assay_choice->pi_assay  PI ca_assay Calcium Mobilization Assay assay_choice->ca_assay Ca²⁺   antagonist_inc Pre-incubate with Antagonist pi_assay->antagonist_inc ca_assay->antagonist_inc agonist_stim Stimulate with mGluR1 Agonist antagonist_inc->agonist_stim measure Measure Signal (³H-IPs or Fluorescence) agonist_stim->measure analyze Analyze Data & Determine IC50 measure->analyze end End: Efficacy Profile analyze->end

Workflow for in vitro mGluR1 antagonist efficacy testing.

References

Validating the Selectivity of (±)-LY367385 for mGluR1a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the nuanced roles of metabotropic glutamate receptor 1a (mGluR1a) in neuronal signaling, the selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of (±)-LY367385, a widely used mGluR1a antagonist, against other mGluR subtypes and related receptors. The following data and protocols are intended to assist researchers in designing and interpreting experiments with this compound.

Quantitative Selectivity Profile of this compound

This compound is a competitive antagonist that demonstrates a high degree of selectivity for the mGluR1a subtype over other group I, II, and III mGluRs.[1] The following table summarizes its antagonist potency at various mGluR subtypes, primarily determined through phosphoinositide (PI) hydrolysis assays in recombinant cell lines.

Receptor SubtypeAntagonist Potency (IC50)Reference Compound/AgonistComments
mGluR1a 8.8 µM QuisqualatePotent antagonism observed.[1][2]
mGluR5a >100 µMQuisqualateNegligible antagonist activity at concentrations up to 100 µM.[1][2]
Group II mGluRs Negligible Action-No significant interaction reported.
Group III mGluRs Negligible Action-No significant interaction reported.

IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

The active component of the racemic mixture is the (+)-enantiomer, (+)-2-methyl-4-carboxyphenylglycine.[3] Studies have shown that LY367385 does not exhibit appreciable agonist or antagonist activity at ionotropic glutamate receptors.[4] Furthermore, while some reports indicate that LY367385 can inhibit the cystine/glutamate exchanger, its primary and most potent activity is at the mGluR1a receptor.[5]

Comparative Analysis with Other mGluR1 Antagonists

While this compound is a potent and selective tool, it is important to consider its properties in the context of other available antagonists.

  • (S)-MCPG: A first-generation group I mGluR antagonist that is less selective than LY367385, showing activity at both mGluR1 and mGluR5.[6]

  • MPEP: A highly selective, non-competitive antagonist for mGluR5, often used in conjunction with LY367385 to dissect the individual roles of mGluR1 and mGluR5.[7][8] The use of both compounds allows for the specific blockade of both mGluR1 and mGluR5.[8]

The high selectivity of LY367385 for mGluR1a over mGluR5a makes it a superior tool for isolating the function of mGluR1a.[7]

Experimental Protocols

The selectivity of this compound is typically validated using functional assays that measure the downstream signaling of mGluR1a activation.

Phosphoinositide (PI) Hydrolysis Assay

This assay quantifies the production of inositol phosphates (IPs), a downstream product of Gαq/11-coupled receptor activation, to which mGluR1a belongs.[9][10]

Objective: To determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced PI hydrolysis in cells expressing mGluR1a.

Methodology:

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the cDNA for human mGluR1a.[11]

  • Radiolabeling: Cells are incubated overnight with [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an mGluR1a agonist, such as quisqualate or (S)-3,5-DHPG, to induce PI hydrolysis.[1]

  • Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the membrane lipids via ion-exchange chromatography.

  • Quantification: The amount of [³H]-inositol phosphates is quantified using liquid scintillation counting.

  • Data Analysis: The results are expressed as a percentage of the maximal agonist response. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the mGluR1a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for mGluR1a.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Sf9 insect cells or CHO cells) expressing recombinant mGluR1a.[11][12]

  • Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]L-Quisqualic acid) and varying concentrations of the unlabeled competitor, this compound.[11][12]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[13]

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of LY367385 that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizing mGluR1a Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

mGluR1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1a mGluR1a Gq11 Gαq/11 mGluR1a->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream Ca_release->Downstream Glutamate Glutamate (Agonist) Glutamate->mGluR1a Activates LY367385 This compound (Antagonist) LY367385->mGluR1a Blocks

Caption: Simplified mGluR1a signaling pathway via Gαq/11 and PLCβ activation.

PI_Hydrolysis_Workflow start Start: mGluR1a-expressing cells radiolabel Incubate with [³H]-myo-inositol start->radiolabel preincubate Pre-incubate with this compound (various concentrations) radiolabel->preincubate stimulate Stimulate with mGluR1a Agonist (e.g., Quisqualate) preincubate->stimulate terminate Terminate reaction & Lyse cells stimulate->terminate separate Separate Inositol Phosphates (Ion-Exchange Chromatography) terminate->separate quantify Quantify [³H]-IPs (Scintillation Counting) separate->quantify analyze Analyze Data & Calculate IC50 quantify->analyze end End: Determine Antagonist Potency analyze->end

Caption: Workflow for the Phosphoinositide (PI) Hydrolysis Assay.

Conclusion

The available experimental data robustly validate this compound as a highly selective antagonist for the mGluR1a receptor. Its low micromolar potency at mGluR1a, combined with its negligible activity at mGluR5a and other mGluR subtypes, makes it an invaluable tool for elucidating the specific physiological and pathological roles of mGluR1a.[3][14] When designing experiments, researchers should consider the detailed protocols outlined above to ensure accurate and reproducible results. The combined use of LY367385 with other subtype-selective antagonists, such as the mGluR5-selective MPEP, can further refine the understanding of group I mGluR function.[15]

References

A Comparative Guide to the Cross-Reactivity of (±)-LY367385 with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of the selective mGlu1a receptor antagonist, (±)-LY367385, with other glutamate receptor subtypes. The data presented herein has been compiled from various pharmacological studies to offer an objective overview of the compound's selectivity profile.

Quantitative Analysis of Receptor Antagonism

This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1a (mGlu1a).[1][2] Its selectivity is demonstrated by a significantly lower affinity for other metabotropic and ionotropic glutamate receptors. The following table summarizes the antagonist potency (IC50) of this compound at various glutamate receptors.

Receptor SubtypeAntagonist Potency (IC50)Reference
Metabotropic Glutamate Receptors (mGluRs)
mGlu1a8.8 µM[1]
mGlu5a> 100 µM[1]
Group II mGluRs (mGlu2/3)Negligible action[1]
Group III mGluRs (mGlu4/6/7/8)Negligible action[1]
Ionotropic Glutamate Receptors (iGluRs)
NMDANo significant reduction in response[3]
AMPANo significant reduction in response[3]
KainateNot reported

Selectivity Profile of this compound

The following diagram illustrates the selectivity of this compound for the mGlu1a receptor over other glutamate receptor subtypes. The strong interaction with mGlu1a is contrasted with its weak or negligible effects on mGlu5a, Group II & III mGluRs, and ionotropic receptors.

Selectivity profile of this compound for glutamate receptors.

Experimental Protocols

The determination of the antagonist potency (IC50) of this compound is typically performed using functional assays that measure the inhibition of agonist-induced intracellular signaling. A common method is the phosphoinositide hydrolysis assay.

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream signaling product of Gq-coupled receptors like mGlu1a and mGlu5a.

Objective: To determine the concentration of this compound required to inhibit 50% of the maximal response induced by a specific agonist (e.g., quisqualate).

Materials:

  • Cell line expressing the target glutamate receptor (e.g., mGlu1a or mGlu5a).

  • This compound.

  • A suitable agonist (e.g., quisqualate).

  • [³H]-myo-inositol.

  • Cell culture medium.

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling:

    • Cells expressing the receptor of interest are cultured in appropriate media.

    • The cells are incubated with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Antagonist and Agonist Treatment:

    • The labeled cells are washed and pre-incubated with varying concentrations of this compound for a specified period.

    • A fixed concentration of the agonist (quisqualate) is then added to stimulate the receptor.

  • Measurement of Inositol Phosphates:

    • The reaction is terminated, and the cells are lysed.

    • The total inositol phosphates are separated from other cellular components using ion-exchange chromatography.

    • The amount of [³H]-inositol phosphates is quantified using liquid scintillation counting.

  • Data Analysis:

    • The results are expressed as a percentage of the maximal agonist response in the absence of the antagonist.

    • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

    • The IC50 value, the concentration of the antagonist that produces 50% inhibition, is determined from this curve.

The following diagram outlines the workflow for determining the IC50 value of this compound.

start Start cell_culture Culture cells expressing target receptor start->cell_culture labeling Incubate cells with [³H]-myo-inositol cell_culture->labeling pre_incubation Pre-incubate with varying concentrations of this compound labeling->pre_incubation stimulation Stimulate with agonist (e.g., quisqualate) pre_incubation->stimulation termination Terminate reaction and lyse cells stimulation->termination separation Separate inositol phosphates via ion-exchange chromatography termination->separation quantification Quantify [³H]-inositol phosphates using scintillation counting separation->quantification analysis Generate dose-response curve and calculate IC50 quantification->analysis end End analysis->end

Workflow for IC50 determination using a phosphoinositide hydrolysis assay.

References

A Comparative Analysis of (±)-LY367385 and LY357366 for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the neuroprotective properties of two key metabotropic glutamate receptor antagonists.

In the field of neuroprotection, the modulation of glutamate receptor activity is a primary area of investigation. Among the various targets, group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5, have garnered significant attention. This guide provides a comprehensive comparison of two notable mGluR antagonists, (±)-LY367385 and LY357366, focusing on their efficacy and mechanisms in preventing neuronal damage.

This compound is a potent and selective antagonist of the mGluR1a subtype, while LY357366 exhibits a broader spectrum of activity, antagonizing both mGluR1a and mGluR5 receptors.[1][2] Both compounds have demonstrated neuroprotective effects in various experimental models of excitotoxicity and ischemia.[1][3] However, studies directly comparing the two have indicated that the selective inhibition of mGluR1 by this compound is generally more effective in conferring neuroprotection.[2]

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the available quantitative data on the neuroprotective effects of this compound and LY357366 in different experimental models.

CompoundModel SystemInsultConcentration% Neuroprotection (approx.)Reference
This compound Mixed murine cortical culturesNMDA (100 µM)300 µM~55%[2]
Rats (in vivo)NMDA infusion (caudate nucleus)10 nmol~50% reduction in lesion volume[2]
Gerbils (in vivo)Transient global ischemia10 nmol (i.c.v.)Significant protection of CA1 neurons[2][3]
LY357366 Mixed murine cortical culturesNMDA (100 µM)300 µM~35%[2]
Rats (in vivo)NMDA infusion (caudate nucleus)10 nmol~30% reduction in lesion volume[2]
Gerbils (in vivo)Transient global ischemia10 nmol (i.c.v.)Partial protection of CA1 neurons[2]

Table 1: Neuroprotective Efficacy Against NMDA-Induced Excitotoxicity and Ischemia.

CompoundReceptor TargetIC50 ValueReference
This compound mGluR1a8.8 µM[4][5]
mGluR5a>100 µM[4][5]
LY357366 mGluR13-6 µM[4]
mGluR53-6 µM[4]

Table 2: Receptor Antagonist Potency.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are primarily attributed to its ability to enhance GABAergic transmission.[6][7] By antagonizing mGluR1 receptors, which are thought to tonically inhibit GABA release, this compound leads to an increase in GABA levels in the synapse.[6][8] This enhanced inhibitory neurotransmission counteracts the excessive excitatory signals that lead to neuronal death in excitotoxic conditions. Recent studies also suggest an interplay between the mGluR1 and cannabinoid CB1 receptors in mediating these neuroprotective effects.[1][8]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron mGluR1 mGluR1 GABA_vesicle GABA Vesicle mGluR1->GABA_vesicle Inhibits Release (-) LY367385 This compound LY367385->mGluR1 Antagonizes GABA_R GABA Receptor GABA_vesicle->GABA_R GABA Release Neuroprotection Neuroprotection GABA_R->Neuroprotection Leads to

Figure 1: Signaling pathway of this compound-mediated neuroprotection.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Model: NMDA-Induced Excitotoxicity in Murine Cortical Cultures
  • Cell Culture Preparation: Primary cortical cultures are prepared from embryonic day 15-16 mice. Cortices are dissected, dissociated, and plated onto poly-L-ornithine-coated plates. Cultures are maintained in a humidified incubator at 37°C and 5% CO2 for 12-14 days.[9]

  • Excitotoxic Insult: Cultures are exposed to 100 µM N-methyl-D-aspartate (NMDA) for 20 minutes in a HEPES-buffered salt solution.[10]

  • Drug Treatment: this compound or LY357366 is co-applied with NMDA at the desired concentrations.

  • Assessment of Neuronal Death: 24 hours after the NMDA exposure, neuronal viability is assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium or by cell staining with propidium iodide.[10]

G start Start culture Prepare Murine Cortical Cultures start->culture insult Expose to NMDA (100 µM) for 20 min culture->insult treatment Co-administer this compound or LY357366 insult->treatment incubation Incubate for 24 hours treatment->incubation assess Assess Neuronal Viability (LDH assay) incubation->assess end End assess->end

Figure 2: Workflow for in vitro NMDA-induced excitotoxicity assay.
In Vivo Model: Transient Global Ischemia in Gerbils

  • Animal Preparation: Adult Mongolian gerbils are anesthetized, and the common carotid arteries are exposed.[11][12][13][14]

  • Induction of Ischemia: A transient global ischemia is induced by occluding both common carotid arteries with aneurysm clips for a period of 2-5 minutes.[11][14]

  • Drug Administration: this compound or LY357366 is administered via intracerebroventricular (i.c.v.) injection immediately before or after the ischemic insult.

  • Histological Analysis: After a survival period of 4-7 days, the animals are euthanized, and their brains are processed for histological analysis. Neuronal damage, particularly in the CA1 region of the hippocampus, is quantified by counting surviving neurons in stained brain sections.[11][13]

G start Start anesthetize Anesthetize Gerbil start->anesthetize expose Expose Carotid Arteries anesthetize->expose occlude Occlude Arteries (2-5 min) expose->occlude drug Administer this compound or LY357366 (i.c.v.) occlude->drug reperfuse Reperfusion drug->reperfuse survive Survival Period (4-7 days) reperfuse->survive histology Histological Analysis of Brain survive->histology end End histology->end

Figure 3: Workflow for in vivo transient global ischemia model.

Conclusion

The available evidence strongly suggests that while both this compound and LY357366 possess neuroprotective properties, the selective mGluR1a antagonist this compound is the more efficacious compound. Its mechanism of action, involving the enhancement of GABAergic transmission, provides a clear rationale for its neuroprotective effects. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these compounds in mitigating neuronal damage in various neurological disorders. Further research focusing on the downstream signaling cascades and the precise role of mGluR subtypes in different pathological contexts will be crucial for the development of targeted neuroprotective strategies.

References

A Comparative Guide to the In Vivo Validation of (±)-LY367385 and Alternative mGluR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antagonist activity of (±)-LY367385 with other selective metabotropic glutamate receptor 1 (mGluR1) antagonists. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for preclinical research.

Introduction to this compound

This compound is a potent and selective competitive antagonist of the mGluR1a subtype. It has been instrumental in elucidating the physiological and pathological roles of mGluR1 in the central nervous system. This guide focuses on the in vivo validation of its antagonist activity and compares its performance with other commercially available mGluR1 antagonists, namely MPEP and JNJ16259685, in relevant preclinical models of pain and anxiety.

Comparative In Vivo Efficacy

The following tables summarize the available quantitative data from in vivo studies to facilitate a direct comparison of this compound and its alternatives.

Table 1: Comparison of In Vivo Efficacy in a Model of Inflammatory Pain (Formalin Test)

CompoundAnimal ModelRoute of AdministrationDose Range TestedEndpoint MeasuredEfficacy
This compound MouseNot SpecifiedNot Specified in searched resultsReduction of formalin-induced hyperalgesiaEffective in reducing hyperalgesia[1]
MPEP MouseSystemic3-30 mg/kgReduction of formalin-induced hyperalgesiaReduced hyperalgesia[1]
LY456236 (mGluR1 antagonist) MouseSystemicNot specifiedReduction of formalin-induced hyperalgesiaReduced hyperalgesia[1]

Table 2: Comparison of In Vivo Efficacy in Models of Anxiety

CompoundAnimal ModelAnxiety ModelRoute of AdministrationEffective Dose RangeEndpoint MeasuredEfficacy
This compound Not SpecifiedNot Specified in searched resultsNot SpecifiedNot SpecifiedNot SpecifiedData not available in searched results
MPEP RatLick Suppression TestIntraperitoneal (IP)2.5 mg/kg (lowest active dose)Increased number of licksAnxiolytic-like effects observed[2]
RatVogel Conflict TestNot specified3-30 mg/kgAnxiolytic-like effectsProduced anxiolytic-like effects[1]
JNJ16259685 RatLick Suppression TestIntraperitoneal (IP)2.5 mg/kg (lowest active dose)Increased number of licksAnxiolytic-like effects observed[2]
MouseIsolation-induced aggressionIntraperitoneal (IP)0.125 - 8 mg/kgReduction of offensive behaviorsSignificant reduction in aggression[3]

Table 3: In Vitro and In Vivo Receptor Occupancy/Potency

CompoundAssay TypeSpeciesPotency (IC50 / Ki / ED50)
This compound Not specified in search resultsNot specifiedNot specified
JNJ16259685 Inhibition of glutamate-mediated inositol phosphate productionRat (primary cerebellar cultures)IC50 = 1.73 nM[4][5]
Receptor Occupancy (central mGlu1 receptors)Rat (cerebellum)ED50 = 0.040 mg/kg (subcutaneous)[4][5]
Receptor Occupancy (central mGlu1 receptors)Rat (thalamus)ED50 = 0.014 mg/kg (subcutaneous)[4][5]
[3H]R214127 binding to rat mGlu1a receptorsRatKi = 0.34 nM[4][5]
Inhibition of glutamate-induced Ca2+ mobilization (rat mGlu1a)RatIC50 = 3.24 nM[5]
Inhibition of glutamate-induced Ca2+ mobilization (human mGlu1a)HumanIC50 = 1.21 nM[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Formalin-Induced Inflammatory Pain Model

Objective: To assess the analgesic potential of a test compound by measuring the reduction of nociceptive behaviors induced by a subcutaneous injection of formalin.

Animals: Male mice are commonly used.[6]

Procedure:

  • Acclimation: Animals are habituated to the testing environment for at least 30 minutes prior to the experiment.[6]

  • Drug Administration: The test compound (e.g., LY367385, MPEP) or vehicle is administered via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.

  • Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[7][8]

  • Observation: Immediately after injection, the animal is placed in an observation chamber. Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are recorded. The observation period is typically divided into two phases: the early, acute phase (0-5 minutes post-injection) and the late, inflammatory phase (15-40 minutes post-injection).[9]

  • Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is quantified. A reduction in this time in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Vogel Conflict Test for Anxiety

Objective: To evaluate the anxiolytic potential of a test compound by its ability to increase punished licking behavior.

Animals: Water-deprived male rats are typically used.[10][11]

Procedure:

  • Water Deprivation: Rats are deprived of water for 24-48 hours before the test to motivate drinking behavior.[11][12]

  • Pre-test (Non-punished Session): On the first day, rats are placed in the testing chamber and allowed to drink from a water spout for a short period (e.g., 3 minutes) to habituate them to the apparatus. No punishment is delivered during this session.[11]

  • Drug Administration: Prior to the test session, animals are administered the test compound (e.g., MPEP, JNJ16259685) or vehicle.

  • Test (Punished Session): On the test day, after another period of water deprivation, the rats are returned to the chamber. After a certain number of licks from the water spout, a mild electric shock is delivered through the spout.[10]

  • Data Collection: The total number of licks during the punished session is recorded.

  • Data Analysis: An increase in the number of punished licks in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.

Visualizations

mGluR1 Signaling Pathway

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq11 Gαq/11 mGluR1->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: mGluR1 signaling cascade upon glutamate binding.

Experimental Workflow for In Vivo Antagonist Validation

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimation Acclimation to Testing Environment Animal_Model->Acclimation Drug_Admin Administer Test Compound (e.g., LY367385) or Vehicle Acclimation->Drug_Admin Behavioral_Paradigm Induce Behavioral Response (e.g., Formalin Injection, Vogel Test) Drug_Admin->Behavioral_Paradigm Observation Observe and Record Behavioral Endpoints Behavioral_Paradigm->Observation Data_Quant Quantify Behavioral Data Observation->Data_Quant Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Quant->Stats Conclusion Draw Conclusions on Antagonist Efficacy Stats->Conclusion

Caption: General workflow for in vivo validation of mGluR1 antagonists.

Logical Relationship of this compound Antagonist Activity

Antagonist_Logic cluster_receptor mGluR1 Receptor cluster_antagonist Antagonist Action cluster_outcome Functional Outcome Glutamate_Binding Glutamate Binding Site Receptor_Activation Receptor Activation Glutamate_Binding->Receptor_Activation Leads to No_Signal No Downstream Signaling LY367385 This compound Binding_Block Blocks Glutamate Binding LY367385->Binding_Block Causes Binding_Block->Glutamate_Binding Prevents Binding_Block->No_Signal Results in Physiological_Effect Altered Physiological Response (e.g., Reduced Pain, Anxiety) No_Signal->Physiological_Effect Leads to

Caption: Logical flow of this compound's competitive antagonist action.

References

Replicating Published Findings with (±)-LY367385: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the ability to replicate published findings is the cornerstone of scientific progress. This guide provides a comprehensive comparison of (±)-LY367385, a selective metabotropic glutamate receptor 1 (mGluR1) antagonist, with alternative compounds. It aims to equip researchers with the necessary data and protocols to objectively evaluate and potentially replicate key experimental findings.

Introduction to this compound

This compound is a potent and selective competitive antagonist of the mGluR1a receptor subtype.[1][2][3] It has been instrumental in elucidating the physiological roles of mGluR1 in processes such as synaptic plasticity, neuroprotection, and pain perception. However, as with many pharmacological tools, achieving consistent and reproducible results can be influenced by various experimental factors. This guide addresses these aspects by providing a comparative analysis of available tools and detailed experimental methodologies.

Comparative Analysis of mGluR1 Antagonists

The selection of an appropriate antagonist is critical for the specific experimental question. While this compound is a widely used tool, several alternatives with different properties are available. The following table summarizes the key quantitative data for this compound and other notable mGluR1 antagonists.

CompoundTarget(s)IC50Mechanism of ActionKey Features
This compound mGluR1a8.8 µMCompetitive AntagonistSelective for mGluR1a over mGluR5a; neuroprotective and anticonvulsant effects reported.
CPCCOEt mGluR1~6.5 µMNon-competitive AntagonistActs at a different site than the glutamate binding site; enhances GABAergic transmission.[4]
JNJ-16259685 mGluR119 nMNon-competitive AntagonistHigh potency and selectivity for mGluR1.
BAY 36-7620 mGluR1160 nMNon-competitive AntagonistPotent and selective for mGluR1.

Note: IC50 values can vary depending on the experimental conditions and assay used.

Challenges and Considerations for Reproducibility

While overt reports of direct failures to replicate studies using this compound are not prominent in the literature, several factors inherent to mGluR1 antagonism can contribute to variability in experimental outcomes:

  • Narrow Therapeutic Window: Preclinical studies have suggested that mGluR1 antagonists may have a narrow therapeutic window, with potential for motor and cognitive side effects at therapeutic doses.[5] This necessitates careful dose-response studies to identify a concentration that is both effective and selective.

  • Off-Target Effects: Although generally selective, at higher concentrations, antagonists can exhibit off-target effects. For example, the mGluR5 antagonist MPEP has been shown to interact with NMDA receptors.[6] While specific off-target effects for this compound are not extensively documented, researchers should remain mindful of this possibility, especially when using concentrations significantly above the reported IC50.

  • Experimental Model Variability: The effects of mGluR1 antagonists can differ depending on the specific brain region, neuronal population, and the pathological model being studied. For instance, the role of mGluR1 in synaptic plasticity can vary between the hippocampus and other brain areas.[3]

  • In Vivo vs. In Vitro Discrepancies: As with many compounds, findings from in vitro slice preparations may not always directly translate to in vivo outcomes due to factors like drug metabolism, blood-brain barrier penetration, and complex network interactions.[3]

Experimental Protocols

To facilitate the replication of key findings, this section provides detailed methodologies for three common experimental paradigms used to characterize mGluR1 antagonists.

Phosphoinositide (PI) Hydrolysis Assay

This assay is a primary method for determining the functional antagonism of mGluR1, which is a Gq-coupled receptor that activates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphoinositides.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.

    • Transfect the cells with a plasmid encoding the human mGluR1a receptor.

  • Metabolic Labeling:

    • Plate the transfected cells in 24-well plates.

    • Label the cells by incubating them overnight with myo-[3H]inositol in inositol-free medium.

  • Agonist Stimulation and Antagonist Treatment:

    • Wash the cells with a Krebs-HEPES buffer.

    • Pre-incubate the cells with various concentrations of this compound or the alternative antagonist for 15-30 minutes.

    • Stimulate the cells with a known mGluR1 agonist (e.g., quisqualate or DHPG) in the presence of LiCl (to inhibit inositol monophosphatase) for a defined period (e.g., 30-60 minutes).

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding a cold solution of perchloric acid or trichloroacetic acid.

    • Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).

    • Quantify the amount of [3H]inositol phosphates using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced PI hydrolysis for each antagonist concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Electrophysiology in Hippocampal Slices

This technique is used to assess the effect of mGluR1 antagonists on synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

Methodology:

  • Slice Preparation:

    • Acutely prepare hippocampal slices (300-400 µm thick) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Allow the slices to recover in an incubation chamber with oxygenated aCSF for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (30-32°C).

    • Use a glass microelectrode filled with aCSF to record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region.

    • Stimulate the Schaffer collateral pathway with a bipolar stimulating electrode.

  • Baseline Recording and Drug Application:

    • Establish a stable baseline of fEPSPs for at least 20-30 minutes.

    • Bath-apply this compound or the alternative antagonist at the desired concentration.

  • Induction of Synaptic Plasticity:

    • To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., 1-3 trains of 100 Hz for 1 second).

    • To induce LTD, deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1-5 Hz).

  • Post-Induction Recording and Analysis:

    • Continue recording fEPSPs for at least 60 minutes after the induction protocol.

    • Measure the slope of the fEPSPs and normalize it to the pre-induction baseline.

    • Compare the magnitude of LTP or LTD in the presence and absence of the antagonist.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the in vivo effects of mGluR1 antagonists on neurotransmission.[7][8][9]

Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Sample Collection:

    • Allow the system to equilibrate for at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • Administer this compound or the alternative antagonist systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the concentration of neurotransmitters of interest (e.g., glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream LY367385 This compound LY367385->mGluR1 Blocks Glutamate Binding Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation Hypothesis Formulate Hypothesis Select_Model Select Experimental Model (in vitro / in vivo) Hypothesis->Select_Model Select_Compound Select Antagonist (this compound or Alternative) Select_Model->Select_Compound Prepare_Reagents Prepare Reagents & Solutions Select_Compound->Prepare_Reagents Perform_Assay Perform Experiment (e.g., Electrophysiology) Prepare_Reagents->Perform_Assay Data_Acquisition Acquire Data Perform_Assay->Data_Acquisition Data_Processing Process & Analyze Data Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

References

A Comparative Analysis of LY367385 and CPCCOEt on GABA Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two selective metabotropic glutamate receptor 1 (mGluR1) antagonists, LY367385 and CPCCOEt, on the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This analysis is based on a review of preclinical experimental data.

Introduction to LY367385 and CPCCOEt

LY367385 and CPCCOEt are widely utilized pharmacological tools in neuroscience research to investigate the physiological roles of mGluR1. Both compounds act as selective antagonists at this receptor, but through different mechanisms. LY367385 is a competitive antagonist, meaning it directly competes with the endogenous ligand, glutamate, for the same binding site on the receptor[1]. In contrast, CPCCOEt is a non-competitive antagonist, binding to an allosteric site on the receptor to prevent its activation[2]. Specifically, CPCCOEt's action involves the transmembrane residues Thr815 and Ala818 of mGluR1[2]. Despite these mechanistic differences, both antagonists effectively block mGluR1 signaling, leading to significant downstream effects on neurotransmission, most notably an enhancement of GABA release.

Comparative Effects on GABA Release

Experimental evidence consistently demonstrates that blockade of mGluR1 by either LY367385 or CPCCOEt results in a significant increase in GABAergic transmission.[3] This effect is believed to be a key mechanism underlying the neuroprotective properties of these compounds.[3][4]

In vivo microdialysis studies in freely moving rats have shown that both LY367385 and CPCCOEt substantially enhance the extracellular levels of GABA in the corpus striatum.[3][4] Furthermore, electrophysiological studies in cortico-striatal and hippocampal slices have corroborated these findings, showing that mGluR1 antagonists increase the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs), indicative of enhanced GABA release.[4]

Signaling Pathway for mGluR1 Antagonist-Induced GABA Release

The primary mechanism by which mGluR1 antagonists enhance GABA release involves the endocannabinoid system. The blockade of postsynaptic mGluR1s leads to the synthesis and release of endocannabinoids. These endocannabinoids then travel retrogradely to the presynaptic terminal of GABAergic neurons and bind to cannabinoid type 1 (CB1) receptors. The activation of these presynaptic CB1 receptors, in turn, facilitates an increase in GABA release.[4]

G Signaling Pathway of mGluR1 Antagonists on GABA Release cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic GABAergic Neuron LY367385 / CPCCOEt LY367385 / CPCCOEt mGluR1 mGluR1 LY367385 / CPCCOEt->mGluR1 Antagonizes Endocannabinoid_Synthesis Endocannabinoid Synthesis & Release mGluR1->Endocannabinoid_Synthesis Inhibition of constitutive activity CB1R CB1 Receptor Endocannabinoid_Synthesis->CB1R Activates (Retrograde Signal) GABA_Release Increased GABA Release CB1R->GABA_Release Stimulates

Signaling pathway of mGluR1 antagonists on GABA release.

Quantitative Data on GABA Release

The following table summarizes quantitative data from various studies on the effects of LY367385 and CPCCOEt on GABA release. It is important to note that direct comparative studies are limited, and experimental conditions vary.

CompoundConcentrationExperimental ModelBrain RegionMethodKey FindingsReference
LY367385 1 mM (transdialytic)Freely moving gerbilsHippocampusMicrodialysisIncreased basal and ischemic GABA output.[4]
LY367385 300 µMRat hippocampal acute slicesHippocampus (CA1)Whole-cell voltage clampIncreased frequency and amplitude of sIPSCs.[4]
LY367385 0.03–1 µMMouse cortical synaptosomesCortex[3H]GABA overflow assayAmplified the inhibitory effect of baclofen on GABA exocytosis.[5]
CPCCOEt Not specifiedFreely moving ratsCorpus StriatumMicrodialysisSubstantially enhanced GABA release.[3]
CPCCOEt & LY367385 Not specifiedMixed cortical cultures & in vivo infusionCaudate nucleusNot specifiedNeuroprotection was occluded by GABA, indicating enhanced GABAergic transmission.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of common experimental protocols used to assess the effects of LY367385 and CPCCOEt on GABA release.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

  • Animal Surgery: Anesthetized animals are stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., corpus striatum or hippocampus).

  • Recovery: Animals are allowed to recover from surgery for at least 24 hours.

  • Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Sample Collection: After a baseline equilibration period, dialysate samples are collected at regular intervals (e.g., every 15-20 minutes).

  • Drug Administration: LY367385 or CPCCOEt is administered, either systemically or locally through the microdialysis probe (transdialytic perfusion).

  • Neurotransmitter Analysis: The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Electrophysiology in Brain Slices (Whole-Cell Voltage Clamp)

This method allows for the direct measurement of synaptic currents in individual neurons within a brain slice.

  • Slice Preparation: Animals are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal brain slices containing the region of interest are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously superfused with oxygenated aCSF. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron (e.g., a CA1 pyramidal cell) to achieve a whole-cell recording configuration.

  • Data Acquisition: Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded in voltage-clamp mode. These currents reflect the release of GABA from presynaptic terminals.

  • Drug Application: A baseline of sIPSC activity is recorded before LY367385 or CPCCOEt is bath-applied to the slice.

  • Analysis: Changes in the frequency, amplitude, and kinetics of sIPSCs following drug application are analyzed to determine the effect on GABAergic transmission.

[3H]GABA Overflow from Synaptosomes

This in vitro technique measures neurotransmitter release from isolated nerve terminals.

  • Synaptosome Preparation: Brain tissue from the region of interest is homogenized, and synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.

  • Radiolabeling: Synaptosomes are incubated with tritiated GABA ([3H]GABA) to allow for its uptake into the terminals.

  • Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously washed with a physiological buffer.

  • Stimulation and Drug Application: Release is evoked by depolarization with a high concentration of potassium chloride (KCl). LY367385 or CPCCOEt is added to the superfusion medium before and during stimulation.

  • Sample Collection and Analysis: The superfusate is collected in fractions, and the amount of [3H]GABA in each fraction is determined by liquid scintillation counting.

Experimental Workflow for Comparing LY367385 and CPCCOEt

G Experimental Workflow for Comparing LY367385 and CPCCOEt on GABA Release cluster_invivo In Vivo Studies cluster_invitro In Vitro / Ex Vivo Studies Microdialysis Microdialysis in Freely Moving Animals GABA_Quantification_HPLC GABA Quantification (HPLC) Microdialysis->GABA_Quantification_HPLC Comparative_Analysis Comparative Analysis of Potency and Efficacy GABA_Quantification_HPLC->Comparative_Analysis Slice_Electrophysiology Brain Slice Electrophysiology sIPSC_Analysis sIPSC Analysis (Frequency, Amplitude) Slice_Electrophysiology->sIPSC_Analysis sIPSC_Analysis->Comparative_Analysis Synaptosome_Assay Synaptosome [3H]GABA Overflow Radioactivity_Measurement Radioactivity Measurement Synaptosome_Assay->Radioactivity_Measurement Radioactivity_Measurement->Comparative_Analysis Start Hypothesis: mGluR1 antagonism enhances GABA release Drug_Prep Prepare LY367385 and CPCCOEt Solutions Start->Drug_Prep Drug_Prep->Microdialysis Drug_Prep->Slice_Electrophysiology Drug_Prep->Synaptosome_Assay

Workflow for comparing LY367385 and CPCCOEt effects.

Conclusion

Both LY367385 and CPCCOEt are effective mGluR1 antagonists that lead to an enhancement of GABA release. This shared pharmacological action underscores the critical role of mGluR1 in modulating inhibitory neurotransmission. While their primary mechanism of action on GABA release appears to be similar, involving the endocannabinoid system, their distinct binding modes (competitive vs. non-competitive) may offer subtle differences in their in vivo effects that warrant further direct comparative investigation. The choice between these two compounds for future research may depend on the specific experimental question, with considerations for their differing pharmacokinetics and potential for off-target effects. This guide provides a foundation for researchers to understand their comparative effects and to design further experiments to elucidate the nuanced roles of mGluR1 in neural circuitry.

References

A Comparative Guide to the In Vivo Dose-Response of (±)-LY367385

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo dose-response of (±)-LY367385, a selective mGlu1a receptor antagonist, with other relevant compounds in preclinical models of neurological disorders. The information is intended to assist researchers in designing and interpreting experiments aimed at exploring the therapeutic potential of mGluR1 antagonists.

Introduction

This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1a (mGluR1a).[1] It has been investigated for its therapeutic potential in a variety of neurological conditions characterized by excessive glutamatergic transmission, including excitotoxicity, cerebral ischemia, and epilepsy. This guide summarizes the in vivo dose-response data for this compound and compares its efficacy with other mGluR antagonists, providing a valuable resource for preclinical drug development.

Mechanism of Action

This compound exerts its effects by selectively blocking the mGluR1a receptor, a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Blockade of mGluR1a has been shown to be neuroprotective in various models of neuronal injury.[1][2] One of the proposed mechanisms for this neuroprotection is the enhancement of GABAergic transmission.[3]

In Vivo Dose-Response Analysis

The following tables summarize the in vivo dose-response data for this compound and its comparators in key preclinical models.

Neuroprotection in NMDA-Induced Excitotoxicity in Rats

Experimental Model: Unilateral intrastriatal injection of N-methyl-D-aspartate (NMDA) in rats to induce excitotoxic neuronal damage.[1][3]

CompoundDose (Intrastriatal)Route of AdministrationEffectCitation
This compound100 nmolLocal infusionSignificant reduction in lesion volume[1]
CPCCOEt100 nmolLocal infusionSignificant reduction in lesion volume[3]
MPEPNot reported-Neuroprotective effects observed[4]
Neuroprotection in Transient Global Ischemia in Gerbils

Experimental Model: Bilateral occlusion of the common carotid arteries in gerbils to induce transient global cerebral ischemia, leading to delayed neuronal death, particularly in the CA1 region of the hippocampus.[1][5]

CompoundDoseRoute of AdministrationEffectCitation
This compound10 nmolIntracerebroventricular (i.c.v.)Significant protection of CA1 neurons[2]
MPEP10 mg/kgIntraperitoneal (i.p.)Increased neuronal survival[6][7]
AIDA25 mg/kgIntraperitoneal (i.p.)No significant effect on neuronal death[6][7]
Anticonvulsant Activity in DHPG-Induced Seizures in Mice

Experimental Model: Intracerebroventricular injection of the group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG) to induce seizure activity in mice.

CompoundDose (i.c.v.)Route of AdministrationEffectCitation
This compoundNot specifiedIntracerebroventricular (i.c.v.)Did not prevent DHPG-induced LTD[8]
MPEP10 - 80 mg/kgIntraperitoneal (i.p.)Dose-dependent suppression of tonic seizures[9]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

NMDA-Induced Excitotoxicity in Rats

Objective: To assess the neuroprotective effects of a compound against NMDA-induced neuronal damage.

Procedure:

  • Anesthetize adult male Sprague-Dawley rats.

  • Place the animal in a stereotaxic frame.

  • Drill a small burr hole in the skull over the striatum.

  • Lower a microinjection cannula into the striatum at specific coordinates.

  • Infuse a solution of NMDA (e.g., 50-70 nmol) over a period of several minutes.[10]

  • Co-infuse the test compound or administer it systemically prior to or following the NMDA injection.

  • After a set survival period (e.g., 24-48 hours), euthanize the animals and perfuse the brains.[10]

  • Process the brains for histological analysis (e.g., Nissl staining) to quantify the lesion volume.

Transient Global Ischemia in Gerbils

Objective: To evaluate the neuroprotective efficacy of a compound in a model of global cerebral ischemia.

Procedure:

  • Anesthetize adult male Mongolian gerbils.

  • Make a midline ventral incision in the neck to expose the common carotid arteries.

  • Occlude both common carotid arteries for a specific duration (e.g., 5 minutes) using non-traumatic aneurysm clips.[5]

  • Remove the clips to allow for reperfusion.

  • Administer the test compound at various time points before or after the ischemic insult.

  • Allow the animals to survive for a predetermined period (e.g., 4-7 days) to allow for the development of delayed neuronal death.[5]

  • Euthanize the animals and perfuse the brains.

  • Process the brains for histological analysis (e.g., cresyl violet staining) to assess the extent of neuronal damage, particularly in the CA1 region of the hippocampus.

DHPG-Induced Seizures in Mice

Objective: To determine the anticonvulsant properties of a compound against seizures induced by a group I mGluR agonist.

Procedure:

  • Implant a guide cannula into the lateral ventricle of the brain of adult mice.

  • Allow the animals to recover from surgery.

  • On the day of the experiment, administer the test compound via the desired route (e.g., intraperitoneal or intracerebroventricular).

  • After a specified pretreatment time, infuse a solution of DHPG into the lateral ventricle.

  • Observe the animals for behavioral signs of seizures (e.g., wild running, clonic convulsions, tonic-clonic seizures) and record the latency to and duration of seizures.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of mGluR1 and a general workflow for in vivo dose-response studies.

mGluR1_Signaling_Pathway mGluR1 Signaling Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates LY367385 LY367385 LY367385->mGluR1 Inhibits Gq_11 Gq_11 mGluR1->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation in_vivo_workflow General Workflow for In Vivo Dose-Response Study animal_model Animal Model Selection (e.g., Rat, Gerbil, Mouse) dose_selection Dose Range Selection (Based on pilot studies) animal_model->dose_selection drug_admin Drug Administration (e.g., i.p., i.c.v.) dose_selection->drug_admin induction Induction of Pathology (e.g., NMDA, Ischemia) drug_admin->induction assessment Behavioral/Histological Assessment induction->assessment analysis Data Analysis (Dose-Response Curve) assessment->analysis

References

A Researcher's Guide to Negative Controls in Experiments with (±)-LY367385

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective mGluR1 antagonist (±)-LY367385, the implementation of appropriate negative controls is paramount for the validation and interpretation of experimental results. This guide provides a comprehensive comparison of suitable negative controls, complete with supporting experimental data and detailed protocols.

The selection of a negative control is critical for distinguishing the specific effects of this compound from non-specific actions or experimental artifacts. An ideal negative control should be pharmacologically inert at the target of interest while closely matching the physical and chemical properties of the experimental compound. Due to the limited commercial availability and pharmacological data for the inactive enantiomer, (-)-LY367385, the most rigorous and widely accepted negative control is the vehicle in which this compound is dissolved. Additionally, for dissecting the specific role of mGluR1 versus other related receptors, subtype-selective antagonists like MPEP for mGluR5 are invaluable experimental tools.

Data Presentation: Comparative Pharmacological Profiles

The following table summarizes the quantitative data for this compound and a key subtype-selective control, MPEP, to facilitate experimental design and data interpretation.

CompoundPrimary TargetIC50 ValueSecondary TargetsReference
This compound mGluR1a8.8 µM (quisqualate-induced PI hydrolysis)[1][2][3]mGluR5a (> 100 µM)[1][3], Negligible action on group II and III mGluRs[1][1][2][3]
MPEP mGluR536 nM (quisqualate-stimulated PI hydrolysis)[4][5][6][7]mGluR4 (Positive Allosteric Modulator)[5][6], No significant activity at other mGluR subtypes[4][7][4][5][6][7]

Mandatory Visualizations

To aid in the conceptualization of experimental design and the underlying biological pathways, the following diagrams are provided.

mGluR1 Signaling Pathway and Antagonist Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds and Activates Gq_protein Gq Protein mGluR1->Gq_protein Activates LY367385 LY367385 LY367385->mGluR1 Competitively Antagonizes PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates

Caption: mGluR1 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vitro Assay Start Start Cell_Culture Prepare Cell Cultures (e.g., expressing mGluR1) Start->Cell_Culture Treatment_Groups Divide into Treatment Groups Cell_Culture->Treatment_Groups Vehicle_Control Vehicle Control Group Treatment_Groups->Vehicle_Control LY367385_Group This compound Treatment Group Treatment_Groups->LY367385_Group Stimulation Stimulate with mGluR Agonist (e.g., Quisqualate or DHPG) Vehicle_Control->Stimulation LY367385_Group->Stimulation Assay Perform Assay (e.g., Phosphoinositide Hydrolysis) Stimulation->Assay Data_Analysis Data Analysis and Comparison Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for an in vitro assay using this compound.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, emphasizing the use of appropriate negative controls.

In Vitro Phosphoinositide (PI) Hydrolysis Assay

This assay is a functional measure of Gq-coupled receptor activation, such as mGluR1.

Objective: To determine the inhibitory effect of this compound on mGluR1-mediated PI hydrolysis.

Materials:

  • Cells expressing the mGluR1a receptor (e.g., CHO or HEK293 cells).

  • Culture medium appropriate for the cell line.

  • [³H]myo-inositol.

  • Agonist: Quisqualate or (S)-3,5-DHPG.

  • This compound.

  • Vehicle (e.g., 1eq. NaOH followed by dilution in assay buffer).

  • Assay buffer (e.g., HEPES-buffered saline).

  • Lithium chloride (LiCl).

  • Dowex AG1-X8 resin.

  • Scintillation fluid and counter.

Protocol:

  • Cell Culture and Labeling: Plate cells and allow them to adhere. Twenty-four hours before the assay, replace the medium with inositol-free medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist: On the day of the experiment, wash the cells with assay buffer. Pre-incubate the cells with either vehicle (negative control) or varying concentrations of this compound for a sufficient period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add the mGluR agonist (e.g., quisqualate) to the wells to stimulate PI hydrolysis. Include a basal control group with no agonist stimulation. The stimulation is typically carried out in the presence of LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Termination and Extraction: After the desired incubation time (e.g., 30-60 minutes), terminate the reaction by adding a solution like cold trichloroacetic acid.

  • Quantification of Inositol Phosphates: Separate the accumulated [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography (Dowex resin).

  • Data Analysis: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter. Compare the amount of [³H]inositol phosphate accumulation in the this compound-treated groups to the vehicle-treated control group to determine the IC50 of this compound.

In Vitro Electrophysiology (e.g., Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of the effects of this compound on neuronal excitability and synaptic transmission.

Objective: To assess the ability of this compound to block mGluR1-mediated changes in membrane potential or synaptic currents.

Materials:

  • Brain slices (e.g., hippocampal or cortical) from rodents.

  • Artificial cerebrospinal fluid (aCSF).

  • Agonist: (S)-3,5-DHPG.

  • This compound.

  • Vehicle for this compound (e.g., aCSF).

  • Patch-clamp recording setup (amplifier, micromanipulators, microscope).

  • Glass recording pipettes filled with internal solution.

Protocol:

  • Slice Preparation: Prepare acute brain slices from the region of interest and maintain them in oxygenated aCSF.

  • Baseline Recording: Obtain a stable whole-cell recording from a neuron. Record baseline synaptic activity or membrane potential for a period of time (e.g., 5-10 minutes).

  • Vehicle Control Application: Perfuse the slice with vehicle-containing aCSF for a defined period to ensure that the vehicle itself does not cause any changes in the recorded parameters.

  • Agonist Application: Apply the mGluR agonist DHPG to the slice to induce a measurable effect, such as a depolarization of the neuron or a change in synaptic current frequency or amplitude.

  • Washout and Antagonist Application: Wash out the agonist and allow the neuron to return to its baseline state. Then, pre-incubate the slice with this compound for a sufficient duration.

  • Co-application of Agonist and Antagonist: While continuing to perfuse with this compound, re-apply the agonist DHPG.

  • Data Analysis: Compare the magnitude of the DHPG-induced response in the absence and presence of this compound. The vehicle control application ensures that any observed blockade of the DHPG effect is due to this compound and not to the solvent or perfusion itself.

By adhering to these guidelines and employing appropriate negative controls, researchers can ensure the generation of robust and reliable data, thereby advancing our understanding of the role of mGluR1 in health and disease.

References

Safety Operating Guide

Proper Disposal of (±)-LY367385: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of (±)-LY367385, a selective mGluR1α antagonist. While this document outlines general best practices, it is imperative to consult the material's specific Safety Data Sheet (SDS) and your institution's waste disposal protocols before proceeding. A product insert and SDS for this compound are available for download from suppliers like Cayman Chemical.[1][2] This product is intended for research use only and is not for human or veterinary use.[1][3]

Key Properties and Safety Considerations

Understanding the basic properties of this compound is the first step in ensuring its safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.2 g/mol [1]
Formulation A solid[1][2]
Solubility Approx. 20 mg/mL in water[1][2]
Storage -20°C[2][3]

This material should be considered hazardous until further information is available.[2] Standard laboratory safety precautions should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[4] Work with this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation.[4] Direct contact with skin or eyes should be avoided, and thorough hand washing is required after handling.[2]

Experimental Protocols: Disposal Workflow

The following diagram outlines the general decision-making process for the disposal of this compound.

G Disposal Workflow for this compound A Start: Unused or Waste This compound B Consult Safety Data Sheet (SDS) and Institutional Protocols A->B C Is the material contaminated? B->C D Segregate as Hazardous Waste C->D Yes H Can the pure, uncontaminated material be repurposed or returned? C->H No E Package in a compatible, sealed, and labeled container D->E F Store in a designated satellite accumulation area E->F G Arrange for pickup by Environmental Health & Safety (EHS) F->G J End G->J H->D No I Follow institutional guidelines for chemical redistribution H->I Yes I->J

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

The inappropriate disposal of chemical waste is illegal and can have serious consequences.[5] Never dispose of hazardous chemicals down the drain, in regular trash, or by evaporation.[6]

  • Waste Characterization and Segregation :

    • All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be treated as hazardous chemical waste.

    • Do not mix this waste with other incompatible waste streams.[6] For example, keep organic solvents separate from aqueous solutions.[6]

  • Containerization :

    • Collect waste in a container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, leak-proof closure.[7]

    • For liquid waste, leave approximately 10% headspace in the container to allow for expansion.[8]

    • Solid waste, such as contaminated gloves and paper towels, should be collected in a separate, clearly marked solid waste container.[9]

  • Labeling :

    • Properly label all waste containers with a "Hazardous Waste" tag.[9]

    • The label must clearly identify all constituents by their full chemical names and their approximate concentrations or percentages.[5] Do not use abbreviations or chemical formulas.[5]

    • Indicate the date when waste was first added to the container (the accumulation start date).[5]

  • Storage :

    • Store waste containers at or near the point of generation in a designated satellite accumulation area.[9][10] This area should be under the control of laboratory personnel.[10]

    • Ensure that the storage area is well-ventilated and that incompatible wastes are segregated, using secondary containment where necessary for liquids.[6][7]

  • Disposal :

    • Once the container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11]

    • Follow your institution's specific procedures for requesting a waste pickup.[9][11]

  • Decontamination of Empty Containers :

    • A container that held this compound is not considered empty until it has been thoroughly rinsed.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6] After thorough rinsing and air-drying, the container can be disposed of or recycled according to institutional policy.[6][12]

In the event of a spill, alert personnel in the area and, if necessary, evacuate.[4] Use an appropriate spill kit with absorbent materials to contain the spill. All materials used for cleanup must be disposed of as hazardous waste.[4] Report all spills to your laboratory supervisor.[4] Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

References

Essential Safety and Operational Protocols for Handling (±)-LY367385

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (±)-LY367385 is not publicly available. The following guidance is based on general best practices for handling potent chemical compounds in a laboratory setting and information from supplier product sheets. Researchers must consult the specific SDS provided by the vendor upon purchase and conduct a thorough risk assessment before handling this compound. This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

This compound is a research chemical and is not for human or veterinary use.[1][2] This material should be considered hazardous, and appropriate precautions must be taken to avoid ingestion, inhalation, and contact with skin and eyes.[3][4]

Personal Protective Equipment (PPE)

A comprehensive approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Activity Recommended PPE Rationale
Receiving and Storage - Laboratory coat- Nitrile gloves- Safety glassesTo protect against accidental exposure from a compromised container during unpacking and transfer to designated storage.
Weighing and Dispensing (as a solid) - Full-face powered air-purifying respirator (PAPR) or a certified fume hood- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Safety goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and double gloving provide enhanced protection.
Solution Preparation and Handling - Certified chemical fume hood- Chemical-resistant lab coat- Nitrile gloves (consult manufacturer for breakthrough time)- Chemical splash gogglesTo prevent inhalation of vapors and protect against splashes of the solution.
Disposal of Waste - Chemical-resistant lab coat- Double nitrile gloves- Chemical splash gogglesTo protect against contact with contaminated waste materials.

Operational Plan

A clear and structured operational plan is essential for the safe handling of this compound.

Receiving and Storage
  • Verification: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.

  • Storage: Store the compound in a designated, well-ventilated, and secure area at -20°C, as recommended by suppliers.[2][3] Keep it away from incompatible materials.

Experimental Protocols

a. Weighing the Solid Compound:

  • Perform all weighing activities within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Don the appropriate PPE as outlined in the table above.

  • Use a dedicated set of spatulas and weighing paper.

  • Carefully transfer the desired amount of the compound, avoiding the generation of dust.

  • Clean the balance and surrounding surfaces with a damp cloth or paper towel immediately after use to remove any residual powder. Dispose of cleaning materials as hazardous waste.

b. Solution Preparation:

  • Conduct all solution preparation within a certified chemical fume hood.

  • Wear appropriate PPE, including chemical splash goggles and nitrile gloves.

  • This compound is soluble in water at approximately 20 mg/ml.[3]

  • Slowly add the solvent to the solid to avoid splashing.

  • Cap the container and mix gently until the solid is fully dissolved.

  • It is recommended not to store aqueous solutions for more than one day.[3]

Disposal Plan

The disposal of this compound and all contaminated materials must be handled by established procedures for potent pharmaceutical compounds to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled container for hazardous liquid waste. Do not dispose of down the drain.[5]

    • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a sealed bag or container labeled as hazardous waste.[6]

    • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Management:

    • Ensure all waste containers are properly labeled with the contents and associated hazards.

    • Keep waste containers securely sealed when not in use.

  • Final Disposal:

    • All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Review_SDS Review SDS and Conduct Risk Assessment Prepare_Work_Area Prepare and Decontaminate Fume Hood Review_SDS->Prepare_Work_Area Gather_Materials Assemble All Necessary Equipment and PPE Prepare_Work_Area->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Weigh_Compound Weigh Compound in Containment Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Equipment and Work Surfaces Conduct_Experiment->Decontaminate Segregate_Waste Segregate and Label Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Store_Waste Store Waste in a Designated Secure Area Doff_PPE->Store_Waste Dispose_Waste Arrange for Professional Waste Disposal Store_Waste->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(±)-LY367385
Reactant of Route 2
(±)-LY367385

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.